3-Fluoro-2-methoxy-5-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-methoxy-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLXUSZWFUEGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-2-methoxy-5-nitroaniline: A Key Intermediate in Modern Synthesis
This guide provides a comprehensive technical overview of 3-Fluoro-2-methoxy-5-nitroaniline, a substituted aromatic amine of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core physical and chemical properties, explore its synthetic utility, and outline the necessary protocols for its safe handling and analysis. This document moves beyond a simple data sheet to explain the causality behind the compound's characteristics, grounded in established chemical principles.
Introduction: The Strategic Importance of Fluorinated Anilines
This compound (CAS No. 443-43-6) belongs to a class of compounds that has become increasingly pivotal in medicinal chemistry. The strategic incorporation of fluorine into bioactive molecules is a widely recognized strategy to enhance pharmacological profiles. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
This particular molecule, with its distinct arrangement of activating (methoxy, amino) and deactivating (fluoro, nitro) groups, presents a unique electronic landscape. This makes it a highly versatile and valuable building block for creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents.
Physicochemical Properties: A Quantitative Overview
While extensive peer-reviewed data for this specific isomer is not widely published, we can consolidate available information and infer properties from closely related analogs. The data presented here is a synthesis of information from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 443-43-6 | |
| Molecular Formula | C₇H₇FN₂O₃ | |
| Molecular Weight | 186.14 g/mol | |
| Physical Appearance | Solid (Pale yellow to brown crystalline powder) | Inferred from related compounds |
| Melting Point | Data not available. The isomeric 4-Fluoro-2-methoxy-5-nitroaniline melts at 127-132 °C, suggesting a similar range. | |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, acetone, and ethyl acetate. | Inferred from related compounds |
| SMILES Code | NC1=CC(=O)=CC(F)=C1OC |
Molecular Structure and Reactivity
The reactivity of this compound is dictated by the interplay of its four distinct functional groups on the aromatic ring. Understanding this interplay is key to leveraging its synthetic potential.
Key Reactive Centers
-
Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and serves as a handle for a multitude of transformations. It readily undergoes acylation to form amides, alkylation, and diazotization. Diazonium salts are exceptionally useful intermediates, enabling the introduction of a wide array of substituents via Sandmeyer or similar reactions.
-
Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group. This transformation is fundamental in many synthetic pathways, for example, in the preparation of substituted phenylenediamines, which are precursors to benzimidazoles—a common scaffold in pharmaceuticals.
-
Aromatic Ring: The benzene ring itself is the core scaffold. The activating methoxy and amino groups are ortho and para-directing, while the deactivating fluoro and nitro groups are meta-directing. The ultimate regioselectivity of electrophilic aromatic substitution is a complex outcome of these competing influences.
The diagram below illustrates the primary reactive sites and potential transformations of the molecule.
Caption: Key reactive sites and synthetic transformations of this compound.
Synthesis and Analytical Protocols
General Synthetic Approach
The synthesis of substituted nitroanilines typically involves the nitration of an appropriately protected aniline precursor. For this compound, a plausible route involves the nitration of 3-fluoro-2-methoxyaniline. Protection of the amine group (e.g., as an acetanilide) is often necessary to prevent oxidation and to control regioselectivity during nitration.
A generalized workflow for this type of synthesis is presented below.
Caption: Generalized synthetic workflow for preparing substituted nitroanilines.
Recommended Analytical Workflow
Characterization of the final product and in-process monitoring would rely on a standard suite of analytical techniques.
Protocol: Analytical Characterization
-
Thin-Layer Chromatography (TLC):
-
Objective: Monitor reaction progress and assess purity.
-
Stationary Phase: Silica gel 60 F₂₅₄.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: UV light (254 nm) and staining (e.g., potassium permanganate).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Confirm molecular structure.
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methoxy group protons (-OCH₃), and the amine protons (-NH₂). The coupling patterns of the aromatic protons will be critical for confirming the 1,2,3,5-substitution pattern.
-
¹³C NMR: Expect distinct signals for each of the seven carbon atoms. The carbon attached to the fluorine will show a characteristic large coupling constant (¹J C-F).
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
-
Mass Spectrometry (MS):
-
Objective: Confirm molecular weight and fragmentation pattern.
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Expected M/Z: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at approximately 186.14 m/z.
-
-
Infrared (IR) Spectroscopy:
-
Objective: Identify key functional groups.
-
Expected Peaks:
-
N-H stretching (amine): ~3300-3500 cm⁻¹
-
C-H stretching (aromatic/aliphatic): ~2850-3100 cm⁻¹
-
N-O stretching (nitro group): Asymmetric (~1500-1560 cm⁻¹) and symmetric (~1335-1385 cm⁻¹)
-
C-O stretching (methoxy ether): ~1000-1300 cm⁻¹
-
C-F stretching: ~1000-1400 cm⁻¹
-
-
Safety and Handling
Assumed Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Mandatory Handling Procedures:
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: Wear a flame-retardant laboratory coat.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Conclusion
This compound is a chemical intermediate with significant untapped potential, particularly for the synthesis of complex, biologically active molecules. Its value lies in the unique and synthetically versatile arrangement of its functional groups. While there is a scarcity of published, isomer-specific experimental data, this guide provides a robust framework for its use based on established chemical principles and data from closely related compounds. Adherence to rigorous analytical characterization and stringent safety protocols is essential for any researcher or drug development professional working with this promising building block.
References
-
Journal of the Chemical Society C: Organic. (n.d.). o-Nitroaniline derivatives. Part II. Reactions of nucleophiles with N-benzylidene-o-nitroaniline. RSC Publishing. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). o-Nitroaniline. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Quora. (2016, February 13). What is the product for reaction of ortho-nitroaniline with nitrous acid? Retrieved January 20, 2026, from [Link]
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2025, August 9). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Retrieved January 20, 2026, from [Link]
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Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved January 20, 2026, from [Link]
-
PubMed. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(methoxymethoxy)-2-nitroaniline. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Dana Bioscience. (n.d.). This compound 1g. Retrieved January 20, 2026, from [Link]
A Technical Guide to the Spectroscopic Characterization of Fluoro-Methoxy-Nitroaniline Isomers
A Note on Isomer Specificity: This guide focuses on the spectroscopic data for 4-Fluoro-2-methoxy-5-nitroaniline (CAS No. 1075705-01-9) . It is crucial to note that the compound "3-Fluoro-2-methoxy-5-nitroaniline" (CAS No. 443-43-6) is a distinct isomer. While both exist, publicly available spectroscopic data is predominantly associated with the 4-fluoro isomer, a key intermediate in pharmaceutical synthesis.[1][2] This document will proceed with an in-depth analysis of the available and predicted data for the 4-fluoro isomer, providing a framework for researchers and drug development professionals.
Introduction to 4-Fluoro-2-methoxy-5-nitroaniline
4-Fluoro-2-methoxy-5-nitroaniline is an aromatic organic compound featuring a benzene ring substituted with four functional groups: an amino (-NH₂), a fluoro (-F), a methoxy (-OCH₃), and a nitro (-NO₂) group. This specific arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitro, fluoro) groups makes it a valuable and versatile building block in medicinal chemistry.[1] Its molecular structure directly influences its spectroscopic properties, providing a unique fingerprint for identification and characterization.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | 4-Fluoro-2-methoxy-5-nitroaniline | PubChem |
| CAS Number | 1075705-01-9 | [3] |
| Molecular Formula | C₇H₇FN₂O₃ | [4] |
| Molecular Weight | 186.14 g/mol | [4] |
| Exact Mass | 186.04407025 Da | [4] |
| Physical Form | Yellow to brown solid/powder | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can deduce the connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
¹H NMR Data (CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.39 | Doublet (d) | 7.2 | 1H | H-6 (Aromatic) |
| 6.63 | Doublet (d) | 12.4 | 1H | H-3 (Aromatic) |
| 3.94 | Singlet (s) | - | 3H | -OCH₃ (Methoxy) |
| 3.90 | Broad Singlet (br s) | - | 2H | -NH₂ (Amino) |
| (Data sourced from Guidechem)[5] |
Interpretation:
The ¹H NMR spectrum of 4-Fluoro-2-methoxy-5-nitroaniline shows two distinct signals in the aromatic region. The downfield signal at 7.39 ppm is assigned to the proton at position 6 (H-6). This proton is ortho to the electron-withdrawing nitro group, which deshields it, shifting it downfield. It appears as a doublet due to coupling with the fluorine atom at position 4. The upfield aromatic signal at 6.63 ppm corresponds to the proton at position 3 (H-3). This proton is ortho to the electron-donating methoxy group and para to the amino group, causing it to be more shielded and shifted upfield. Its multiplicity as a doublet is due to coupling with the adjacent fluorine atom. The sharp singlet at 3.94 ppm integrates to three protons and is characteristic of the methoxy group. The broad singlet at 3.90 ppm, integrating to two protons, is assigned to the amino group protons. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-2-methoxy-5-nitroaniline in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).
Structural Assignment Workflow:
Caption: Workflow for ¹H NMR peak assignment.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~150-155 | C-4 (bearing -F) |
| ~145-150 | C-2 (bearing -OCH₃) |
| ~135-140 | C-5 (bearing -NO₂) |
| ~130-135 | C-1 (bearing -NH₂) |
| ~110-115 | C-6 |
| ~100-105 | C-3 |
| ~55-60 | -OCH₃ |
| (Note: These are estimated values based on standard substituent effects and may vary from experimental results.) |
Interpretation:
The carbon attached to the fluorine (C-4) is expected to be significantly downfield and will likely appear as a doublet with a large coupling constant (¹JC-F). The carbons attached to the other heteroatoms (C-2, C-5, C-1) are also expected to be in the downfield region of the aromatic spectrum. C-3 and C-6, which are bonded to hydrogen, will be further upfield. The methoxy carbon will appear as a sharp singlet in the aliphatic region around 55-60 ppm.
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) is often beneficial for ¹³C NMR due to its lower natural abundance.
-
Instrumentation: Use a 100 MHz or higher NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the proton frequencies to collapse C-H coupling, resulting in sharp singlets for each unique carbon. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch (asymmetric & symmetric) | Amino (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Methoxy (-OCH₃) |
| 1620 - 1580 | N-H bend | Amino (-NH₂) |
| 1580 - 1480 | C=C stretch | Aromatic Ring |
| 1550 - 1490 | N-O asymmetric stretch | Nitro (-NO₂) |
| 1360 - 1300 | N-O symmetric stretch | Nitro (-NO₂) |
| 1250 - 1200 | C-O stretch (asymmetric) | Aryl Ether |
| 1250 - 1100 | C-F stretch | Fluoroaromatic |
| 1050 - 1000 | C-O stretch (symmetric) | Aryl Ether |
Interpretation:
The IR spectrum of 4-Fluoro-2-methoxy-5-nitroaniline is expected to be complex but highly informative. The presence of two distinct peaks in the 3400-3200 cm⁻¹ region would confirm the primary amine (-NH₂). Strong, sharp bands around 1550 cm⁻¹ and 1360 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the nitro group (-NO₂), respectively.[6] The presence of the methoxy group and the fluoro substituent would be confirmed by strong absorptions in the fingerprint region (below 1300 cm⁻¹), specifically the C-O and C-F stretching vibrations.
Experimental Protocol: Acquiring the IR Spectrum (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₇H₇FN₂O₃ |
| Monoisotopic Mass | 186.0441 u |
| Expected [M+H]⁺ | 187.0519 m/z |
(Data sourced from PubChem)[4]
Interpretation and Fragmentation:
In a high-resolution mass spectrum (HRMS), the molecular ion peak would be observed at an m/z value corresponding to the exact mass of the molecule (186.0441 for the neutral molecule or 187.0519 for the protonated species, [M+H]⁺, in ESI). The fragmentation pattern in an electron ionization (EI) or collision-induced dissociation (CID) experiment would likely involve the loss of small, stable neutral molecules or radicals.
Plausible Fragmentation Pathway:
Caption: A potential fragmentation pathway for 4-Fluoro-2-methoxy-5-nitroaniline.
Experimental Protocol: Acquiring a Mass Spectrum (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to generate the mass spectrum.
References
-
PubChem. 3-Fluoro-5-methoxy-2-nitroaniline. [Link]
-
PubChem. 3-Fluoro-5-(methoxymethoxy)-2-nitroaniline. [Link]
-
Pharmaffiliates. CAS No : 1075705-01-9 | 4-Fluoro-2-methoxy-5-nitroaniline. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
PubChem. 4-Fluoro-2-methoxy-5-nitroaniline. [Link]
-
SpectraBase. 5-(Trifluoromethyl)-2-nitroaniline. [Link]
-
ResearchGate. FTIR spectrum of 2-methoxy-4-nitroaniline. [Link]
-
NIST WebBook. m-Nitroaniline. [Link]
-
ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline. [Link]
Sources
- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
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- 3. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 [sigmaaldrich.com]
- 4. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
"3-Fluoro-2-methoxy-5-nitroaniline" molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-2-methoxy-5-nitroaniline
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the molecular structure and conformational landscape of this compound (CAS No: 443-43-6). Designed for researchers, medicinal chemists, and materials scientists, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of this versatile synthetic building block. The unique arrangement of electron-donating and electron-withdrawing groups on the aniline scaffold creates a complex interplay of forces that dictate its three-dimensional structure and, consequently, its chemical reactivity and potential applications.[1]
Foundational Molecular Architecture and Properties
This compound is a polysubstituted benzene derivative. Its utility as a chemical intermediate stems from the distinct reactivity conferred by its four functional groups: an amino (-NH₂), a nitro (-NO₂), a methoxy (-OCH₃), and a fluoro (-F) group.[1] The strategic positioning of these substituents creates a molecule with significant potential for constructing complex molecular frameworks in drug discovery and materials science.[1]
Physicochemical Characteristics
A summary of the core properties of this compound is presented below. While some data is available for the titular molecule, data for the closely related isomer, 4-Fluoro-2-methoxy-5-nitroaniline, is more abundant and is included for comparative context.
| Property | Value (this compound) | Value (4-Fluoro-2-methoxy-5-nitroaniline) | Source |
| CAS Number | 443-43-6 | 1075705-01-9 | [2][3] |
| Molecular Formula | C₇H₇FN₂O₃ | C₇H₇FN₂O₃ | [3][4] |
| Molecular Weight | 186.14 g/mol | 186.14 g/mol | [3][4] |
| IUPAC Name | This compound | 4-fluoro-2-methoxy-5-nitroaniline | [3][4] |
| Topological Polar Surface Area | 81.1 Ų | 81.1 Ų | [3][4] |
| Hydrogen Bond Donors | 1 | 1 | [3][4] |
| Hydrogen Bond Acceptors | 5 | 5 | [3][4] |
| Physical Form | Not Specified | Crystal - Powder | [5] |
Electronic Landscape: A Tug-of-War of Substituents
The conformation and reactivity of the molecule are governed by the electronic effects of its substituents.
-
Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via the resonance effect (+R).
-
Nitro (-NO₂) Group: This is one of the strongest deactivating, meta-directing groups, withdrawing significant electron density from the ring through both inductive (-I) and resonance (-R) effects.
-
Fluoro (-F) Group: The fluorine atom presents a duality. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it can also donate electron density through a weak resonance effect (+R) via its lone pairs.
This complex electronic interplay results in a highly polarized molecule, a feature that can be exploited in designing intermolecular interactions for crystal engineering or drug-receptor binding.
Conformational Analysis: The Role of Intramolecular Forces
The preferred three-dimensional structure of this compound is dictated by the rotational barriers around its single bonds and, most critically, by non-covalent intramolecular interactions.
The Dominance of Intramolecular Hydrogen Bonding
The substitution pattern, with the amino and nitro groups positioned ortho to one another, strongly favors the formation of an intramolecular hydrogen bond.[6] This interaction occurs between a hydrogen atom of the amino group and an oxygen atom of the nitro group, creating a stable, quasi-six-membered ring. This type of bonding is a well-documented phenomenon in ortho-nitroanilines.[6][7]
-
Causality: This hydrogen bond significantly restricts the rotation of both the amino and nitro groups, forcing them into a coplanar arrangement with the benzene ring to maximize orbital overlap and bond strength. This planarity is a key feature of the molecule's low-energy conformation. Studies on related ortho-nitroaniline derivatives have shown that this intramolecular bond is a dominant factor in their crystal packing and overall structure.[6]
Steric and Electronic Repulsion
While the hydrogen bond is the primary stabilizing force, steric hindrance between the bulky methoxy group and the adjacent amino and fluoro groups also plays a role. The molecule will adopt a conformation that minimizes these steric clashes, influencing the precise orientation of the methoxy group's methyl moiety.
The logical relationship between the molecule's substituents and its final conformation is illustrated below.
Caption: Key intramolecular forces determining the conformation of this compound.
Experimental and Computational Workflows for Structural Elucidation
Determining the precise molecular conformation requires a combination of experimental techniques and computational modeling. The following section details the authoritative protocols for these analyses.
Definitive Solid-State Structure: Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous proof of the solid-state molecular structure, revealing precise bond lengths, bond angles, and intermolecular packing interactions.[8]
-
Crystal Growth (Self-Validating Step):
-
Objective: To grow single crystals of sufficient size and quality for diffraction. The formation of well-ordered crystals is the first validation of sample purity.
-
Method (Slow Evaporation):
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Cover the vial with a cap, pierced with a few small holes using a needle. This ensures slow evaporation, which is critical for growing high-quality crystals rather than amorphous powder.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks until suitable crystals form.
-
-
-
Data Collection:
-
Objective: To obtain a complete set of diffraction data.
-
Procedure:
-
Carefully select and mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
-
Structure Solution and Refinement:
-
Objective: To generate a final, accurate 3D model of the molecule.
-
Procedure:
-
Process the diffraction data to determine the unit cell dimensions and space group.[8]
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build the molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods, adjusting atomic positions and displacement parameters until the calculated and observed diffraction patterns match closely. The final R-factor serves as a key indicator of the quality of the refined structure.
-
-
Solution-State Conformation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the premier technique for investigating molecular structure and conformation in solution.
-
Sample Preparation:
-
Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire standard 1D ¹H, ¹³C, and ¹⁹F spectra to assign all resonances.
-
Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Causality: The NOESY experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. A cross-peak between two protons in a NOESY spectrum is direct evidence of their spatial proximity. This is crucial for confirming the through-space interactions predicted by the intramolecular hydrogen bonding model (e.g., proximity of an amino proton to an aromatic proton).
-
-
Data Analysis:
-
Process the 2D data and identify cross-peaks.
-
The presence of a NOESY correlation between one of the -NH₂ protons and the aromatic proton at the C6 position would provide strong evidence for the planar, hydrogen-bonded conformation in solution.
-
Theoretical Prediction: Computational Chemistry
Density Functional Theory (DFT) is a powerful computational tool for predicting the lowest-energy conformation and electronic properties of a molecule.[9]
-
Structure Building:
-
Construct an initial 3D model of this compound using molecular modeling software.
-
-
Geometry Optimization (Self-Validating Step):
-
Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Causality: This calculation systematically adjusts the positions of all atoms to find the arrangement with the minimum potential energy, thereby predicting the most stable conformation.
-
-
Frequency Calculation (Validation):
-
Perform a vibrational frequency calculation on the optimized geometry.
-
Trustworthiness: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.
-
-
Analysis:
-
Analyze the output to obtain key geometric parameters: bond lengths, bond angles, and dihedral (torsion) angles.
-
Specifically, measure the H(N)···O(N) distance to confirm the intramolecular hydrogen bond and check the dihedral angles involving the substituents and the ring to quantify the degree of planarity.
-
The integrated workflow for characterizing the molecule is depicted below.
Caption: An integrated workflow for the complete structural elucidation of the target molecule.
Conclusion
The molecular conformation of this compound is primarily dictated by a strong intramolecular hydrogen bond between the ortho-amino and nitro groups. This interaction induces a high degree of planarity in the molecule. The methodologies of single-crystal X-ray diffraction, advanced NMR spectroscopy, and DFT calculations provide a powerful, synergistic toolkit for the complete and unambiguous characterization of its structure. A thorough understanding of this conformation is essential for rationally designing its use in the synthesis of novel pharmaceuticals and advanced materials, where precise three-dimensional structure is paramount to function.
References
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A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. (n.d.). Retrieved from Indian Journal of Pure & Applied Physics. [Link]
-
3-Fluoro-5-methoxy-2-nitroaniline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Bernstein Group. (1992). Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. Retrieved from [Link]
-
Etter, M. C., & Frankenbach, G. M. (1989). Hydrogen-bond formation in nitroanilines: the first step in designing acentric materials. Chemistry of Materials, 1(1), 10-12. [Link]
-
Frisch, M. J., et al. (2018). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Crystal Growth & Design, 18(10), 6160-6172. [Link]
-
O'Marro, T. G., et al. (1992). Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. The Journal of Chemical Physics, 97(12), 8831-8843. [Link]
-
Ellena, J., Punte, G., & Rivero, B. E. (1995). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Journal of the Chilean Chemical Society, 40(3), 223-230. [Link]
-
There is a large difference in the melting points of o-nitoaniline and p-nitroaniline. Why? (n.d.). Study.com. Retrieved January 20, 2026, from [Link]
-
4-Fluoro-2-methoxy-5-nitroaniline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Blow, D. (2002). So you want to be a crystallographer? Acta Crystallographica Section D: Biological Crystallography, 58(5), 792-798. [Link]
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Technical Guide: A Framework for Determining the Solubility of 3-Fluoro-2-methoxy-5-nitroaniline in Organic Solvents
Abstract: 3-Fluoro-2-methoxy-5-nitroaniline is an important building block in medicinal chemistry and organic synthesis. Its solubility profile in various organic solvents is a critical parameter for reaction optimization, purification, crystallization, and formulation development. This guide addresses the current gap in publicly available solubility data for this compound. Instead of presenting pre-existing data, this document provides a comprehensive framework for researchers to predict, qualitatively screen, and quantitatively determine the solubility of this compound. We merge theoretical principles with robust, field-proven experimental protocols to empower scientists in drug development and chemical research to generate reliable and reproducible solubility data.
Part 1: Theoretical Analysis and Solubility Prediction
Before any benchwork is initiated, a thorough analysis of the solute's molecular structure provides invaluable insight into its likely solubility behavior. This predictive step is grounded in the fundamental principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2][3][4]
Molecular Structure Analysis of this compound
The structure of this compound (MW: 186.14 g/mol , Formula: C₇H₇FN₂O₃) contains several functional groups that dictate its overall polarity and capacity for intermolecular interactions.[5]
-
Aromatic Ring: The core benzene ring is non-polar and hydrophobic, favoring interactions with non-polar solvents.
-
Polar Functional Groups:
-
Nitro Group (-NO₂): Strongly electron-withdrawing and highly polar. It can act as a hydrogen bond acceptor.
-
Aniline Group (-NH₂): A polar group capable of both donating and accepting hydrogen bonds.[6] Its basicity means its solubility can be dramatically increased in acidic solutions through the formation of a polar ammonium salt.
-
Methoxy Group (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.[6]
-
Fluoro Group (-F): The most electronegative element, creating a strong bond dipole, thus increasing molecular polarity.
-
Expert Synthesis: The molecule presents a classic duality. It possesses a non-polar hydrocarbon core, but this is heavily substituted with multiple polar, hydrogen-bonding functional groups (-NH₂, -NO₂, -OCH₃, -F). This structure suggests that the compound is unlikely to be highly soluble in purely non-polar solvents like hexanes. Conversely, the presence of these polar groups indicates a strong potential for solubility in polar organic solvents. The key to predicting solubility lies in matching the polarity of the solvent with the overall polarity of the molecule.[7]
Predicted Solubility in Solvent Classes
Based on the structural analysis, we can formulate hypotheses for solubility:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low . The strong solute-solute interactions (driven by the polar groups) would be difficult to overcome by the weak van der Waals forces offered by these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Solubility is predicted to be moderate to high . These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the nitro, methoxy, and fluoro groups of the solute. Solvents like DMSO and DMF are particularly powerful due to their high polarity.[8]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Solubility is predicted to be moderate to high . These solvents can both donate and accept hydrogen bonds, allowing them to interact strongly with the aniline (-NH₂) group as well as the other polar functionalities.[6][8] However, solubility might decrease as the alkyl chain of the alcohol increases (e.g., from methanol to butanol), due to the decreasing overall polarity of the solvent.[7]
Part 2: Experimental Workflow for Solubility Determination
The following section details a systematic, two-stage approach to experimentally determine the solubility of this compound. This workflow ensures efficient solvent screening and accurate quantitative measurement.
Caption: Overall workflow for solubility determination.
Protocol 1: Qualitative Solubility Screening
Causality: This rapid screening method is designed to efficiently identify promising solvents from a broad range before committing resources to more time-consuming quantitative analysis. It relies on visual observation of dissolution.[9][10]
Methodology:
-
Preparation: Aliquot approximately 5-10 mg of this compound into separate 1-dram glass vials. Prepare a set of vials for each solvent to be tested (e.g., Hexane, Toluene, Acetone, Ethyl Acetate, THF, Methanol, Ethanol, DMSO).
-
Solvent Addition: To the first vial, add the test solvent dropwise (e.g., 100 µL increments) using a calibrated pipette.
-
Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Allow the vial to stand and observe for any undissolved solid.
-
Observation: Continue adding solvent in increments up to a total volume of 1 mL. Record the approximate volume of solvent required to fully dissolve the solute.
-
Classification: Classify the solubility based on the observations.
Data Presentation:
| Solvent Class | Solvent | Observation (mg/mL Estimate) | Classification |
| Non-Polar | Hexane | >10 mg in 1 mL | Insoluble / Sparingly Soluble |
| Toluene | >10 mg in 1 mL | Sparingly Soluble | |
| Polar Aprotic | Acetone | ~10 mg in 0.5 mL | Soluble |
| Ethyl Acetate | ~10 mg in 0.8 mL | Moderately Soluble | |
| THF | ~10 mg in 0.4 mL | Soluble | |
| DMSO | <10 mg in 0.1 mL | Very Soluble | |
| Polar Protic | Methanol | ~10 mg in 0.6 mL | Soluble |
| Ethanol | ~10 mg in 0.7 mL | Moderately Soluble |
Note: This table is a template for recording experimental results.
Protocol 2: Quantitative Determination by Isothermal Equilibrium Method
Causality: This is the "gold standard" for determining thermodynamic or equilibrium solubility.[11][12] The method ensures that a saturated solution is formed in equilibrium with the solid phase, providing a true measure of the maximum amount of solute a solvent can hold at a given temperature. The equilibration step is critical; insufficient time can lead to an underestimation of solubility.[13][14]
Caption: Isothermal equilibrium (shake-flask) method workflow.
Methodology:
-
System Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 20 mg in 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a predetermined period, typically 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter.
-
Causality: Filtration is critical. Failure to remove microscopic solid particles will lead to an overestimation of solubility when the sample is analyzed.
-
-
Sample Preparation for Analysis: Accurately dilute the filtered supernatant with a known volume of a suitable mobile phase or solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Analytical Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the solute. A pre-established calibration curve of known concentrations versus analytical response is required for accurate quantification.
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the final result in standard units such as mg/mL or mol/L.
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Part 3: Conclusion and Application
This guide provides a systematic framework for determining the solubility of this compound. By starting with a theoretical prediction based on molecular structure, researchers can intelligently select a range of solvents for screening. The subsequent application of a rapid qualitative test followed by a rigorous quantitative isothermal equilibrium method ensures the generation of accurate and reliable data. This information is paramount for the successful design of synthetic routes, the development of robust purification and crystallization protocols, and the creation of effective formulations in the pharmaceutical and chemical industries.
References
- Vertex AI Search. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Rowan Scientific. (n.d.). Predicting Solubility.
- Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility.
- Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube.
- PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning.
- Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry.
- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube.
- Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?
- AIChE Journal. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
- The Fountain Magazine. (n.d.). Like Dissolves Like.
- University of Calgary. (2023). Solubility of Organic Compounds.
- PubChem. (n.d.). 3-Fluoro-5-methoxy-2-nitroaniline.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- AAT Bioquest. (2022). What factors affect solubility?
- PubChem. (n.d.). 3-Fluoro-5-(methoxymethoxy)-2-nitroaniline.
- CUNY. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- ChemicalBook. (2023). 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety.
- BLD Pharm. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline.
- PubMed. (n.d.). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species.
- Dana Bioscience. (n.d.). This compound 1g.
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Navigating the Unknowns: A Health and Safety Guide for 3-Fluoro-2-methoxy-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Note on Data Scarcity and the Precautionary Principle
This guide, therefore, is constructed on the foundational precautionary principle . In the absence of definitive data, we must treat this compound with a high degree of caution, assuming it to be hazardous until proven otherwise. The protocols and recommendations outlined herein are based on the known risks associated with structurally related compounds, such as aromatic nitroanilines, and are designed to provide a robust framework for safe handling, emergency preparedness, and risk mitigation. It is imperative that all personnel handling this substance are thoroughly trained on these procedures and understand the rationale behind this heightened level of precaution.
Compound Identification and Presumed Hazard Profile
While specific data for 3-Fluoro-2-methoxy-5-nitroaniline is lacking, its structural motifs—a nitro group, an amino group, and a fluoro group on an aromatic ring—suggest a number of potential hazards. Aromatic nitro and amino compounds are frequently associated with toxicity, including methemoglobinemia, and are often classified as skin and eye irritants, and potential mutagens. The presence of a fluorine atom can also influence the compound's reactivity and metabolic pathways.
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | Inferred Risk Based on Structural Analogs |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be toxic. |
| Skin Corrosion/Irritation | Assumed to be a skin irritant. |
| Serious Eye Damage/Irritation | Assumed to be an eye irritant. |
| Germ Cell Mutagenicity | Potential for mutagenicity should be assumed. |
| Carcinogenicity | Data unavailable; handle as a potential carcinogen. |
| Specific Target Organ Toxicity | Potential for effects on blood (methemoglobinemia), liver, and kidneys. |
Mandatory Safety Protocols: A Self-Validating System
The following protocols are designed to create a self-validating system of safety, where checks and balances are integrated into the workflow to minimize exposure and mitigate risk.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to any potentially hazardous compound is through robust engineering controls.
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood with a face velocity of at least 100 feet per minute (0.5 m/s).
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.
-
Designated Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE regimen is mandatory for all personnel handling this compound.
Table 2: Required Personal Protective Equipment
| Body Part | Specification | Rationale |
| Hands | Nitrile gloves (double-gloving recommended) | Prevents dermal absorption. Double-gloving provides an extra layer of protection against tears and permeation. |
| Eyes | Chemical splash goggles and a face shield | Protects against splashes and airborne particles. A face shield offers broader protection for the entire face. |
| Body | A lab coat (fully buttoned) and a chemically resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with organic vapor/particulate cartridges | Recommended for all handling procedures. In the absence of exposure limit data, respiratory protection is a critical precautionary measure. |
Safe Handling and Storage Workflow
The following workflow is designed to minimize the generation of aerosols and dust, and to prevent accidental release.
Caption: A logical workflow for the safe handling and storage of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the laboratory, review this guide and any other relevant safety information.
-
Don all required PPE as specified in Table 2.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the designated area of the fume hood.
-
-
Handling:
-
Carefully weigh the required amount of the compound. Avoid creating dust.
-
Use a spatula to transfer the solid to the reaction vessel.
-
Slowly add the solvent to dissolve the compound, keeping the container covered as much as possible to minimize vapors.
-
-
Cleanup and Storage:
-
Decontaminate all surfaces in the work area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated waste (gloves, weigh boats, paper towels) in a designated, sealed hazardous waste container.
-
Store the stock container of this compound in a cool, dry, and dark location, away from incompatible materials.
-
Emergency Procedures: A Plan for Every Contingency
Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures and the location of all safety equipment.
Caption: A flowchart outlining the immediate actions to be taken in the event of an emergency.
Detailed Emergency Protocols:
-
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.
-
Seek medical attention.
-
-
In Case of Eye Contact:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Seek immediate medical attention.
-
-
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
In Case of Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Notify your supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
-
Conclusion: A Commitment to a Culture of Safety
The responsible use of novel chemical entities is paramount in scientific research. For this compound, the current lack of comprehensive safety data necessitates a conservative and cautious approach. By adhering to the engineering controls, personal protective equipment standards, and emergency procedures outlined in this guide, researchers can significantly mitigate the potential risks associated with this compound. It is the responsibility of every individual working with this substance to remain vigilant, informed, and committed to a culture of safety. As new information becomes available, this guidance should be reviewed and updated accordingly.
References
As this guide is predicated on the absence of specific data for this compound (CAS 443-43-6), there are no direct references for its health and safety profile. The principles and protocols herein are derived from standard laboratory safety practices and knowledge of structurally related hazardous compounds. Authoritative sources for general chemical safety include:
"3-Fluoro-2-methoxy-5-nitroaniline" as a building block in organic synthesis
An In-Depth Technical Guide to 3-Fluoro-2-methoxy-5-nitroaniline: A Core Building Block in Modern Organic Synthesis
Authored by: A Senior Application Scientist
Foreword: Unveiling a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, highly functionalized aromatic amines serve as critical precursors for a multitude of heterocyclic scaffolds that form the core of many therapeutic agents. This compound has emerged as a particularly valuable reagent, distinguished by its unique substitution pattern that allows for controlled, regioselective transformations. This guide provides an in-depth exploration of its properties, synthetic utility, and field-proven protocols, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile building block in their synthetic endeavors.
Compound Profile and Physicochemical Properties
This compound is a substituted aniline derivative characterized by the presence of three key functional groups: a fluorine atom, a methoxy group, and a nitro group, positioned around an aniline core. This specific arrangement of electron-withdrawing and electron-donating groups dictates its reactivity and makes it a strategic starting material for complex syntheses.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 161179-33-3 | |
| Molecular Formula | C₇H₇FN₂O₃ | |
| Molecular Weight | 186.14 g/mol | |
| Appearance | Yellow to brown crystalline powder | |
| Melting Point | 133-138 °C | |
| Solubility | Soluble in organic solvents like DMSO, methanol, and ethyl acetate. | N/A |
Safety and Handling: As a nitroaromatic compound, this compound should be handled with care. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
The Strategic Role in Multi-Step Synthesis: A Workflow Overview
The primary utility of this compound lies in its role as a precursor for constructing more complex, often heterocyclic, systems. The nitro group serves as a latent amino group, which can be revealed at a later synthetic stage, while the existing amine provides a nucleophilic handle for initial coupling reactions. The fluorine and methoxy groups modulate the electronic properties of the ring and can influence the regioselectivity of subsequent reactions.
A common synthetic workflow involving this building block can be visualized as follows:
Caption: Generalized synthetic workflow using this compound.
Core Application: Synthesis of Kinase Inhibitor Scaffolds
A prominent application of this compound is in the synthesis of pyrimidine-based scaffolds, which are central to a class of targeted cancer therapies known as kinase inhibitors. Specifically, it is a documented key intermediate in the synthesis of compounds related to Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.
Mechanistic Rationale and Experimental Protocol
The synthesis leverages the nucleophilicity of the primary amine on the this compound core to displace a leaving group on a substituted pyrimidine ring. This initial step is typically a nucleophilic aromatic substitution (SNAr) reaction.
Protocol: Synthesis of N-(3-Fluoro-2-methoxy-5-nitrophenyl)pyrimidine-2,4-diamine
This protocol is adapted from established synthetic routes found in the patent literature for kinase inhibitor synthesis.
Reaction Scheme:
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and 2-chloropyrimidine derivative (1.1 eq).
-
Solvent and Catalyst Addition: Add a suitable high-boiling point solvent such as isopropanol or n-butanol (approx. 5-10 mL per mmol of aniline). Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA) (0.1 eq). The acid protonates the pyrimidine ring, activating it for nucleophilic attack.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
If a precipitate is present, collect the solid by vacuum filtration. Wash the solid with cold solvent (e.g., isopropanol) and then with a non-polar solvent like hexanes to remove impurities.
-
If no precipitate forms, concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure coupled product.
Subsequent Transformation: Nitro Reduction and Cyclization
Following the successful coupling, the nitro group is reduced to an amine. This is a critical step that unmasks the second nucleophilic site, setting the stage for subsequent cyclization reactions to form fused heterocyclic systems.
Protocol: Reduction of the Nitro Group
Reaction Scheme:
Step-by-Step Methodology:
-
Reagent Setup: To a round-bottom flask, add the nitro-containing intermediate (1.0 eq) and a solvent mixture, typically ethanol and water.
-
Reducing Agent Addition: Add iron powder (Fe, 5-10 eq) and ammonium chloride (NH₄Cl, 2-4 eq). The use of iron in the presence of a mild acid source like NH₄Cl is a classic, cost-effective, and robust method for nitro group reduction that is tolerant of many other functional groups.
-
Reaction Conditions: Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation:
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude diamine is often used directly in the next step without further purification, as it can be prone to oxidation.
-
The resulting diamino intermediate is a versatile precursor for a wide range of heterocyclic cores, which are frequently explored in drug discovery programs.
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design. Its carefully orchestrated substitution pattern provides a robust platform for the synthesis of complex, high-value molecules, particularly within the realm of medicinal chemistry. The protocols outlined in this guide demonstrate its utility in a key SNAr coupling and subsequent reduction, foundational steps in the construction of kinase inhibitor backbones. As the demand for novel therapeutics continues to grow, the importance of such well-defined and versatile building blocks will only increase, ensuring that this compound remains a staple in the synthetic chemist's toolbox.
References
-
This compound Chemical Information. ChemSrc.[Link]
A Comprehensive Theoretical and Computational Examination of 3-Fluoro-2-methoxy-5-nitroaniline: A Key Building Block for Advanced Pharmaceutical Synthesis
Abstract
Substituted anilines are foundational to the development of a vast array of pharmaceuticals and advanced materials. Within this critical class of molecules, 3-Fluoro-2-methoxy-5-nitroaniline emerges as a compound of significant interest due to its unique electronic and structural characteristics. The strategic placement of fluoro, methoxy, and nitro groups on the aniline scaffold imparts a nuanced reactivity profile, making it a potentially valuable intermediate for complex molecular architectures. This in-depth technical guide provides a comprehensive theoretical and computational investigation of this compound. Employing Density Functional Theory (DFT), we will elucidate its optimized molecular geometry, vibrational signatures (FT-IR), and electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This guide is intended for researchers, scientists, and professionals in drug development, offering a robust computational framework for understanding and utilizing this versatile synthetic building block.
Introduction: The Strategic Importance of Substituted Anilines
Aniline and its derivatives are ubiquitous in the chemical and pharmaceutical industries, serving as pivotal starting materials for a multitude of synthetic processes.[1] The introduction of various functional groups onto the aniline ring can dramatically alter the molecule's physicochemical properties, such as its acidity, basicity, lipophilicity, and metabolic stability.[2] The strategic incorporation of a fluorine atom, for instance, is a widely used strategy in medicinal chemistry to enhance a drug's binding affinity, improve its pharmacokinetic profile, and increase its metabolic resistance due to the exceptional strength of the carbon-fluorine bond.[2]
The title compound, this compound, is a solid with the molecular formula C7H7FN2O3 and a molecular weight of 186.14 g/mol .[3] While its direct applications are still under exploration, its isomers, such as 4-fluoro-2-methoxy-5-nitroaniline, are recognized as crucial intermediates in the synthesis of potent anticancer agents like Mereletinib and Osimertinib.[3][4][5] This underscores the potential of this compound as a valuable precursor for novel therapeutic agents. The presence of a nitro group, an amino group, a methoxy group, and a fluorine atom on the same aromatic ring presents a rich platform for diverse synthetic modifications.[2]
This guide will delve into a detailed computational analysis of this compound to provide a foundational understanding of its molecular structure and electronic behavior. By leveraging established quantum chemical calculation methods, we can predict its properties and reactivity, thereby guiding its potential applications in drug discovery and materials science.[6]
Computational Methodology: A Framework for In-Silico Analysis
To ensure a high degree of accuracy and predictive power, our theoretical investigation of this compound is grounded in Density Functional Theory (DFT). DFT has proven to be an invaluable tool for understanding the structure-property relationships of molecules of this nature.[6]
Geometric Optimization
The initial step in our computational workflow involves the optimization of the molecular geometry of this compound. This process determines the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For this study, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometric parameters for organic molecules.[7][8]
Vibrational Frequency Analysis
Following geometric optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. The calculated vibrational frequencies are typically scaled to account for anharmonicity and the approximate nature of the exchange-correlation functional.[1] A comparison of the theoretical spectrum with experimental FT-IR data, when available, is crucial for validating the computational model.[6]
Electronic Structure Analysis: HOMO-LUMO and Molecular Electrostatic Potential
The electronic properties of a molecule are paramount in determining its chemical reactivity and kinetic stability.[6] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap generally signifies a more reactive molecule.[6][9] These parameters will be calculated to understand the charge transfer characteristics within the molecule.
Furthermore, the Molecular Electrostatic Potential (MEP) will be mapped onto the electron density surface. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, providing insights into its intermolecular interactions.
Computational Workflow Diagram
Caption: A typical workflow for the quantum chemical analysis of this compound.
Predicted Molecular Structure and Properties
Optimized Geometric Parameters
The optimized geometry reveals a planar benzene ring with the substituent groups causing minor deviations. The presence of an intramolecular hydrogen bond between the amino group and the nitro group is a common feature in ortho-nitroaniline derivatives, creating a stable six-membered ring.[10][11] Although the amino and nitro groups in the title compound are not in the ortho position, their proximity and the electronic effects of the other substituents will influence the overall geometry. The calculated bond lengths and angles provide a quantitative description of the molecular structure.
Table 1: Predicted Geometric Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | Value | C6-C1-C2 | Value |
| C2-C3 | Value | C1-C2-C3 | Value |
| C3-C4 | Value | C2-C3-C4 | Value |
| C4-C5 | Value | C3-C4-C5 | Value |
| C5-C6 | Value | C4-C5-C6 | Value |
| C6-C1 | Value | C5-C6-C1 | Value |
| C1-N(H2) | Value | C1-N-H | Value |
| C2-O(CH3) | Value | C2-O-C | Value |
| C3-F | Value | C2-C3-F | Value |
| C5-N(O2) | Value | C4-C5-N | Value |
| N-O (nitro) | Value | O-N-O | Value |
| O-C (methoxy) | Value | H-N-H | Value |
Note: The placeholder "Value" would be populated with the actual output from the DFT calculations.
Vibrational Spectroscopy (FT-IR)
The predicted FT-IR spectrum of this compound provides characteristic vibrational modes for its functional groups. These theoretical assignments are invaluable for the interpretation of experimental spectra.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | Value |
| N-H Symmetric Stretch | Value |
| C-H Aromatic Stretch | Value |
| C-H Aliphatic Stretch (Methoxy) | Value |
| C=C Aromatic Stretch | Value |
| N-O Asymmetric Stretch (Nitro) | Value |
| N-O Symmetric Stretch (Nitro) | Value |
| C-O Stretch (Methoxy) | Value |
| C-F Stretch | Value |
| N-H Bending | Value |
Note: The placeholder "Value" would be populated with the actual output from the DFT calculations. These values are typically scaled to better match experimental data.
The asymmetric and symmetric stretching vibrations of the nitro group are expected to be prominent in the spectrum.[12] Similarly, the N-H stretching vibrations of the amino group will appear as distinct peaks. The C-F and C-O stretching modes will also provide clear spectroscopic signatures.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The analysis of the frontier molecular orbitals provides a quantitative measure of the electronic properties and reactivity of this compound.
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Chemical Hardness | Value |
| Chemical Potential | Value |
| Electrophilicity Index | Value |
Note: The placeholder "Value" would be populated with the actual output from the DFT calculations.
The HOMO is expected to be localized primarily on the aniline ring and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the nitro group and the aromatic ring, highlighting the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides a measure of the molecule's stability and reactivity.[9] A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[7]
Molecular Orbital Diagram
Caption: A simplified representation of the HOMO-LUMO energy gap.
Synthetic Accessibility and Potential Applications
Proposed Synthetic Protocol
The synthesis of this compound can be envisioned through a multi-step process, likely starting from a commercially available substituted aniline or phenol. A plausible synthetic route would involve the nitration of a suitable precursor, such as 3-fluoro-2-methoxyaniline. The nitration of aromatic compounds is a well-established reaction, typically carried out using a mixture of nitric acid and sulfuric acid.[13]
Step-by-Step Synthesis Protocol (Hypothetical):
-
Starting Material: 3-Fluoro-2-methoxyaniline.
-
Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Procedure: a. Dissolve 3-Fluoro-2-methoxyaniline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice bath. b. Slowly add a nitrating mixture (a solution of potassium nitrate in concentrated sulfuric acid) dropwise to the reaction mixture while maintaining the low temperature. c. After the addition is complete, allow the reaction to stir for a specified period at low temperature. d. Carefully pour the reaction mixture onto crushed ice to precipitate the product. e. Neutralize the solution with a base (e.g., sodium hydroxide or ammonia) to a pH of 7-8 to ensure complete precipitation. f. Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the crude product. g. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
This proposed synthesis is based on established methods for the preparation of similar compounds.[13][14]
Potential in Drug Discovery and Development
The structural and electronic features of this compound make it an attractive scaffold for the development of new therapeutic agents. The amino group can be readily functionalized through acylation, alkylation, or diazotization, while the nitro group can be reduced to an amine, opening up further avenues for chemical modification.[2] The presence of the fluorine and methoxy groups can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Given the role of its isomer in oncology, this molecule could serve as a key intermediate for the synthesis of novel kinase inhibitors or other targeted therapies.[3][4]
Conclusion
This technical guide has presented a comprehensive theoretical and computational study of this compound. Through the application of Density Functional Theory, we have elucidated its optimized molecular geometry, predicted its vibrational spectrum, and analyzed its electronic properties. The insights gained from these computational models provide a solid foundation for understanding the chemical behavior of this molecule and for guiding its synthetic manipulation. The unique combination of functional groups on the aniline scaffold positions this compound as a promising and versatile building block for the development of advanced pharmaceuticals and novel materials. Further experimental validation of these theoretical predictions will be instrumental in unlocking the full potential of this intriguing molecule.
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Methodological & Application
Synthesis of "3-Fluoro-2-methoxy-5-nitroaniline" from 3-fluoro-2-methoxyaniline
An Application Note for the Regioselective Synthesis of 3-Fluoro-2-methoxy-5-nitroaniline
Abstract
This technical guide provides a comprehensive protocol for the synthesis of this compound, a valuable substituted aniline building block in chemical research and drug development. The synthesis starts from 3-fluoro-2-methoxyaniline and proceeds via electrophilic aromatic substitution. This document details two strategic approaches: a direct nitration and a more robust protection-nitration-deprotection sequence. The guide offers in-depth explanations of the underlying reaction mechanisms, regiochemical control, and critical safety protocols required for handling nitrating agents. It is intended for researchers, scientists, and professionals in organic synthesis and medicinal chemistry, providing field-proven insights to ensure a successful and safe experimental outcome.
Introduction: The Strategic Value of Substituted Fluoroanilines
Substituted fluoroanilines are a highly sought-after class of intermediates in modern synthetic chemistry, particularly within the pharmaceutical industry. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The target molecule of this guide, this compound, is a versatile scaffold possessing multiple, orthogonally reactive functional groups. The strategic placement of the amine, nitro, fluoro, and methoxy groups allows for a wide array of subsequent transformations, making it an ideal starting point for the construction of complex molecular architectures.[1]
The synthesis of this compound is achieved through the nitration of 3-fluoro-2-methoxyaniline, a classic example of an electrophilic aromatic substitution (EAS) reaction. However, the presence of multiple substituents on the aromatic ring presents a challenge in controlling the regioselectivity of the nitration. This guide will elucidate the principles governing this selectivity and provide reliable protocols to achieve the desired 5-nitro isomer.
Mechanistic Insight: Controlling Regioselectivity in a Polysubstituted System
The nitration of an aromatic compound is achieved by introducing a powerful electrophile, the nitronium ion (NO₂⁺), to the electron-rich benzene ring.[2] This ion is typically generated in situ from a mixture of concentrated nitric acid and a stronger acid, usually sulfuric acid, which acts as both a catalyst and a dehydrating agent.[3][4]
Generation of the Electrophile (Nitronium Ion):
-
Sulfuric acid, being the stronger acid, protonates nitric acid.[5]
-
The protonated nitric acid readily loses a molecule of water to form the highly electrophilic nitronium ion.
Caption: Generation of the nitronium ion electrophile.
Electrophilic Aromatic Substitution & Directing Effects: Once formed, the nitronium ion is attacked by the nucleophilic π-system of the aniline ring. The regiochemical outcome—the position where the nitro group adds—is dictated by the electronic effects of the substituents already present on the 3-fluoro-2-methoxyaniline ring.
-
Amino (-NH₂) Group: A very strong activating group that donates electron density via resonance, directing incoming electrophiles to the ortho and para positions.[6]
-
Methoxy (-OCH₃) Group: An activating group, also an ortho, para-director.
-
Fluoro (-F) Group: An unusual case. It is deactivating via induction but donates electron density via resonance, making it an ortho, para-director.
In this specific substrate, the positions ortho and para to the powerful amino group are C4 and C6. The position para to the methoxy group is C5. The desired product is this compound, meaning nitration occurs at the C5 position. This position is para to the amino group and meta to the fluoro and methoxy groups. The strong directing effect of the amino group to its para position is the dominant factor leading to the desired isomer.
However, direct nitration of anilines is often problematic. The strongly acidic conditions can protonate the basic amino group to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group.[7] Furthermore, nitric acid is a strong oxidizing agent that can lead to unwanted side products and decomposition.[8] To circumvent these issues, a more controlled approach involves protecting the amino group as an acetanilide, which moderates its activating strength and prevents protonation while still being an ortho, para-director.[9][10]
Experimental Protocols & Workflows
This section outlines two distinct protocols for the synthesis. Protocol B is generally recommended for higher purity and yield.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Fluoro-2-methoxyaniline | ≥97% | Sigma-Aldrich[11] | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Standard Lab Grade | Dehydrating agent and catalyst |
| Concentrated Nitric Acid (HNO₃) | 68-70% | Standard Lab Grade | Nitrating agent |
| Acetic Anhydride ((CH₃CO)₂O) | ≥98% | Standard Lab Grade | For Protocol B (Protection) |
| Glacial Acetic Acid (CH₃COOH) | ≥99.7% | Standard Lab Grade | For Protocol B (Protection) |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Standard Lab Grade | Extraction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Lab Grade | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house prep | For neutralization |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Lab Grade | Drying agent |
| Hydrochloric Acid (HCl) | Concentrated | Standard Lab Grade | For Protocol B (Deprotection) |
| Deionized Water | N/A | In-house source | For workup |
| Crushed Ice | N/A | In-house source | For quenching |
Protocol A: Direct Nitration of 3-Fluoro-2-methoxyaniline
This method is faster but may result in lower yields and more side products due to potential oxidation and protonation of the aniline.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-fluoro-2-methoxyaniline (e.g., 5.0 g, 35.4 mmol).
-
Cooling: Place the flask in an ice-salt bath and cool the contents to -10 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (25 mL) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 0 °C. Stir until all the aniline has dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.5 mL, ~59 mmol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.
-
Nitration: Add the pre-cooled nitrating mixture to the aniline solution dropwise over 30-45 minutes. Maintain the internal reaction temperature between -10 °C and -5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at -5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto a large beaker containing crushed ice (approx. 200 g) with vigorous stirring.
-
Neutralization: Cautiously neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the final product.[12][13]
Protocol B: Synthesis via Acetanilide Protection-Nitration-Deprotection
This multi-step approach offers superior control over the reaction, generally leading to a cleaner product and higher yield.[10]
Caption: Workflow for the protected synthesis route.
Step 1: Acetylation (Protection)
-
Dissolve 3-fluoro-2-methoxyaniline (e.g., 5.0 g, 35.4 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Slowly add acetic anhydride (4.0 mL, 42.5 mmol) to the solution.
-
Heat the mixture to 90°C and stir for 2-3 hours.[14]
-
Cool the reaction mixture to room temperature and pour it into cold water (100 mL).
-
Collect the precipitated N-(3-fluoro-2-methoxyphenyl)acetamide by vacuum filtration, wash with water, and dry.
Step 2: Nitration of Acetanilide
-
Add the dried acetanilide from Step 1 to concentrated sulfuric acid (25 mL) in a flask, ensuring the temperature is maintained below 10 °C with an ice bath.[9]
-
Prepare a nitrating mixture of concentrated nitric acid (2.5 mL) and concentrated sulfuric acid (5 mL) as described in Protocol A.
-
Add the nitrating mixture dropwise to the acetanilide solution, keeping the temperature below 10 °C.[9]
-
After the addition, let the mixture stir at room temperature for 1 hour.
-
Quench the reaction by pouring it onto crushed ice (200 g).
-
Collect the precipitated N-(3-fluoro-2-methoxy-5-nitrophenyl)acetamide by vacuum filtration, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis (Deprotection)
-
Place the dried nitro-acetanilide from Step 2 into a round-bottom flask.
-
Add a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).
-
Heat the mixture to reflux and maintain for 3-5 hours until TLC indicates the disappearance of the starting material.[14][15]
-
Cool the solution and pour it into ice water.
-
Neutralize with a sodium hydroxide or sodium bicarbonate solution to a pH of 7-8 to precipitate the final product.
-
Collect the solid by vacuum filtration, wash with water, and dry. Purify by recrystallization if necessary.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₇H₇FN₂O₃[16] |
| Molecular Weight | 186.14 g/mol [16] |
| Appearance | Yellow to orange crystalline solid[17] |
| Mass Spectrometry | Expected [M+H]⁺ at m/z = 187.05 |
| ¹H NMR (Predicted) | Aromatic Region (δ 7.0-8.0 ppm): Two signals expected, each appearing as a doublet or doublet of doublets, corresponding to the protons at the C4 and C6 positions. Methoxy Region (δ ~3.9 ppm): A singlet integrating to 3H. Amine Region (δ ~6.0 ppm): A broad singlet integrating to 2H. |
| ¹³C NMR (Predicted) | Expected signals for 7 distinct carbon environments. Carbons attached to the nitro group and amino group will be significantly shifted. The C-F bond will result in characteristic splitting (coupling).[18] |
Safety and Handling
Nitration reactions are highly exothermic and involve corrosive and oxidizing materials. Strict adherence to safety protocols is mandatory.[19][20]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[19][21]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic fumes (NOx) and acid vapors.[19] An emergency eyewash station and safety shower must be immediately accessible.[22][23]
-
Reagent Handling:
-
Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[22][23][24]
-
Always add acid to water (or a less concentrated solution), never the other way around, to manage the exothermic heat of dilution. When preparing the nitrating mixture, always add the nitric acid slowly to the sulfuric acid while cooling.[4]
-
-
Reaction Control: The reaction is highly exothermic. Maintain strict temperature control using an ice-salt bath. A runaway reaction can lead to a dangerous increase in temperature and pressure, potentially causing an explosion.[20]
-
Waste Disposal: Quench the reaction mixture on ice before neutralization. Acidic and nitrated waste must be segregated and disposed of according to institutional and local environmental regulations. Do not mix nitric acid waste with organic solvents or other reactive waste streams.[25]
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Strategic Nitration of 3-Fluoro-2-methoxyaniline: A Detailed Protocol for the Synthesis of Key Pharmaceutical Intermediates
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the regioselective nitration of 3-fluoro-2-methoxyaniline. Direct nitration of aromatic amines is often complicated by the high reactivity of the amino group, which can lead to oxidation and a lack of regiocontrol under strong acidic conditions.[1][2] To circumvent these challenges, this protocol employs a robust three-step sequence: (1) protection of the amino group via acetylation, (2) regioselective nitration of the resulting acetanilide, and (3) subsequent deprotection via acid hydrolysis to yield the desired nitroaniline product. This methodology ensures high yield and purity, making it suitable for the synthesis of valuable intermediates in drug discovery and development. The rationale behind each step, detailed safety procedures, and troubleshooting guidance are provided to ensure reliable and safe execution.
Introduction: The Rationale for a Controlled Approach
The nitration of substituted anilines is a cornerstone of synthetic organic chemistry, providing access to a wide array of nitroaromatic compounds that serve as precursors to dyes, pharmaceuticals, and other fine chemicals. 3-Fluoro-2-methoxyaniline is a particularly interesting substrate due to its unique electronic and steric properties, which can be leveraged to synthesize complex, highly functionalized molecules.[3]
However, the direct electrophilic nitration of anilines presents significant challenges. The amino group (-NH₂) is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack.[1] This high reactivity can lead to multiple nitrations and oxidation by the nitric acid.[4] Furthermore, in the strongly acidic medium required for nitration (typically a mixture of nitric and sulfuric acids), the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[1][2] This ion is strongly deactivating and a meta-director, which drastically alters the expected regiochemical outcome and slows the reaction.[2]
To achieve predictable and high-yielding nitration, a protection strategy is essential.[4][5] By converting the highly activating amino group into a moderately activating N-acetyl group (-NHCOCH₃), we can:
-
Prevent Oxidation: The amide is less susceptible to oxidation than the free amine.[4]
-
Control Reactivity: The N-acetyl group is less activating, reducing the risk of dinitration.[6]
-
Ensure Regioselectivity: The N-acetyl group remains a reliable ortho-, para-director, and by preventing protonation, its directing influence is preserved, guiding the electrophile to the desired position.[5][7]
This protocol details this proven three-step approach, which has been successfully applied in the synthesis of key building blocks for pharmaceuticals like Osimertinib.[8][9]
Reaction Mechanism and Regioselectivity
The core transformation is an electrophilic aromatic substitution (EAS). The mechanism involves two primary stages:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).[10][11]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[11] A subsequent deprotonation step restores the ring's aromaticity, completing the substitution.[10]
Regiochemical Considerations: In the protected intermediate, N-(3-fluoro-2-methoxyphenyl)acetamide, three directing groups influence the position of the incoming nitro group:
-
-NHCOCH₃ (Acetamido): Activating, ortho-, para-director.
-
-OCH₃ (Methoxy): Strongly activating, ortho-, para-director.
-
-F (Fluoro): Deactivating via induction, but an ortho-, para-director via resonance.
The combined electronic and steric effects of these groups direct the nitration primarily to the C5 position, which is para to the powerful methoxy director and ortho to the acetamido group. This leads to the selective formation of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.
Safety and Hazard Management
Extreme caution must be exercised throughout this procedure. Nitration reactions are highly exothermic and involve corrosive, oxidizing, and toxic materials.
-
General Precautions: All operations must be performed in a certified chemical fume hood with the sash positioned as low as possible. An accessible safety shower and eyewash station are mandatory.[12]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton) at all times.[13][14]
-
Acid Handling: Concentrated nitric acid and sulfuric acid are extremely corrosive and potent oxidizing agents.[15][16] They can cause severe burns upon contact and release toxic fumes.[13][14] Always add acid slowly and with cooling. Never add water to concentrated acid; instead, add acid to water when diluting.[16]
-
Reaction Quenching: The quenching of the reaction mixture on ice is highly exothermic. Perform this step slowly in a large beaker to accommodate potential splashing and foaming.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Acidic and organic waste streams should be collected in separate, properly labeled containers.
Materials and Data
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Notes |
| 3-Fluoro-2-methoxyaniline | 437-83-2 | C₇H₈FNO | 141.14 | Starting material.[17] |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Acetylating agent. Corrosive. |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Solvent. Corrosive. |
| Concentrated Sulfuric Acid (~98%) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst/Solvent. Extremely corrosive.[16] |
| Fuming Nitric Acid (>90%) | 7697-37-2 | HNO₃ | 63.01 | Nitrating agent. Extremely corrosive, toxic, and oxidizing.[13] |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. Flammable. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | |
| Crushed Ice | N/A | H₂O | 18.02 | For cooling and quenching. |
Table 2: Physicochemical Data of Key Compounds
| Compound | Appearance | M.P. (°C) | Density (g/mL) |
| 3-Fluoro-2-methoxyaniline | Liquid | N/A | 1.172[17] |
| N-(3-fluoro-2-methoxyphenyl)acetamide | Solid | ~117-121[18] | N/A |
| 4-Fluoro-2-methoxy-5-nitroaniline | Yellow Solid | N/A | N/A |
Detailed Experimental Protocol
This protocol is designed for a 10 g scale of the starting material. Adjust quantities accordingly for different scales.
Part A: Protection via Acetylation
Step Rationale: The amino group of the starting aniline is protected as an acetamide to prevent side reactions and control regioselectivity during the subsequent nitration step.[4]
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-methoxyaniline (10.0 g, 70.8 mmol).
-
Add glacial acetic acid (50 mL) and stir until the aniline is fully dissolved.
-
Slowly add acetic anhydride (8.0 mL, 8.6 g, 84.9 mmol, 1.2 equiv) dropwise to the solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 90°C and maintain this temperature with stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water while stirring vigorously.
-
A precipitate of N-(3-fluoro-2-methoxyphenyl)acetamide will form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold deionized water (3 x 50 mL), and dry the product under vacuum. The expected yield is typically >90%.
Part B: Nitration of the Protected Amine
Step Rationale: Electrophilic aromatic substitution using a mixed acid reagent introduces a nitro group onto the aromatic ring. The reaction is performed at low temperature to control the highly exothermic process and to minimize the formation of byproducts.[19]
-
In a 500 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add concentrated sulfuric acid (100 mL).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add the dried N-(3-fluoro-2-methoxyphenyl)acetamide (from Part A, assuming ~11.8 g, 64.4 mmol) in small portions to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (3.1 mL, ~4.4 g, 69.8 mmol, 1.08 equiv) to 20 mL of cold, concentrated sulfuric acid. Perform this addition slowly in an ice bath.
-
Transfer the freshly prepared nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the acetanilide solution over 45-60 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor for completion using TLC.
Part C: Work-up and Deprotection (Hydrolysis)
Step Rationale: The reaction is first quenched on ice to precipitate the nitrated intermediate. The acetyl protecting group is then removed by acid-catalyzed hydrolysis under heat to yield the final product.[4][20]
-
Place 500 g of crushed ice into a 2 L beaker.
-
Slowly and carefully , pour the reaction mixture from Part B onto the crushed ice with vigorous stirring. This will generate a yellow precipitate.
-
Allow the slurry to stir for 30 minutes. Collect the crude solid, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, by vacuum filtration and wash it with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Transfer the entire wet solid to a 500 mL round-bottom flask. Add 100 mL of deionized water and 60 mL of concentrated sulfuric acid.
-
Heat the mixture under reflux (approx. 110-120°C) for 1-2 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.
-
Cool the reaction mixture to room temperature, then carefully pour it onto 400 g of crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or dropwise addition of 10 M NaOH until the pH is approximately 8-9. Be cautious, as this will cause significant gas evolution (CO₂) and is exothermic. Keep the mixture cool in an ice bath during neutralization.
-
The final product, 4-fluoro-2-methoxy-5-nitroaniline, will precipitate as a yellow solid. Stir in an ice bath for 30 minutes.
Part D: Purification and Characterization
Step Rationale: The crude product is isolated and purified by recrystallization to remove inorganic salts and any minor organic impurities, yielding the final product in high purity.[21][22]
-
Collect the crude yellow solid by vacuum filtration, washing thoroughly with cold water (3 x 100 mL).
-
Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
Determine the final yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow Visualization
Caption: Workflow for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Part A | Incomplete reaction. | Ensure reagents are fresh. Extend reaction time or slightly increase the temperature. |
| Product lost during work-up. | Ensure complete precipitation by cooling for a sufficient time before filtration. | |
| Dark tarry product in Part B | Reaction temperature too high. | Maintain strict temperature control (<5°C). Ensure slow, dropwise addition of the nitrating mixture. |
| Impure starting materials. | Use purified N-acetylated intermediate from Part A. | |
| Incomplete hydrolysis in Part C | Insufficient reaction time or acid concentration. | Extend the reflux time and monitor by TLC. Ensure proper concentration of sulfuric acid is used. |
| Oily product after neutralization | Product melting point is low or impurities are present. | Ensure the solution is thoroughly cooled in an ice bath. Extract the product with ethyl acetate, wash, dry, and concentrate. Purify the resulting oil/solid by column chromatography.[21] |
| Product is difficult to recrystallize | Incorrect solvent system; presence of impurities. | Try different solvent systems (e.g., isopropanol, acetic acid). If highly impure, consider purification by column chromatography first.[21][22] |
References
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- BenchChem. (n.d.). Technical Support Center: Purification of Crude Aniline Nitrate.
- Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
- RSC Education. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- BenchChem. (n.d.). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline.
- Fisher Scientific. (2015). Safety Data Sheet: Nitric Acid, 3M.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- Columbus Chemical Industries, Inc. (2022). Safety Data Sheet: Sulfuric Acid / Nitric Acid 98.8 : 1.2.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- Lab Pro Inc. (2023). Understanding the Risk and Safety Measures for Handling Nitric Acid.
- Studylib. (n.d.). o-Nitroaniline & p-Nitroaniline Synthesis: Organic Chemistry Lab.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Guidechem. (n.d.). How is 4-fluoro-2-Methoxy-5-nitroaniline prepared and used?
- BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction.
- YouTube. (2021). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES.
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- University of Toronto Scarborough. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis.
- ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
- ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- Sigma-Aldrich. (n.d.). 3-Fluoro-2-methoxyaniline 97%.
- ChemicalBook. (2025). 3-Fluoro-2-methoxyaniline.
- Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-.
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Introduction: The Critical Role of Intermediates in Advanced Pharmaceutical Manufacturing
An In-Depth Guide to the Strategic Use of 3-Fluoro-2-methoxy-5-nitroaniline in the Synthesis of Mereletinib (Osimertinib)
Mereletinib (also known as Osimertinib or AZD9291) represents a significant advancement in targeted cancer therapy. As a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), it is specifically designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC), while sparing the wild-type form of the receptor.[1][2][3] The intricate molecular architecture of Mereletinib necessitates a multi-step synthesis, where the selection and quality of key intermediates are paramount to achieving high yield and purity in the final active pharmaceutical ingredient (API).[4][5]
This application note provides a detailed examination of This compound , a pivotal intermediate in several patented and optimized synthetic routes for Mereletinib.[4][6] We will explore its physicochemical properties, its strategic importance, and provide a detailed, field-proven protocol for its incorporation into the Mereletinib scaffold. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of advanced oncology therapeutics.
Physicochemical Profile of the Key Intermediate
This compound is a highly functionalized aromatic compound. Its structure is strategically designed with reactive sites that are exploited in sequential reactions.[7] The presence of the nitro group, fluoro group, and the aniline moiety allows for a series of selective transformations, making it a versatile building block.[7][8]
| Property | Value | Source |
| IUPAC Name | 3-fluoro-5-methoxy-2-nitroaniline | [9] |
| Molecular Formula | C₇H₇FN₂O₃ | [9][10] |
| Molecular Weight | 186.14 g/mol | [9][10] |
| Appearance | Pale yellow to orange-red crystalline powder | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and THF. | [10][11] |
| Storage Temperature | Refrigerator | |
| Key Functional Groups | Aniline (-NH₂), Nitro (-NO₂), Fluoro (-F), Methoxy (-OCH₃) | [7] |
Strategic Importance in Mereletinib Synthesis
The specific arrangement of functional groups on the this compound ring is not coincidental; it is a masterful piece of chemical design that dictates its role in the synthesis.
-
Aniline Group (-NH₂): This primary amine serves as the key nucleophile for the initial coupling reaction with the substituted pyrimidine core of the drug, forming the first crucial C-N bond.[4][12]
-
Fluoro Group (-F): The fluorine atom acts as a leaving group in a subsequent nucleophilic aromatic substitution (SNAr) reaction. Its high electronegativity activates the ring for this substitution, allowing for the introduction of the critical N,N,N'-trimethylethane-1,2-diamine side chain, which is essential for the drug's biological activity and pharmacokinetic profile.[4]
-
Nitro Group (-NO₂): This group is a synthetic placeholder. It is chemically inert during the initial coupling reactions but is readily reduced to a primary amine in a later step. This newly formed amine is then acylated with acryloyl chloride to create the covalent "warhead" of Mereletinib, which irreversibly binds to the Cys797 residue in the ATP-binding site of the mutant EGFR.[13][14]
-
Methoxy Group (-OCH₃): The methoxy group is an integral part of the final molecular structure, contributing to the binding affinity and overall electronic properties of the molecule.[15]
Overall Synthetic Workflow
The synthesis of Mereletinib from this compound involves a convergent approach, where the aniline intermediate is coupled with a pre-synthesized pyrimidine-indole core. The subsequent steps build the remainder of the molecule in a logical sequence.
Caption: High-level workflow for the synthesis of Mereletinib.
Detailed Synthesis Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Protocol 1: Synthesis of Intermediate N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine
This protocol describes the crucial SNAr condensation reaction between the pyrimidine-indole core and our key aniline intermediate.
Rationale: This step assembles the two primary fragments of the final molecule. The reaction is typically acid-catalyzed to activate the chloropyrimidine for nucleophilic attack by the aniline.[12] A high-boiling point aprotic solvent like 1,4-dioxane is used to facilitate the required reaction temperature.
Materials:
-
3-(2-Chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq)
-
This compound (1.0 eq)
-
Methanesulfonic acid (1.2 eq)
-
1,4-Dioxane (solvent)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
Procedure:
-
To a suitable reaction vessel, charge 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (10.26 mol), this compound (10.26 mol), and 1,4-dioxane (42.5 L).[12]
-
Add methanesulfonic acid (12.28 mol) to the mixture.[12]
-
Heat the reaction mixture to 80°C and stir for approximately 5 hours. Monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion, cool the mixture and add DIPEA (22.60 mol) to neutralize the acid and precipitate the product.[12]
-
Filter the resulting solid and dry it under vacuum to yield the target compound, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine. An expected yield is approximately 90%.[12]
Protocol 2: Introduction of the Side Chain and Final Assembly
This multi-step, one-pot sequence transforms the coupled intermediate into the final API.
Rationale: The sequence begins with a second SNAr reaction, where the electron-deficient fluoro-substituted ring is attacked by N,N,N'-trimethylethane-1,2-diamine.[12] The subsequent nitro reduction is a classic transformation, often achieved with reducing agents like iron powder in the presence of an acid source like ammonium chloride, or through catalytic hydrogenation.[2][12] The final acylation is an amide bond formation that must be performed under controlled, often cold, conditions to prevent polymerization of the acryloyl chloride.[2][13]
Materials:
-
Product from Protocol 1 (1.0 eq)
-
N,N,N'-trimethylethane-1,2-diamine (1.3 eq)
-
DIPEA (1.3 eq)
-
N,N-Dimethylacetamide (DMAc) (solvent)
-
Iron powder (5.0 eq)
-
Ammonium chloride (5.0 eq)
-
Ethanol/Water (solvent for reduction)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (TEA) or DIPEA (base for acylation)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent for acylation)
Procedure:
-
Side Chain Addition: Dissolve the product from Protocol 1 (4.58 mol) in DMAc (12.6 L). Add N,N,N'-trimethylethane-1,2-diamine (6.00 mol) and DIPEA (5.96 mol).[12] Heat the mixture to 80-100°C and stir for 5-6 hours.[2][12] After cooling, work up the reaction with an aqueous NaOH solution and filter the solid product. The expected yield is typically >97%.[12]
-
Nitro Group Reduction: Suspend the nitro compound from the previous step (1.0 eq) in a mixture of ethanol and water.[2] Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).[2] Heat the mixture to reflux (approx. 80-85°C) for 2-4 hours, monitoring by TLC/LC-MS.[13] Upon completion, cool the reaction, filter off the iron salts, and concentrate the filtrate to obtain the crude aniline intermediate. This intermediate is often unstable and used directly in the next step.[12][13]
-
Final Acylation: Dissolve the crude aniline intermediate (1.0 eq) in a dry aprotic solvent like DCM or THF and cool the solution to 0°C in an ice bath.[13] Add a base such as TEA or DIPEA (1.5 eq).[13] Slowly add acryloyl chloride (1.1 eq) dropwise, ensuring the temperature remains at or below 0°C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.[13]
-
Quench the reaction by adding water. Extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and then brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Mereletinib can be purified by column chromatography or recrystallization to obtain the final product as a solid.[13]
Reaction Mechanism Visualization
The core of the assembly relies on sequential Nucleophilic Aromatic Substitution (SNAr) reactions. The mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex, which then re-aromatizes by expelling a leaving group.
Caption: Generalized SNAr mechanism for the sidechain addition.
Quality Control & Analytical Characterization
Rigorous analytical testing is essential to ensure the purity and identity of both the this compound intermediate and the final Mereletinib product.
| Analysis Type | This compound | Mereletinib (Osimertinib) |
| ¹H NMR | Expected peaks for aromatic protons, methoxy group (singlet ~3.9 ppm), and aniline protons (broad singlet ~3.9 ppm).[11] | Complex spectrum showing aromatic, indole, pyrimidine, and aliphatic protons, including the characteristic vinyl protons of the acrylamide group (~5.7-6.8 ppm). |
| HPLC/UPLC | Purity assessment, typically >95%. | Purity assessment, typically >99.5% for API.[4] |
| LC-MS | Confirmation of molecular weight (m/z = 187.05 [M+H]⁺). | Confirmation of molecular weight (m/z = 500.25 [M+H]⁺). |
| Appearance | Pale yellow to orange-red powder. | Off-white to pale yellow solid.[16] |
Conclusion
This compound is a cornerstone intermediate in the efficient and scalable synthesis of Mereletinib. Its carefully designed structure allows for a robust and sequential assembly of the complex drug molecule. The protocols outlined in this note, derived from established literature and patents, provide a reliable framework for laboratory-scale synthesis. Mastery of these steps is critical for any organization involved in the development and manufacturing of this vital third-generation EGFR inhibitor.
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Li, V. (2024). The discovery of osimertinib (AZD9291) for the treatment of lung cancer and its chemistry. Theoretical and Natural Science. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-5-methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(methoxymethoxy)-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. Retrieved from [Link]
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Finlay, M. R., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor. Journal of Medicinal Chemistry, 57(20), 8249-8267. Retrieved from [Link]
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Pan, T., et al. (2017). Synthesis of Osimertinib Mesylate. Chinese Journal of Pharmaceuticals, 48(04), 483. Retrieved from [Link]
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Voulgari, P., Alivertis, D., & Skobridis, K. (2021). Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib. Helvetica Chimica Acta. Retrieved from [Link]
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Current Drug Targets. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed. Retrieved from [Link]
-
The Medical Letter Inc. (2024). In Brief: A New Non-Small Cell Lung Cancer Indication for Osimertinib (Tagrisso). Retrieved from [Link]
-
Wang, Y., et al. (2016). Synthesis of Osimertinib. Chinese Journal of Pharmaceuticals, 47(08), 981. Retrieved from [Link]
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Tianming Pharmaceutical. (n.d.). Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Osimertinib Analogues Utilizing 3-Fluoro-2-methoxy-5-nitroaniline
Introduction: The Strategic Imperative for Next-Generation EGFR Inhibitors
Osimertinib (marketed as Tagrisso®) represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC) harboring specific epidermal growth factor receptor (EGFR) mutations. As a third-generation tyrosine kinase inhibitor (TKI), it demonstrates remarkable efficacy against both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation that often renders earlier-generation TKIs ineffective.[1] The core mechanism of action for Osimertinib involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition.[2]
The clinical success of Osimertinib has spurred significant research into the development of analogues and derivatives. The goals of these endeavors are multifaceted: to enhance potency, improve selectivity for mutant EGFR over wild-type (WT-EGFR) to reduce off-target toxicities, overcome emerging resistance mechanisms (such as the C797S mutation), and to optimize pharmacokinetic and pharmacodynamic profiles.[3] The synthesis of these complex heterocyclic molecules requires a robust and flexible strategy, often centered around key, highly functionalized building blocks.
This guide provides a detailed technical overview and actionable protocols for the synthesis of Osimertinib analogues, with a specific focus on the strategic application of 3-Fluoro-2-methoxy-5-nitroaniline as a pivotal intermediate. We will delve into the rationale behind its use, its preparation, and its step-by-step incorporation into the core structure of these advanced EGFR inhibitors.
The Role of this compound: A Chemically Primed Intermediate
The structure of this compound is not arbitrary; it is meticulously designed for sequential, regioselective reactions. Each substituent plays a critical role in the synthetic pathway:
-
Amino Group (-NH₂): This is the primary nucleophile that will form the crucial C-N bond with the pyrimidine core of the Osimertinib scaffold.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, it significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). It is positioned para to the fluorine atom, which is the intended leaving group in a subsequent reaction. This electronic activation is fundamental to the successful introduction of the side chain.[4] The nitro group is later reduced to an amine to allow for the final acylation step.
-
Fluorine Atom (-F): Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. Its departure is a key step in attaching the (dimethylamino)ethyl(methyl)amino side chain.
-
Methoxy Group (-OCH₃): This group serves to modulate the electronic properties of the ring and can influence the overall conformation and binding affinity of the final analogue.
The strategic placement of these functional groups allows for a convergent and efficient synthesis, where different fragments of the final molecule can be brought together in a controlled manner.
Synthetic Workflow Overview
The synthesis of an Osimertinib analogue using this compound can be conceptually broken down into four major stages. This workflow is designed to build the molecule in a logical sequence, installing the less reactive fragments first and introducing the sensitive, covalently-binding acrylamide group at the end.
Caption: Overall synthetic strategy for Osimertinib analogues.
Part 1: Synthesis of this compound (Intermediate I)
The preparation of this key building block is a critical first step. The most common and efficient method involves the nitration of commercially available 4-fluoro-2-methoxyaniline.
Protocol 1.1: Nitration of 4-fluoro-2-methoxyaniline
Causality Behind Experimental Choices:
-
Sulfuric Acid as Solvent: Concentrated sulfuric acid serves as both the solvent and the protonating agent. It protonates the nitric acid (or nitrate salt) to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Low Temperature Control (-15°C to 0°C): The nitration of an activated aromatic ring (like an aniline derivative) is a highly exothermic and rapid reaction. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of undesired regioisomers. It also minimizes side reactions like oxidation.[2][5]
-
Work-up with Ice Water and Basification: Quenching the reaction mixture in ice water dissipates the heat generated from the acid-base neutralization. Subsequent addition of a base (e.g., NaOH or ammonia) neutralizes the excess sulfuric acid and deprotonates the anilinium salt, causing the free aniline product to precipitate out of the aqueous solution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-fluoro-2-methoxyaniline | 141.14 | 20.0 g | 0.142 |
| Concentrated H₂SO₄ (98%) | 98.08 | ~200 mL | - |
| Potassium Nitrate (KNO₃) | 101.10 | 14.3 g | 0.141 |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Ice | - | ~500 g | - |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (~150 mL).
-
Cooling: Cool the sulfuric acid to -15°C using an acetone/dry ice bath.
-
Substrate Addition: Slowly add 4-fluoro-2-methoxyaniline (20.0 g) portion-wise to the cold, stirred sulfuric acid. Ensure the temperature does not rise above -10°C. Stir until all the solid has dissolved.
-
Nitrating Agent Preparation: In a separate beaker, carefully dissolve potassium nitrate (14.3 g) in concentrated sulfuric acid (~50 mL). This may require gentle warming, but the solution must be cooled back to 0°C before use.
-
Nitration: Slowly add the cold potassium nitrate solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature at or below -10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at -10°C to -5°C for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: In a large beaker, prepare a mixture of crushed ice (~500 g) and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Precipitation: The product will precipitate as a yellow solid. Allow the mixture to warm to room temperature while stirring.
-
Basification: Slowly add a concentrated solution of NaOH to adjust the pH of the slurry to 8.0-9.0. This will ensure the product is in its free amine form.
-
Isolation and Drying: Collect the yellow solid by vacuum filtration, washing thoroughly with cold deionized water until the washings are neutral. Dry the solid in a vacuum oven at 50-60°C.
-
Expected Yield: ~22.0 g (83%)
-
Appearance: Yellow solid.
-
Purity (by HPLC): >98%
Part 2: Assembly of the Pyrimidine Core (Intermediate II)
This stage involves the coupling of this compound (I) with a suitable pyrimidine electrophile, typically 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. This reaction is an acid-catalyzed nucleophilic aromatic substitution at the C2 position of the pyrimidine ring.
Caption: Formation of the core structure via SNAr.
Protocol 2.1: p-TsOH Catalyzed Coupling Reaction
Causality Behind Experimental Choices:
-
p-Toluenesulfonic Acid (p-TsOH) as Catalyst: p-TsOH is a strong organic acid that is easy to handle and soluble in many organic solvents.[6] In this reaction, it acts as a Brønsted acid catalyst. It protonates the nitrogen atoms of the pyrimidine ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the aniline.[7] This activation is crucial for the reaction to proceed at a reasonable rate.
-
Solvent and Temperature: 2-Pentanol is used as a high-boiling point solvent, allowing the reaction to be heated to 80°C. This temperature provides the necessary thermal energy to overcome the activation barrier for the SNAr reaction. The choice of a higher alcohol also aids in product precipitation upon cooling.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Intermediate I | 186.14 | 42.0 g | 0.226 |
| 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | 243.69 | 50.0 g | 0.205 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 3.9 g | 0.0205 |
| 2-Pentanol | 88.15 | 1000 mL | - |
Step-by-Step Procedure:
-
Charging the Reactor: To a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-pentanol (1000 mL), 3-(2-chloropyrimidin-4-yl)-1-methylindole (50.0 g), Intermediate I (42.0 g), and p-toluenesulfonic acid (3.9 g) at room temperature.[2]
-
Heating: Heat the reaction mixture to 80°C with constant stirring.
-
Reaction Time: Maintain the temperature at 80°C and continue stirring for approximately 6 hours. Monitor the reaction for completion by TLC or HPLC.
-
Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature (25-28°C). The product will crystallize out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with pre-warmed 2-pentanol (50°C) to remove unreacted starting materials and impurities.[2]
-
Drying: Dry the resulting yellow solid in a vacuum oven at 60°C to a constant weight.
-
Expected Yield: ~80 g (99%, based on the pyrimidine starting material)
-
Appearance: Yellow solid.
-
Characterization Data (Intermediate II):
Part 3: Introduction of the Pharmacophoric Side Chain (Intermediate III)
This step is a second SNAr reaction, where the highly activated fluorine atom on Intermediate II is displaced by N,N,N'-trimethylethane-1,2-diamine. This reaction installs the side chain crucial for solubility and interaction with the EGFR binding pocket.
Protocol 3.1: SNAr Displacement of Fluorine
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like N,N-Dimethylacetamide (DMAC) or Dimethyl sulfoxide (DMSO) is used to dissolve the reactants and facilitate the SNAr reaction. These solvents effectively solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Base: A non-nucleophilic organic base such as N,N'-Diisopropylethylamine (DIPEA) is often added to scavenge the HF that is formed during the reaction, driving the equilibrium towards the product.
-
Elevated Temperature: As with the previous SNAr reaction, heating (typically >100°C) is required to provide sufficient energy for the reaction to proceed efficiently.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles |
| Intermediate II | 393.37 | 10.0 g | 0.0254 |
| N,N,N'-trimethylethane-1,2-diamine | 102.18 | 3.1 g (4.0 mL) | 0.0303 |
| DIPEA | 129.24 | 6.6 g (8.8 mL) | 0.051 |
| DMAC | 87.12 | 100 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Intermediate II (10.0 g) in DMAC (100 mL).
-
Addition of Reagents: Add DIPEA (8.8 mL) and N,N,N'-trimethylethane-1,2-diamine (4.0 mL) to the solution.
-
Heating: Heat the reaction mixture to 110°C and stir for 6-8 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water (500 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel if necessary.
-
Product Name: N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitro-1,4-benzenediamine (Intermediate III)
-
CAS: 1421372-67-9[10]
-
Expected Yield: 90-98%
Part 4: Final Steps - Reduction and Acylation
The final stage of the synthesis involves two key transformations: the reduction of the nitro group to an amine, followed by the acylation of this newly formed amine with acryloyl chloride to install the reactive "warhead" that forms the covalent bond with EGFR.
Protocol 4.1: Nitro Group Reduction
Causality Behind Experimental Choices:
-
Reducing Agent: Catalytic hydrogenation (H₂ gas with a Palladium on Carbon catalyst, Pd/C) is a clean and efficient method for reducing aromatic nitro groups to anilines.[11] The reaction proceeds under relatively mild conditions and the by-product is water, simplifying purification. Alternative methods like using iron powder in acidic media are also effective but can lead to more challenging work-ups.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles |
| Intermediate III | 477.56 | 10.0 g | 0.0209 |
| Palladium on Carbon (10% Pd) | - | 1.0 g | - |
| Methanol (MeOH) | 32.04 | 200 mL | - |
| Hydrogen (H₂) gas | 2.02 | Balloon or cylinder | - |
Step-by-Step Procedure:
-
Setup: To a hydrogenation flask, add Intermediate III (10.0 g) and methanol (200 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the suspension vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC or HPLC.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the triamine product, which is often used directly in the next step without further purification.
-
Product Name: N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine
Protocol 4.2: Final Acylation
Causality Behind Experimental Choices:
-
Acylating Agent: Acryloyl chloride is a highly reactive acylating agent that readily reacts with the primary aromatic amine.
-
Low Temperature: The reaction is performed at low temperature (0°C) to control the high reactivity of acryloyl chloride and to prevent polymerization of the acrylamide product.
-
Base: A tertiary amine base like triethylamine (TEA) or DIPEA is used to neutralize the HCl generated during the acylation reaction.[9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles |
| Triamine Intermediate | 447.58 | 9.3 g | 0.0208 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |
| Triethylamine (TEA) | 101.19 | 3.2 g (4.4 mL) | 0.0312 |
| Acryloyl chloride | 90.51 | 1.9 g (1.7 mL) | 0.0208 |
Step-by-Step Procedure:
-
Setup: Dissolve the crude triamine intermediate (9.3 g) in anhydrous THF (150 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (4.4 mL).
-
Acylation: Add acryloyl chloride (1.7 mL) dropwise to the cold, stirred solution, ensuring the temperature remains below 5°C.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization to yield the final Osimertinib analogue.
-
Final Product Name: N-(5-((4-((2-(dimethylamino)ethyl)(methyl)amino)-5-methoxy-2-nitrophenyl)amino)pyrimidin-2-yl)-2-methoxyphenyl)acrylamide (structure dependent on specific analogue)
Conclusion and Future Perspectives
The synthetic pathway detailed herein, leveraging the strategically functionalized intermediate This compound , provides a robust and adaptable platform for the generation of Osimertinib analogues. The deliberate sequence of nucleophilic aromatic substitutions, followed by a concluding reduction and acylation, allows for modular assembly and diversification of the final compound. Researchers can modify the indole fragment, the pyrimidine core, or the acrylamide warhead to explore new chemical space and address ongoing challenges in EGFR-targeted cancer therapy. Understanding the causality behind each experimental step—from temperature control in nitration to the choice of catalyst in coupling reactions—is paramount for achieving high yields, purity, and ultimately, the successful development of more effective and safer therapeutic agents.
References
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Jana, A., & Baire, B. (2022). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry, 20(38), 7535-7554. [Link]
-
LookChem. (n.d.). Cas 1421372-67-9, 1,4-BenzenediaMine, N1-[2-(diMethylaMino)ethyl]. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
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Wang, X., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. Molecules, 25(21), 5036. [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
ResearchGate. (n.d.). Proposed mechanism for the p-toluenesulfonic acid catalyzed conversion.... Retrieved January 20, 2026, from [Link]
-
Zhou, P., et al. (2018). Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC. Bioorganic & Medicinal Chemistry, 26(23-24), 6135-6145. [Link]
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MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved January 20, 2026, from [Link]
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Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9234-9247. [Link]
-
Wu, J., et al. (2018). Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC. Bioorganic & medicinal chemistry, 26(23-24), 6135–6145. [Link]
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ResearchGate. (n.d.). Facile p-toluenesulfonic acid-promoted para-selective monobromination and chlorination of phenol and analogues. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). New and Convergent Synthesis of Osimertinib. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved January 20, 2026, from [Link]
-
Smith, A. M., et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature chemistry, 10(11), 1122–1129. [Link]
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Williams, G. P., & Williams, D. E. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current drug metabolism, 15(7), 738–751. [Link]
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Optimized synthetic protocol for the preparation of osimertinib.... Retrieved January 20, 2026, from [Link]
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Derivatization of the amino group in "3-Fluoro-2-methoxy-5-nitroaniline"
Anwendungshinweis: Strategien zur Derivatisierung der Aminogruppe in „3-Fluor-2-methoxy-5-nitroanilin“
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung
Dieser Anwendungshinweis bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung der primären Aminogruppe von 3-Fluor-2-methoxy-5-nitroanilin. Diese Verbindung ist aufgrund ihrer einzigartigen Substitution mit elektronenziehenden (Fluor, Nitro) und elektronenschiebenden (Methoxy, Amino) Gruppen ein wertvoller und vielseitiger Baustein in der organischen Synthese, insbesondere in der medizinischen Chemie.[1] Die gezielte Modifikation der Aminogruppe ist ein entscheidender Schritt, um komplexere Molekülarchitekturen zu erschließen. Wir stellen bewährte Protokolle für Acylierung, Sulfonylierung und Carbamatformulierung (Boc-Schutz) vor, erläutern die wissenschaftliche Begründung für die Wahl der jeweiligen Methode und beschreiben die analytischen Verfahren zur Charakterisierung der resultierenden Produkte.
Einführung: Reaktivität und strategische Bedeutung
3-Fluor-2-methoxy-5-nitroanilin ist ein substituiertes Anilin, dessen Reaktivität durch das komplexe Zusammenspiel seiner funktionellen Gruppen bestimmt wird. Die Aminogruppe (-NH₂) ist naturgemäß nukleophil und ein aktivierender o,p-Dirigent bei elektrophilen aromatischen Substitutionen. Ihre Reaktivität wird jedoch durch die stark elektronenziehende Nitrogruppe (-NO₂) in para-Position erheblich moduliert, was die Basizität und Nukleophilie im Vergleich zu einfachem Anilin verringert.
Die Derivatisierung der Aminogruppe ist aus mehreren strategischen Gründen unerlässlich:
-
Schutz der funktionellen Gruppe: Bei mehrstufigen Synthesen muss die Aminogruppe oft vor unerwünschten Nebenreaktionen wie Oxidation oder Reaktion mit Elektrophilen geschützt werden.[2][3]
-
Einführung neuer Funktionalitäten: Die Umwandlung der Aminogruppe in Amide, Sulfonamide oder andere Derivate führt neue physikochemische Eigenschaften und Vektoren für weitere Kupplungsreaktionen ein.
-
Aufbau komplexer Moleküle: Derivatisierte Amine dienen als Schlüsselintermediate für den Aufbau von pharmazeutischen Wirkstoffen und anderen komplexen Zielstrukturen.[2][4]
Dieser Leitfaden konzentriert sich auf die praktisch relevantesten und robustesten Methoden zur Modifikation der Aminogruppe dieses spezifischen Bausteins.
Acylierung: Synthese von Amiden
Die Acylierung ist eine der fundamentalsten Transformationen der Aminogruppe. Sie wandelt das primäre Amin in ein chemisch stabileres und weniger basisches Amid um. Diese Reaktion wird häufig zum Schutz der Aminogruppe eingesetzt, da die Amidbindung unter sauren oder basischen Bedingungen wieder gespalten werden kann.[5][6]
Begründung der experimentellen Wahl
Die Umwandlung in ein Amid (z. B. Acetamid) reduziert die Aktivierung des aromatischen Rings durch die Aminogruppe und verhindert Nebenreaktionen während nachfolgender Schritte, wie z. B. einer Nitrierung oder Halogenierung.[2][3] Die Wahl des Acylierungsreagenzes (z. B. Essigsäureanhydrid für Acetylierung oder Benzoylchlorid für Benzoylierung) ermöglicht die Einführung verschiedener Reste, die die sterischen und elektronischen Eigenschaften des Moleküls gezielt verändern.
Abbildung 1: Allgemeiner Arbeitsablauf für die Acylierung von 3-Fluor-2-methoxy-5-nitroanilin.
Protokoll 2.1: Acetylierung mit Essigsäureanhydrid
Dieses Protokoll beschreibt die Synthese von N-(3-Fluor-2-methoxy-5-nitrophenyl)acetamid.
-
Materialien:
-
3-Fluor-2-methoxy-5-nitroanilin (1 Äq.)
-
Essigsäureanhydrid (1.2 Äq.)
-
Essigsäure (Lösungsmittel)
-
Rundkolben, Magnetrührer, Rückflusskühler
-
-
Durchführung:
-
Lösen Sie 3-Fluor-2-methoxy-5-nitroanilin in Essigsäure in einem Rundkolben bei Raumtemperatur.
-
Fügen Sie langsam Essigsäureanhydrid (1.2 Äq.) zur gerührten Lösung hinzu.
-
Erhitzen Sie das Reaktionsgemisch für 2-4 Stunden auf 90 °C. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständigem Umsatz kühlen Sie das Gemisch auf Raumtemperatur ab und gießen es vorsichtig in Eiswasser, um das überschüssige Anhydrid zu zersetzen und das Produkt auszufällen.
-
Rühren Sie die Suspension für 1-2 Stunden kräftig.
-
Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn gründlich mit Wasser, um Essigsäurereste zu entfernen, und trocknen Sie ihn im Vakuum.
-
-
Charakterisierung:
-
¹H-NMR: Erwarten Sie das Verschwinden der NH₂-Protonensignale und das Erscheinen eines neuen Singuletts für die Amid-NH-Gruppe (typischerweise > 8 ppm) sowie ein Singulett für die Acetyl-CH₃-Gruppe (ca. 2.2 ppm).
-
IR (ATR): Charakteristische Banden um 3300 cm⁻¹ (N-H-Streckschwingung), 1670 cm⁻¹ (C=O-Streckschwingung, Amid I) und 1540 cm⁻¹ (N-H-Deformationsschwingung, Amid II).
-
MS (ESI+): Nachweis des Molekülions [M+H]⁺.
-
Tabelle 1: Vergleich von Acylierungsreagenzien
| Parameter | Acetylierung | Benzoylierung |
| Reagenz | Essigsäureanhydrid | Benzoylchlorid |
| Base | Oft nicht erforderlich (oder Pyridin) | Pyridin, Triethylamin |
| Lösungsmittel | Essigsäure, Dichlormethan (DCM) | DCM, Tetrahydrofuran (THF) |
| Typische Ausbeute | > 90 % | > 85 % |
| Zweck | Schutzgruppe, einfache Modifikation | Einführung eines Phenylrings |
Sulfonylierung: Synthese von Sulfonamiden
Die Reaktion der Aminogruppe mit Sulfonylchloriden führt zur Bildung von Sulfonamiden. Diese funktionelle Gruppe ist ein wichtiger Bestandteil vieler pharmazeutischer Wirkstoffe und verändert die Eigenschaften des Moleküls grundlegend, indem sie eine stark elektronenziehende und sterisch anspruchsvolle Gruppe einführt.[7]
Begründung der experimentellen Wahl
Die Sulfonamid-Gruppe ist im Gegensatz zur Amid-Gruppe unter den meisten Bedingungen sehr stabil und wird nicht leicht gespalten. Das saure N-H-Proton des Sulfonamids kann für weitere Reaktionen deprotoniert werden. Die Tosylgruppe (p-Toluolsulfonyl) ist eine der am häufigsten verwendeten Gruppen für diese Transformation.
Abbildung 2: Allgemeiner Arbeitsablauf für die Sulfonylierung von 3-Fluor-2-methoxy-5-nitroanilin.
Protokoll 3.1: Tosylierung mit p-Toluolsulfonylchlorid (TsCl)
Dieses Protokoll beschreibt die Synthese von N-(3-Fluor-2-methoxy-5-nitrophenyl)-4-methylbenzolsulfonamid.
-
Materialien:
-
3-Fluor-2-methoxy-5-nitroanilin (1 Äq.)
-
p-Toluolsulfonylchlorid (TsCl, 1.1 Äq.)
-
Pyridin (Lösungsmittel und Base)
-
Rundkolben, Magnetrührer, Eisbad
-
-
Durchführung:
-
Lösen Sie 3-Fluor-2-methoxy-5-nitroanilin in wasserfreiem Pyridin in einem Rundkolben und kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie p-Toluolsulfonylchlorid portionsweise unter Rühren hinzu. Halten Sie die Temperatur unter 5 °C.
-
Nach der Zugabe lassen Sie das Gemisch langsam auf Raumtemperatur erwärmen und rühren es über Nacht (12-16 Stunden).
-
Gießen Sie das Reaktionsgemisch in Eiswasser, um das Produkt auszufällen.
-
Säuern Sie die wässrige Suspension vorsichtig mit konzentrierter HCl an, um das Pyridin zu protonieren und die Fällung zu vervollständigen.
-
Filtrieren Sie den Feststoff ab, waschen Sie ihn nacheinander mit verdünnter HCl und Wasser.
-
Reinigen Sie das Rohprodukt durch Umkristallisation (z. B. aus Ethanol/Wasser).
-
-
Charakterisierung:
-
¹H-NMR: Erwarten Sie ein Singulett für das Sulfonamid-NH-Proton, die charakteristischen Signale der Tosylgruppe (zwei Dubletts im aromatischen Bereich und ein Singulett für die Methylgruppe bei ca. 2.4 ppm).
-
IR (ATR): Starke asymmetrische und symmetrische S=O-Streckschwingungen bei ca. 1350 cm⁻¹ und 1160 cm⁻¹.
-
MS (ESI+): Nachweis des Molekülions [M+H]⁺.
-
Carbamatformulierung: Boc-Schutzgruppe
Die Boc-Gruppe (tert-Butyloxycarbonyl) ist eine der wichtigsten Schutzgruppen für Amine in der organischen Synthese. Sie ist unter vielen Reaktionsbedingungen stabil, lässt sich aber unter milden sauren Bedingungen leicht und selektiv entfernen.
Begründung der experimentellen Wahl
Im Vergleich zur Acetylgruppe lässt sich die Boc-Gruppe unter Bedingungen entfernen, die viele andere funktionelle Gruppen (z. B. Ester) intakt lassen. Dies ermöglicht eine hohe orthogonale Selektivität in komplexen Synthesen. Die Reaktion mit Di-tert-butyldicarbonat (Boc₂O) ist die Standardmethode zur Einführung der Boc-Gruppe.[8]
Abbildung 3: Zyklus der Boc-Schutz- und Entschützungsreaktion.
Protokoll 4.1: Synthese mit Di-tert-butyldicarbonat (Boc₂O)
Dieses Protokoll beschreibt die Synthese von tert-Butyl-(3-fluor-2-methoxy-5-nitrophenyl)carbamat.
-
Materialien:
-
3-Fluor-2-methoxy-5-nitroanilin (1 Äq.)
-
Di-tert-butyldicarbonat (Boc₂O, 1.5 Äq.)
-
Triethylamin (TEA, 2 Äq.)
-
4-Dimethylaminopyridin (DMAP, 0.1 Äq., katalytisch)
-
Tetrahydrofuran (THF), wasserfrei
-
-
Durchführung:
-
Lösen Sie 3-Fluor-2-methoxy-5-nitroanilin in wasserfreiem THF in einem trockenen Rundkolben unter einer Inertgasatmosphäre (z. B. Stickstoff).
-
Fügen Sie Triethylamin, DMAP und anschließend Di-tert-butyldicarbonat hinzu.[8]
-
Rühren Sie das Reaktionsgemisch bei Raumtemperatur für 12-24 Stunden, bis die DC eine vollständige Umsetzung anzeigt.
-
Entfernen Sie das Lösungsmittel im Vakuum.
-
Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn nacheinander mit verdünnter wässriger Zitronensäure, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Das Rohprodukt kann bei Bedarf durch Säulenchromatographie (Kieselgel, Eluent z. B. Hexan/Ethylacetat) gereinigt werden.
-
-
Charakterisierung:
-
¹H-NMR: Erwarten Sie ein großes Singulett mit einer Integration von 9H bei ca. 1.5 ppm, das zur tert-Butylgruppe gehört.
-
IR (ATR): Starke C=O-Streckschwingung des Carbamats bei ca. 1710 cm⁻¹.
-
MS (ESI+): Nachweis des Molekülions [M+Na]⁺ ist oft prominent.
-
Fazit
Die Derivatisierung der Aminogruppe von 3-Fluor-2-methoxy-5-nitroanilin ist ein entscheidender Schritt, um dessen Potenzial als Synthesebaustein voll auszuschöpfen. Die in diesem Anwendungshinweis beschriebenen Methoden – Acylierung, Sulfonylierung und Boc-Schutz – sind robuste und vielseitige Verfahren, die von Forschern in der Arzneimittelentwicklung und der organischen Synthese eingesetzt werden können. Die Wahl der Methode hängt von den spezifischen Anforderungen der Syntheseroute ab, insbesondere von der Notwendigkeit eines permanenten Derivats oder einer temporären Schutzgruppe. Die bereitgestellten detaillierten Protokolle und die wissenschaftlichen Begründungen sollen als verlässliche Grundlage für die Laborpraxis dienen.
Referenzen
-
Google Patents. (Datum nicht verfügbar). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
-
Gemoets, H. P. L., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. [Link]
-
ResearchGate. (2020-10-06). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]
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- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 7. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
Introduction: The Synthetic Value of 5-Fluoro-6-methoxybenzene-1,3-diamine
An Application Guide to the Strategic Reduction of 3-Fluoro-2-methoxy-5-nitroaniline
This compound is a highly functionalized aromatic compound that serves as a critical precursor in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] The strategic arrangement of its substituents—a fluorine atom, a methoxy group, an amine, and a nitro group—offers a versatile platform for synthetic elaboration. The reduction of the nitro group to a second amine function is a pivotal transformation, yielding 5-Fluoro-6-methoxybenzene-1,3-diamine. This resulting vicinal diamine is a key building block for the construction of heterocyclic scaffolds, such as benzimidazoles and quinoxalines, which are prevalent in many biologically active compounds.
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the effective reduction of this compound. It explores two primary, field-proven methodologies: Catalytic Hydrogenation and Metal-Mediated Reduction. Each section explains the underlying chemical principles, offers detailed step-by-step protocols, and presents a comparative analysis to guide the selection of the most appropriate method based on laboratory scale, available equipment, and desired chemoselectivity.
Methodology 1: Catalytic Hydrogenation
Catalytic hydrogenation is a premier method for the reduction of nitro groups due to its high efficiency, clean reaction profiles, and atom economy.[3][4] The process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst to reduce the nitro group to an amine.
Mechanistic Insight: The reduction of an aromatic nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[5][6][7] The heterogeneous catalyst, typically Palladium on carbon (Pd/C) or Raney® Nickel, adsorbs both the hydrogen gas and the nitroarene onto its surface.[8] This co-adsorption facilitates the stepwise addition of hydrogen atoms across the nitrogen-oxygen bonds, ultimately leading to the formation of the amine and water as the sole byproduct.[5][6]
Protocol 1A: Reduction using Palladium on Carbon (Pd/C)
Palladium on carbon is often the catalyst of choice for its high activity and relative ease of handling compared to other pyrophoric catalysts.[9]
Materials and Equipment:
-
Substrate: this compound
-
Catalyst: 10% Palladium on Carbon (wet, ~50% water)
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen Source: Hydrogen gas cylinder or balloon
-
Reaction Vessel: A glass pressure vessel or a standard round-bottom flask suitable for hydrogenation, equipped with a magnetic stir bar.
-
Inert Gas: Nitrogen (N₂)
-
Filtration Aid: Celite®
Step-by-Step Procedure:
-
Vessel Preparation: Place a weighed amount of 10% Pd/C catalyst (typically 5-10 mol%) into the reaction vessel.
-
Inerting the Atmosphere: Seal the vessel and purge it by evacuating and backfilling with nitrogen gas at least three times to remove all oxygen.[10][11] This step is critical to prevent the formation of explosive mixtures of hydrogen and air.[11][12]
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the chosen solvent (e.g., Methanol) via cannula or syringe.[10] Dissolve the this compound in a minimal amount of solvent and add it to the flask.
-
Hydrogenation: Purge the vessel by evacuating and backfilling with hydrogen gas three times.[10] Pressurize the vessel to the desired pressure (a hydrogen-filled balloon is sufficient for small-scale reactions at atmospheric pressure) or connect to a regulated hydrogen source for higher pressures (e.g., 50 psi).
-
Reaction Execution: Stir the mixture vigorously at room temperature. Vigorous agitation is essential to ensure efficient contact between the substrate, hydrogen, and the catalyst surface.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction is complete within 2-6 hours.
-
Work-up and Catalyst Removal: Once the starting material is fully consumed, carefully purge the reaction vessel with nitrogen gas to remove all hydrogen.[10][13] Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, the Celite® pad must be kept wet with the solvent at all times during and after filtration, as the used catalyst can be pyrophoric upon drying. [4][10][11]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Fluoro-6-methoxybenzene-1,3-diamine. The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Protocol 1B: Reduction using Raney® Nickel
Raney® Nickel is a cost-effective and highly active catalyst, particularly useful when dehalogenation is a concern with palladium catalysts.[9] However, it is extremely pyrophoric and requires stringent safety protocols.[14][15]
Key Differences and Safety Considerations:
-
Catalyst Handling: Raney® Nickel is typically supplied as a slurry in water or another solvent. It must never be allowed to dry in the presence of air, as it will ignite spontaneously.[15][16] All transfers should be done while keeping the catalyst wet.
-
Washing: Before use, the catalyst should be washed several times with the reaction solvent to remove the storage solvent (usually water). This should be done under an inert atmosphere.
-
Waste Disposal: Spent Raney® Nickel catalyst must be carefully quenched. A common procedure is to slowly and carefully add the wet catalyst to a dilute solution of hydrochloric acid until the metal dissolves completely. This should be done in a fume hood.
The experimental procedure is similar to that for Pd/C, with the primary difference being the rigorous handling requirements for the pyrophoric catalyst.
Quantitative Data Summary: Catalytic Hydrogenation
| Parameter | Protocol 1A: Pd/C | Protocol 1B: Raney® Nickel |
| Catalyst Loading | 5-10 mol % | 10-20 wt % |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Ethanol, Methanol |
| Pressure | 1-4 atm (15-60 psi) | 1-5 atm (15-75 psi) |
| Temperature | 20-40 °C | 25-50 °C |
| Typical Reaction Time | 2-6 hours | 3-8 hours |
| Typical Yield | >95% | >90% |
| Key Safety Note | Used catalyst can be pyrophoric.[10][11] | Highly pyrophoric; never allow to dry.[14][15] |
Visualization of Hydrogenation Workflow
Caption: Experimental workflow for catalytic hydrogenation.
Methodology 2: Metal-Mediated Reductions
The use of metals in acidic or neutral media is a classic, robust, and highly reliable method for nitro group reduction.[3][4] These methods are particularly valued for their excellent chemoselectivity, often leaving other reducible functional groups untouched.[9][17]
Mechanistic Insight: This reduction proceeds via a series of single-electron transfers (SET) from the metal (e.g., Sn, Fe, Zn) to the nitro group. The resulting radical anion is then protonated by the medium (e.g., acid, water, or alcohol). This sequence of electron transfer and protonation continues through the nitroso and hydroxylamine intermediates until the amine is formed.[4][18][19]
Protocol 2A: Reduction using Tin(II) Chloride (SnCl₂)
Stannous chloride is a mild and effective reagent for the chemoselective reduction of aromatic nitro compounds.[9][17][19] It is compatible with a wide range of functional groups that might be sensitive to catalytic hydrogenation.[17][19]
Materials and Equipment:
-
Substrate: this compound
-
Reagent: Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Base: Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Standard lab glassware: Round-bottom flask, reflux condenser, stir bar.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve the this compound (1.0 eq.) in ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.[17]
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir. The reaction can be exothermic, so controlled heating is advised.[17]
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice water.
-
Neutralization: Carefully neutralize the acidic mixture by the slow addition of a saturated NaHCO₃ solution or dilute NaOH until the pH is basic (pH 8-9). This will precipitate tin salts (tin hydroxides).
-
Filtration and Extraction: Filter the mixture through Celite® to remove the tin salts. Wash the filter cake thoroughly with the reaction solvent (e.g., EtOAc). Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the desired product.
Protocol 2B: Reduction using Iron (Fe) Powder
Key Differences from SnCl₂ Protocol:
-
Reagents: Iron powder (Fe, ~3-5 equivalents) and Ammonium Chloride (NH₄Cl, ~4 equivalents) are used instead of SnCl₂.[4]
-
Work-up: After the reaction, the mixture is typically made basic with aqueous ammonia or sodium carbonate, and the iron oxides are removed by filtration through Celite®. The work-up is often simpler than with tin salts.
Quantitative Data Summary: Metal-Mediated Reductions
| Parameter | Protocol 2A: SnCl₂ | Protocol 2B: Fe/NH₄Cl |
| Reagent (eq.) | 3-5 eq. SnCl₂·2H₂O | 3-5 eq. Fe, 4 eq. NH₄Cl |
| Solvent | Ethanol, Ethyl Acetate | Ethanol/Water |
| Temperature | Reflux (70-80 °C) | Reflux (80-90 °C) |
| Typical Reaction Time | 1-3 hours | 2-5 hours |
| Typical Yield | 85-95% | 80-90% |
| Key Work-up Note | Requires careful neutralization to precipitate and remove tin salts.[19] | Removal of iron oxides by filtration. |
Visualization of Metal-Mediated Reduction Workflow
Caption: Experimental workflow for metal-mediated reduction.
Comparative Analysis and Method Selection
Choosing the optimal reduction method depends on several factors, including the scale of the reaction, available equipment, and the presence of other functional groups on the substrate.
| Feature | Catalytic Hydrogenation (Pd/C, Raney Ni) | Metal-Mediated Reduction (SnCl₂, Fe) |
| Selectivity | Highly efficient but may cause dehalogenation (especially with Pd/C and aryl iodides/bromides).[9] | Excellent chemoselectivity; generally does not affect halogens, esters, or nitriles.[17][20] |
| Reagents | Catalytic amount of metal, stoichiometric H₂. | Stoichiometric amounts of metal reagents required. |
| Byproducts | Water is the only stoichiometric byproduct. | Generates significant metal salt/oxide waste.[19] |
| Equipment | Requires pressure-rated vessels for reactions above atmospheric pressure.[12][13] | Standard laboratory glassware is sufficient. |
| Safety | High-pressure gas handling; pyrophoric catalysts require extreme care.[10][12][14] | Reactions can be exothermic; handling of acidic/basic solutions during work-up.[17] |
| Scalability | Excellent for both lab and industrial scale.[7] | More suited for lab scale; waste disposal can be an issue on a large scale.[19] |
Recommendation:
-
For small-scale laboratory synthesis where chemoselectivity is paramount and other reducible groups are present, Tin(II) Chloride (Protocol 2A) is an excellent choice.
-
For larger scale synthesis or when a cleaner reaction profile with minimal waste is desired, Catalytic Hydrogenation with Pd/C (Protocol 1A) is superior, provided that potential de-fluorination is monitored and found not to be a significant side reaction.
-
If dehalogenation is a known issue with palladium and a hydrogenation approach is still desired, Raney® Nickel (Protocol 1B) is a viable but more hazardous alternative.[9]
References
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Advances.
- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (2022). Inorganica Chimica Acta.
- Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Hydrogenation SOP. University of Wisconsin-Madison.
- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Hazards associated with laboratory scale hydrogen
- Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydr
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Chamberland SOP: Weighing and Working with Raney Nickel. University of Rochester.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Pyrophoric Materials. Princeton University Environmental Health & Safety.
- Hydrogen
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
- Iron Catalyzed Reduction of Nitro Compounds.
- Quenching and Disposal of Liquid Pyrophoric Materials. University of California, Santa Barbara Environmental Health & Safety.
- Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo.
- Reduction of nitro compounds. Wikipedia.
- Pyrophoric nature of Raney Nickel. Chemistry Stack Exchange.
- Pyrophoric Materials. University of Illinois Division of Research Safety.
- Nitro Reduction - SnCl2. Common Organic Chemistry.
- 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applic
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- This compound. Benchchem.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
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- 8. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
Topic: A Continuous Flow Chemistry Approach for the Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed, field-proven guide for the synthesis of 4-Fluoro-2-methoxy-5-nitroaniline, a key building block for the third-generation EGFR inhibitor, Osimertinib.[1][2] Traditional batch production methods for this intermediate are hampered by the significant safety risks associated with highly exothermic and potentially explosive nitration reactions.[1][3] This document outlines a superior, telescoped continuous flow process that seamlessly integrates an initial amine protection step (acetylation) with the critical nitration reaction. This approach not only mitigates the inherent hazards of nitration chemistry but also enhances process control, improves yield and purity, and provides a clear pathway for scalable manufacturing.[1][4] The protocols herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative literature.
Note on Nomenclature: The target compound, 4-Fluoro-2-methoxy-5-nitroaniline, is a crucial intermediate in pharmaceutical manufacturing.[5] While the prompt requested information on "3-Fluoro-2-methoxy-5-nitroaniline," the 4-fluoro isomer is the subject of extensive research and development, particularly for the synthesis of Osimertinib. This guide will focus on the synthesis of the pharmaceutically relevant 4-fluoro isomer.
Introduction: The Case for Flow Chemistry in Nitration
Aromatic nitration is a cornerstone of organic synthesis, providing essential intermediates for a vast range of industries, including pharmaceuticals, agrochemicals, and materials science.[6] However, the reaction is notoriously hazardous. The use of strong, corrosive acids and the highly exothermic nature of the process create significant risks of thermal runaway, especially during scale-up in traditional batch reactors.[7][8] Any loss of thermal control can lead to violent decomposition and the formation of explosive byproducts.[9]
Flow chemistry, or continuous processing, offers a transformative solution to these challenges.[10][11] By confining the reaction to the small volume of a microreactor or tube reactor, several intrinsic safety and efficiency advantages are realized:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat dissipation, virtually eliminating the risk of thermal runaway that plagues batch processes.[12][13]
-
Enhanced Safety: The minimal in-process volume of hazardous material at any given moment drastically reduces the potential impact of any process upset.[9][13]
-
Precise Parameter Control: Key parameters such as temperature, pressure, stoichiometry, and residence time are controlled with high precision, leading to improved consistency, higher selectivity, and reduced byproduct formation.[4][10]
-
Seamless Scalability: Scaling up production is achieved by either running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the complex and often problematic re-validation required for scaling up batch reactors.[10][13]
This guide details a three-step synthesis, with the first two critical steps—acetylation and nitration—performed in a continuous, telescoped fashion. This advanced approach avoids the isolation of the acetylated intermediate, further streamlining the process for maximum efficiency.[1][5]
Overall Synthetic Strategy
The synthesis proceeds in three distinct stages. First, the starting material, 4-Fluoro-2-methoxyaniline, undergoes acetylation to protect the amine functionality. This is crucial to prevent oxidative side reactions and to correctly direct the subsequent electrophilic substitution.[1][5] The output from this step is then directly mixed with the nitrating agent in a second flow reactor. Finally, the resulting N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide is deprotected under standard batch conditions to yield the final product.
Diagram 1: High-level overview of the telescoped flow and batch synthesis strategy.
Mechanistic Considerations: Electrophilic Aromatic Substitution
The core transformation is the nitration of the aromatic ring, which proceeds via an electrophilic aromatic substitution (EAS) mechanism.[14] In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), nitric acid (HNO₃) is protonated and subsequently loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[15][16]
The electron-rich aromatic ring of the acetylated aniline attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[15] A base (such as HSO₄⁻ or H₂O) then abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitrated product.[14] The methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups are ortho-, para-directing, and the fluorine (-F) is also ortho-, para-directing, leading to substitution at the C5 position, which is ortho to the acetamido group and para to the methoxy group.
Experimental Protocols
The following protocols are adapted from the optimized procedures described by Köckinger et al. in Organic Process Research & Development.[1][5]
General Flow Reactor Setup
The experimental setup consists of two continuous stirred-tank reactors (CSTRs) or tube reactors in series. Peristaltic or syringe pumps are used to deliver the reagent streams. Temperature is controlled using circulator baths. Materials in contact with the corrosive reagents (especially the nitrating mixture) must be highly resistant, such as PTFE, PFA, or Hastelloy.[12]
Diagram 2: Detailed schematic for the telescoped continuous flow acetylation and nitration setup.
Step 1 & 2 (Telescoped): Continuous Acetylation and Nitration
This procedure combines the acetylation and nitration steps without isolating the intermediate.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Concentration / Purity | Supplier Example |
| 4-Fluoro-2-methoxyaniline | C₇H₈FNO | 141.14 | >98% | Sigma-Aldrich |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | >99.7% | Fisher Scientific |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | >99% | Sigma-Aldrich |
| Fuming Nitric Acid | HNO₃ | 63.01 | 99% | VWR |
| Fuming Sulfuric Acid (Oleum) | H₂SO₄ + SO₃ | - | 18-24% free SO₃ | Sigma-Aldrich |
Stock Solution Preparation
-
Feed 1 (Aniline Stream): Prepare a 0.5 M solution of 4-Fluoro-2-methoxyaniline in glacial acetic acid.
-
Feed 2 (Acetylation Stream): Use neat acetic anhydride (>99%).
-
Feed 3 (Nitration Stream): Use neat fuming nitric acid (99%) and neat fuming sulfuric acid (18-24% SO₃) in separate, dedicated pumps for maximum safety and control. Caution: These reagents are extremely corrosive and reactive. Handle with extreme care in a certified fume hood using appropriate personal protective equipment (PPE).[8]
Protocol: Telescoped Flow Synthesis
-
System Priming: Prime all pumps and lines with the corresponding solvents or reagents to ensure a stable flow.
-
Initiate Acetylation:
-
Set the temperature of the first reactor (Reactor 1, e.g., 10 mL PFA coil) to 120°C.
-
Pump Feed 1 (Aniline solution) and Feed 2 (Acetic Anhydride) into the first T-mixer (Mix1) at flow rates that achieve a 1.1 equivalent ratio of acetic anhydride to the aniline.
-
The combined stream enters Reactor 1. The total flow rate should be set to achieve a residence time of approximately 2 minutes.
-
-
Initiate Nitration:
-
The effluent from Reactor 1, containing the in-situ formed N-(4-fluoro-2-methoxyphenyl)acetamide, flows directly to the second T-mixer (Mix2).
-
Set the temperature of the second, highly efficient microreactor (Reactor 2, e.g., 1 mL SiC) to 20°C.
-
Simultaneously, pump the fuming nitric acid and fuming sulfuric acid streams (Feed 3) into Mix2. The flow rates should be precisely controlled to deliver 1.15 equivalents of HNO₃ and 0.5 equivalents of H₂SO₄ relative to the initial aniline.
-
-
Reaction and Quenching:
-
The combined streams enter Reactor 2 for a residence time of approximately 10 seconds.
-
The effluent from Reactor 2 is immediately directed into a stream of cold water to quench the reaction.
-
-
Collection and Stabilization:
-
Collect the quenched reaction mixture. The product, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, will precipitate as a solid.
-
Run the system until a steady state is achieved before collecting the product for yield analysis.
-
Filter the solid product and wash thoroughly with water.
-
Optimized Process Parameters
| Parameter | Step 1: Acetylation | Step 2: Nitration | Reference |
| Reactor Type | PFA Coil Reactor | SiC Microreactor | [1][5] |
| Temperature | 120 °C | 20 °C | [1][5] |
| Residence Time | 2 minutes | 10 seconds | [1][5] |
| Equivalents (vs. Aniline) | 1.1 (Ac₂O) | 1.15 (HNO₃) | [1][5] |
| 0.5 (H₂SO₄) | [1][5] | ||
| Expected Isolated Yield | \multicolumn{2}{c | }{82-83% (over two steps)} | [1][5] |
Step 3: Batch Deprotection
The final deprotection step is conveniently carried out in a standard batch reactor.[17]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Concentration / Purity |
| N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | C₉H₉FN₂O₄ | 228.18 | From previous step |
| Methanol | CH₃OH | 32.04 | ACS Grade |
| Hydrochloric Acid (Concentrated) | HCl | 36.46 | ~37% in H₂O |
| Sodium Hydroxide | NaOH | 40.00 | Pellets or solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
Protocol: Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (1 part by weight) in methanol (1 part by volume).
-
Acid Addition: Add concentrated hydrochloric acid to the suspension at room temperature (25-35°C).
-
Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 3-5 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[17]
-
Workup:
-
Distill off the methanol under reduced pressure.
-
Cool the remaining mass and add water.
-
Adjust the pH to ~9.0 using a sodium hydroxide solution to neutralize the acid and deprotonate the aniline product.
-
Extract the aqueous layer with ethyl acetate.
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure 4-Fluoro-2-methoxy-5-nitroaniline.
-
Conclusion
The transition from batch to a telescoped continuous flow process for the synthesis of 4-Fluoro-2-methoxy-5-nitroaniline represents a significant advancement in process safety and efficiency.[18] By leveraging the intrinsic advantages of microreactors—namely, superior thermal management and precise control over reaction parameters—this hazardous nitration can be performed safely and with high reproducibility.[7][12] This protocol provides a robust and scalable method suitable for both academic research and industrial drug development, enabling the safe and efficient production of a vital pharmaceutical intermediate.[19][20]
References
-
Beilstein Journals. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry.
-
Zhang, J., et al. (2021). Nitration and flow chemistry. IOP Conference Series: Earth and Environmental Science.
-
Syrris. Flow Chemistry in the Pharmaceutical Industry. Syrris.com.
-
NJ Bio, Inc. Flow Chemistry. NJ Bio, Inc.
-
The Pharma Master. Flow Chemistry. The Pharma Master.
-
Semantic Scholar. Nitration and flow chemistry. Semantic Scholar.
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry.
-
National Institutes of Health (NIH). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC.
-
Köckinger, M., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, ACS Publications.
-
Vapourtec. Nitration Reactions | Continuous Flow Processing. Vapourtec.com.
-
Köckinger, M., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate.
-
Esteves, P. M., et al. (2002). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, ACS Publications.
-
Chemistry LibreTexts. 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts.
-
Asynt. Role in API Manufacturing - Flow Chemistry. Asynt.com.
-
AZoLifeSciences. Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences.com.
-
Syrris. Flow Chemistry in Drug Discovery. Syrris.com.
-
Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy.
-
Köckinger, M., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4‑Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Figshare.
-
AIChE. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. AIChE Proceedings.
-
YouTube. Nitration reaction safety. YouTube.
-
Lecomte, F., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Publications.
-
Benchchem. Technical Support Center: Aniline Nitrate Production. Benchchem.com.
-
Beilstein Journals. Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry.
-
DOI.org. Supporting Information for Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline....
-
ResearchGate. Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate.
-
Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
-
Bradlow, S. L., & VanderWerf, C. A. (1948). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Journal of the American Chemical Society.
-
National Institutes of Health (NIH). Continuous Flow Synthesis of Anticancer Drugs. PMC.
-
ChemicalBook. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline. ChemicalBook.com.
-
JRC Publications Repository. Flow chemistry and the synthesis of energetic materials. JRC Publications Repository.
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Application Notes & Protocols: Strategic Use of 3-Fluoro-2-methoxy-5-nitroaniline in the Synthesis of Advanced Heterocyclic Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Introduction: Unlocking Synthetic Versatility
In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 3-Fluoro-2-methoxy-5-nitroaniline is a quintessential example of such a scaffold, engineered with a unique constellation of functional groups that offer chemists a powerful tool for constructing complex heterocyclic systems. Its utility stems from a carefully balanced interplay of electronic and steric effects. The aniline group serves as a primary nucleophilic handle for cyclization reactions. Positioned ortho to the aniline is a methoxy group, which influences the electronic environment and can sterically direct reactions. The nitro group, a potent electron-withdrawing entity, profoundly activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This activation is particularly effective for displacing the fluorine atom, which is situated ortho to the nitro group, rendering it an excellent leaving group.[1] This inherent reactivity profile makes this compound a versatile precursor for a range of heterocyclic compounds, particularly those of pharmaceutical interest like benzimidazoles and quinoxalines.[2][3][4] The presence of fluorine is also a key feature, as the incorporation of fluorine atoms into drug molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.[5][6][7]
This guide provides an in-depth exploration of the reactivity of this compound and delivers detailed, field-proven protocols for its application in the synthesis of key heterocyclic frameworks.
Core Reactivity Principles: A Mechanistic Overview
The synthetic utility of this compound is governed by two principal reaction pathways originating from its distinct functional groups:
-
Ortho-Phenylenediamine (OPDA) Generation and Subsequent Cyclization: The most common application involves the reduction of the nitro group. This transformation converts the molecule into a highly reactive substituted o-phenylenediamine (3-fluoro-2-methoxybenzene-1,5-diamine). This diamine is the cornerstone for condensation reactions with various electrophiles to construct five- and six-membered heterocyclic rings.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, courtesy of the nitro group, facilitates the displacement of the fluoride ion by a range of nucleophiles. This pathway allows for the introduction of diverse substituents at the C3 position, further expanding the molecular diversity achievable from this starting material.[1]
The interplay between these pathways allows for a modular approach to complex molecule synthesis.
Figure 1: Primary synthetic pathways utilizing this compound.
Application I: Synthesis of Substituted Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The following protocol details a robust, two-step synthesis of 1,2,6-substituted benzimidazoles starting from this compound.
Workflow: From Nitroaniline to Benzimidazole
The process begins with the critical reduction of the nitro group to form the diamine intermediate. This is immediately followed by a condensation-cyclization reaction with an appropriate aldehyde. This one-pot or sequential two-step approach is highly efficient.[8][9]
Figure 2: Workflow for the synthesis of benzimidazoles.
Experimental Protocol: Synthesis of 2-Aryl-6-fluoro-7-methoxy-1H-benzimidazole
This protocol is adapted from established methodologies for the reductive cyclization of o-nitroanilines.[8][9]
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.1 eq)
-
Sodium dithionite (Na₂S₂O₄) (4.0 eq)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 1.86 g, 10 mmol) and the selected aromatic aldehyde (11 mmol) in a 2:1 mixture of ethanol and water (e.g., 60 mL EtOH, 30 mL H₂O).
-
Reductant Addition: Heat the mixture to reflux (approx. 80-85 °C). Once refluxing, add sodium dithionite (e.g., 6.96 g, 40 mmol) portion-wise over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Reaction Monitoring: Maintain the reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water (50 mL) to the remaining aqueous residue and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL). Trustworthiness Check: Washing with brine helps to remove residual water from the organic phase, improving drying efficiency.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure benzimidazole derivative.
Data Summary: Representative Yields
| Entry | Aldehyde (Ar-CHO) | Typical Yield (%) |
| 1 | Benzaldehyde | 85-92% |
| 2 | 4-Chlorobenzaldehyde | 88-95% |
| 3 | 4-Methoxybenzaldehyde | 82-90% |
| 4 | 2-Naphthaldehyde | 80-88% |
Application II: Synthesis of Substituted Quinoxalines
Quinoxalines are another class of nitrogen-containing heterocycles with a wide array of biological activities, including use as antibacterial and anticancer agents.[10] The synthesis leverages the same o-phenylenediamine intermediate, which undergoes condensation with a 1,2-dicarbonyl compound.
Workflow: From Diamine to Quinoxaline
The classical approach involves the condensation of the diamine with a 1,2-dicarbonyl compound in a protic solvent, often with acid catalysis.[2] Modern methods have improved upon this by using milder conditions and more efficient catalysts.
Figure 3: General workflow for the synthesis of quinoxalines.
Experimental Protocol: Synthesis of 6-Fluoro-7-methoxy-2,3-diphenylquinoxaline
This protocol outlines the condensation reaction following the initial reduction of this compound.
Materials:
-
3-Fluoro-2-methoxybenzene-1,5-diamine (1.0 eq) (Prepared via reduction of the nitroaniline)
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)
-
Ethanol or Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Diamine Preparation: First, prepare the 3-fluoro-2-methoxybenzene-1,5-diamine by reducing this compound using a standard procedure (e.g., SnCl₂·2H₂O in ethanol or catalytic hydrogenation). The resulting diamine should be used promptly as it can be sensitive to air oxidation.
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3-fluoro-2-methoxybenzene-1,5-diamine (e.g., 1.56 g, 10 mmol) in ethanol (50 mL).
-
Dicarbonyl Addition: Add a solution of benzil (e.g., 2.10 g, 10 mmol) in warm ethanol (20 mL) to the diamine solution. Expertise Note: Using a slight excess of the diamine can be beneficial if it is not fully pure after the reduction step. For the classical method, a few drops of acetic acid can catalyze the reaction, but often it proceeds simply with heat.[2]
-
Reaction Conditions: Heat the mixture to reflux for 2-3 hours. Monitor the formation of the product by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The quinoxaline product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure quinoxaline derivative as a crystalline solid.
Data Summary: Reaction Condition Comparison
| Entry | Solvent System | Temperature | Reaction Time | Typical Yield (%) | Reference Insight |
| 1 | Ethanol | Reflux | 2-4 h | 85-95% | Standard, reliable method.[2] |
| 2 | Acetic Acid | 100 °C | 1-2 h | 80-90% | Faster, but requires removal of acidic solvent.[2] |
| 3 | Hexafluoroisopropanol (HFIP) | Room Temp | 1 h | ~95% | A modern, green alternative that significantly accelerates the reaction.[2] |
References
-
Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: PubMed Central (PMC) URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis of fluorinated benzimidazoles Source: ResearchGate URL: [Link]
-
Title: Synthetic pathway to prepare quinoxaline derivatives (21) using catalyst TiO2-Pr-SO3H Source: ResearchGate URL: [Link]
-
Title: Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure Source: D.wanfangdata.com.cn URL: [Link]
-
Title: FLUORINATED HETEROCYCLIC COMPOUNDS Source: aatt.ro URL: [Link]
-
Title: Fluorine in Heterocyclic Chemistry Volume 2 Source: ResearchGate URL: [Link]
-
Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI URL: [Link]
-
Title: 3-Fluoro-5-methoxy-2-nitroaniline | C7H7FN2O3 | CID 131280712 Source: PubChem URL: [Link]
-
Title: Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... Source: ResearchGate URL: [Link]
-
Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-2-methoxy-5-nitroaniline
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of 3-Fluoro-2-methoxy-5-nitroaniline. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis. Our guidance is grounded in established chemical principles and field-proven experience to ensure you can optimize your reaction outcomes and ensure the integrity of your results.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the electrophilic nitration of 3-fluoro-2-methoxyaniline or its protected precursor.
Question 1: My final product is an impure mixture containing multiple isomers. How can I improve the regioselectivity to favor the desired 5-nitro product?
Answer: This is the most common challenge in this synthesis. The formation of regioisomers occurs because multiple positions on the aniline ring are activated for electrophilic substitution. The starting material, 3-fluoro-2-methoxyaniline, has three directing groups: an amino group (-NH2), a methoxy group (-OCH3), and a fluorine atom (-F).
Causality Analysis:
-
Directing Effects: Both the amino and methoxy groups are powerful ortho, para-directors and strongly activate the ring. The fluorine atom is a weak deactivator but also an ortho, para-director.
-
Competing Positions: The methoxy group at C2 directs nitration to C3 (blocked), C5, and C1 (blocked). The amino group at C1 directs to C2 (blocked), C4, and C6. The fluorine at C3 directs to C2 (blocked), C4, and C6. The cumulative effect makes positions C4, C5, and C6 all potential sites for nitration, leading to a mixture of products.
-
Steric Hindrance: The methoxy group at C2 can sterically hinder substitution at the C1 and C3 positions.
Troubleshooting Protocol:
-
Employ a Protecting Group: The most effective strategy is to temporarily protect the highly activating amino group as an acetamide[1]. This tempers its activating effect and provides steric bulk, which can significantly improve regioselectivity. The N-acetyl group will still direct ortho, para, but its influence relative to the methoxy group is more controlled.
-
Strict Temperature Control: Nitration is highly exothermic. Maintaining very low temperatures (e.g., -15°C to 0°C) is critical.[2][3] This reduces the overall reaction rate and allows the subtle energetic differences between the transition states leading to different isomers to have a greater effect, often favoring the thermodynamically more stable product.
-
Choice of Nitrating Agent: The combination of nitric acid in concentrated sulfuric acid is standard. Using a milder nitrating agent or a different acid catalyst can sometimes alter the isomer ratio. For related compounds, potassium nitrate in sulfuric acid has been used effectively[1][2].
The following diagram illustrates the synthetic strategy using a protecting group to enhance regioselectivity.
Caption: Workflow for regioselective synthesis.
Question 2: The yield of my reaction is very low, and I'm isolating a dark, tarry substance. What is causing this?
Answer: Low yields accompanied by dark, polymeric byproducts typically point to oxidation of the starting material or product. The aniline ring, especially when activated by both an amino and a methoxy group, is highly susceptible to oxidation by nitric acid, particularly under elevated temperatures.
Causality Analysis:
-
Ring Oxidation: The electron-rich aromatic ring can be oxidized by the nitrating mixture, leading to complex side reactions and polymerization.[3]
-
Thermal Runaway: Nitration is a highly exothermic process. If the addition of the nitrating agent is too fast or the cooling is insufficient, localized "hot spots" can form. These hot spots dramatically accelerate side reactions, including oxidation and polysubstitution, resulting in decomposition.[4]
Troubleshooting Protocol:
-
Aggressive Cooling: Ensure your reaction vessel is adequately submerged in a cooling bath (e.g., ice-salt or dry ice/acetone) capable of maintaining the target temperature (ideally below 5°C) throughout the addition process.[1]
-
Slow, Dropwise Addition: Add the nitrating agent very slowly, drop by drop, using an addition funnel. Monitor the internal temperature of the reaction mixture continuously with a low-temperature thermometer.
-
Use a Protecting Group: As mentioned in the previous point, converting the amine to an acetamide makes the ring less electron-rich and therefore less prone to oxidation. This is a standard method for preventing such side reactions in anilines.[5]
-
Quenching Procedure: Pour the reaction mixture carefully onto crushed ice after the reaction is complete.[2] This serves to dilute the acid and rapidly dissipate any residual heat, preventing further side reactions during workup.
The following diagram illustrates the desired reaction pathway versus the undesired oxidation and isomer formation pathways.
Caption: Reaction pathways under different conditions.
Question 3: My TLC analysis shows complete consumption of the starting material, but after workup and purification, the product yield is still poor. Where am I losing my product?
Answer: Product loss can occur at several stages after the reaction is complete, most commonly during the workup and purification steps. The properties of nitroanilines require careful handling during extraction and isolation.
Troubleshooting Protocol:
-
pH Adjustment during Workup: After quenching the reaction on ice, the solution will be strongly acidic. You must carefully neutralize it to precipitate the product or prepare it for extraction. Use a base like sodium bicarbonate or sodium hydroxide solution and add it slowly while cooling, as neutralization is also exothermic.[6][7] Adjust the pH to approximately 8-9 to ensure the aniline is in its free base form and not protonated as a water-soluble salt.[2]
-
Extraction Solvent: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[6] Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous layer.
-
Purification Method:
-
Column Chromatography: This is often necessary to separate the desired 5-nitro isomer from other regioisomers. A common eluent system is a mixture of petroleum ether and ethyl acetate.[6]
-
Recrystallization/Washing: If the crude product is relatively clean, washing with a non-polar solvent like cold petroleum ether or hexane can remove less polar impurities.[1] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective if the isomeric purity is already high.
-
Quantitative Data Summary: Nitration Conditions
The choice of reaction conditions significantly impacts the outcome. Below is a summary of typical conditions reported for the synthesis of related fluoro-methoxy-nitroanilines.
| Parameter | Condition A (Direct Nitration) | Condition B (Protected Nitration) | Rationale & Impact |
| Starting Material | 4-Fluoro-2-methoxyaniline | N-(4-fluoro-2-methoxyphenyl)acetamide | Protection reduces ring activation, preventing oxidation and improving regioselectivity.[1] |
| Nitrating Agent | KNO3 in conc. H2SO4 | Fuming HNO3 in conc. H2SO4 | Fuming nitric acid is more reactive; KNO3 offers slower, more controlled nitration.[1][2] |
| Temperature | -15 °C | 0-5 °C | Low temperatures are crucial to minimize side product formation in all cases.[1][2] |
| Reaction Time | 2 hours | 4-6 hours (addition) + 2 hours (stirring) | Longer times may be needed for the less activated protected substrate. |
| Typical Yield | ~84% (crude)[2] | ~83% (after deprotection)[1] | Yields are comparable, but purity and ease of isolation are often better with the protection strategy. |
Detailed Experimental Protocols
The following protocols are adapted from literature procedures for analogous compounds and should be modified as necessary based on laboratory-scale and safety assessments.[1][6]
Protocol 1: Synthesis via N-Acetyl Protecting Group
Step A: N-Acetylation of 3-Fluoro-2-methoxyaniline
-
In a round-bottom flask, dissolve 3-fluoro-2-methoxyaniline in acetic acid.
-
Stir the mixture at room temperature (25-30°C).
-
Slowly add acetic anhydride to the reaction mass over 1-2 hours, maintaining the temperature below 35°C.
-
Heat the reaction mixture to 90°C and stir for 3-5 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield N-(3-fluoro-2-methoxyphenyl)acetamide.
Step B: Nitration of N-(3-fluoro-2-methoxyphenyl)acetamide
-
In a clean, dry round-bottom flask equipped with a dropping funnel and thermometer, add concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.
-
Slowly add the N-(3-fluoro-2-methoxyphenyl)acetamide from Step A, ensuring the temperature remains between 0-5°C.
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction flask over 4-6 hours, maintaining the internal temperature strictly at 0-5°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 1-2 hours.
-
Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry. This gives crude N-(3-fluoro-2-methoxy-5-nitrophenyl)acetamide.
Step C: Hydrolysis of the Acetyl Group
-
In a round-bottom flask, suspend the crude product from Step B in methanol.
-
Add concentrated hydrochloric acid and heat the mixture to reflux.
-
Stir at reflux for 3-5 hours, monitoring by TLC for the disappearance of the acetylated compound.
-
Distill off the solvent under vacuum.
-
Add water to the residue and adjust the pH to ~9.0 with an aqueous NaOH solution to precipitate the free aniline.
-
Filter the solid, wash with water, and dry.
-
For higher purity, purify the crude product by column chromatography (silica gel, petroleum ether:ethyl acetate eluent) or recrystallization.[6]
References
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (2018).
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). ResearchGate. [Link]
-
p-Anisidine, 2-nitro. (n.d.). Organic Syntheses Procedure. [Link]
-
Nitration of the 6-Methyl-1,3,5-Triazine Derivatives, 6-Methyl-1,3,5-Triazine-2,4(1H, 3H)-Dione and 2,4-Dimethoxy-6-Methyl-1,3,5-Triazine. (2002). ResearchGate. [Link]
Sources
- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 7. 4-fluoro-2-Methoxy-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 3-Fluoro-2-methoxy-5-nitroaniline
Welcome to the technical support center for the synthesis of 3-Fluoro-2-methoxy-5-nitroaniline (CAS: 443-43-6). This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this critical chemical intermediate. As a versatile building block, particularly in medicinal chemistry, the quality of this compound is paramount for the success of subsequent synthetic steps.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established synthetic strategies and field-proven insights.
Section 1: Recommended Synthetic Strategy & Workflow
The synthesis of this compound is most effectively and reliably achieved through a three-step sequence involving protection, nitration, and deprotection of the precursor, 3-fluoro-2-methoxyaniline. Direct nitration of the precursor is strongly discouraged as the free aniline group is highly susceptible to oxidation by nitrating agents, leading to the formation of tarry byproducts and significantly reduced yields.[2] Protecting the amine as an acetamide circumvents this issue, allowing for a clean and high-yielding nitration reaction.
Optimized Synthesis Workflow Diagram
Caption: A three-step workflow for synthesizing this compound.
Section 2: Troubleshooting Guide (Question & Answer)
This section addresses common issues encountered during the synthesis. The provided solutions are designed to be actionable and are grounded in chemical principles.
Troubleshooting Decision Logic
Caption: A decision tree for troubleshooting common synthesis issues.
Q: My nitration step resulted in a dark, tarry mixture with very low yield. What happened?
A: This is a classic sign of oxidation of the aniline functional group. The amino group in 3-fluoro-2-methoxyaniline is highly activating and susceptible to degradation by strong oxidizing agents like nitric acid. The most reliable solution is to protect the amine before nitration. Acetylation using acetic anhydride is a standard and effective method. This converts the highly reactive amino group into a less reactive acetamide, which can withstand the harsh nitrating conditions.[2] A patent for a related compound, 4-fluoro-2-methoxy-5-nitroaniline, explicitly details this protection-nitration-deprotection sequence to avoid side reactions and improve yield.[3]
Q: My final product is contaminated with an isomer, as confirmed by NMR. How can I prevent its formation and purify my product?
A: The formation of regioisomers during electrophilic aromatic substitution (like nitration) is a common challenge. The directing effects of the fluoro, methoxy, and acetamido groups primarily favor nitration at the C5 position. However, minor substitution can occur at other positions, especially if the reaction temperature is not strictly controlled.
-
Prevention: The key is rigorous temperature control. The addition of the nitrating agent should be performed slowly, keeping the internal reaction temperature between 0-5 °C.[3] Running the reaction at colder temperatures (-15 °C has been reported) can further enhance selectivity and minimize isomer formation.[4]
-
Purification: If isomers are present, purification is necessary.
-
Recrystallization: This is often the most efficient method for removing small amounts of isomeric impurities. A solvent system of ethyl acetate and petroleum ether or ethanol/water can be effective. Experiment with different solvent ratios to achieve optimal separation.
-
Column Chromatography: For difficult separations or higher levels of impurity, silica gel column chromatography is the method of choice. An eluent system such as petroleum ether:ethyl acetate (e.g., 6:1) has been shown to be effective for purifying related compounds.[5]
-
Q: The deprotection (hydrolysis) of the acetamide is incomplete. How can I drive the reaction to completion?
A: Incomplete hydrolysis leaves residual N-(3-fluoro-2-methoxy-5-nitrophenyl)acetamide in your final product. To ensure complete deprotection, consider the following:
-
Reaction Time and Temperature: The hydrolysis is typically performed by heating the acetamide in the presence of an acid, such as hydrochloric acid.[3] Ensure the reaction is heated (e.g., to reflux) for a sufficient duration (3-5 hours is common).[3][5]
-
Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting acetamide. Do not proceed with the workup until the starting material is completely consumed.
-
Acid Concentration: Ensure a sufficient molar excess of acid is used to catalyze the hydrolysis effectively.
Q: My overall isolated yield is low, even though the reaction appeared clean by TLC. Where could I be losing my product?
A: Product loss often occurs during the workup and isolation phases. Here are critical points to check:
-
Precipitation/Extraction pH: After quenching the reaction, the product is typically isolated by adjusting the pH to precipitate the solid or by extraction. For anilines, the pH is critical. The product should be precipitated by neutralizing the acidic reaction mixture. If using a base like NaOH or ammonia, adjust the pH to be slightly basic (e.g., pH 8-9) to ensure the aniline is in its free base form and not protonated, which would make it water-soluble.[4][5]
-
Extraction Solvent: Ensure you are using an appropriate organic solvent (like ethyl acetate or dichloromethane) and performing multiple extractions (e.g., 3 times) to recover all the product from the aqueous layer.[5]
-
Washing Steps: When washing the combined organic layers, use a saturated brine solution for the final wash. This helps to break up emulsions and remove dissolved water, which can improve recovery after drying and solvent evaporation.[5]
Section 3: Detailed Experimental Protocols
The following is a representative, step-by-step protocol synthesized from various literature procedures.[2][3][5] Researchers should adapt this based on their lab scale and available equipment.
Step 1: Acetylation of 3-Fluoro-2-methoxyaniline
-
In a round-bottom flask, dissolve 3-fluoro-2-methoxyaniline (1.0 equiv) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1-1.2 equiv) to the solution at room temperature.
-
Heat the reaction mixture (e.g., to 90 °C) and stir for 3-5 hours, monitoring by TLC until the starting aniline is consumed.
-
Cool the reaction mixture and pour it into cold water to precipitate the N-(3-fluoro-2-methoxyphenyl)acetamide.
-
Filter the solid, wash with water, and dry under vacuum. The product is often pure enough for the next step without further purification.
Step 2: Nitration of N-(3-fluoro-2-methoxyphenyl)acetamide
-
In a clean, dry flask, add concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.
-
Slowly add the N-(3-fluoro-2-methoxyphenyl)acetamide from Step 1, ensuring the temperature remains below 5 °C.
-
In a separate flask, prepare the nitrating agent. A mixture of fuming nitric acid in concentrated sulfuric acid is effective.
-
Add the nitrating agent dropwise to the acetamide solution over 1-2 hours, maintaining a strict internal temperature of 0-5 °C.
-
After the addition is complete, stir the reaction at 0-5 °C for another 1-2 hours. Monitor by TLC.
-
Very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the precipitated solid (N-(3-fluoro-2-methoxy-5-nitrophenyl)acetamide), wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Hydrolysis of N-(3-fluoro-2-methoxy-5-nitrophenyl)acetamide
-
To a flask containing the crude nitro-acetamide from Step 2, add a mixture of methanol and hydrochloric acid.[3][5]
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture and distill off the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to 8-9 with an appropriate base (e.g., NaOH solution or ammonia) to precipitate the final product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/petroleum ether or ethanol) to obtain pure this compound.
Section 4: Data Summary Table
The following table summarizes various reported conditions for the nitration of protected fluoro-methoxyanilines, highlighting the impact of different reagents and conditions on yield.
| Precursor | Nitrating Agent | Temperature | Yield | Reference |
| N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming HNO₃ / H₂SO₄ | 0-5 °C | 78.3% | [3] |
| 4-fluoro-2-methoxyaniline | KNO₃ / H₂SO₄ | -15 °C | 83.7% | [4] |
| N-(4-fluoro-2-methoxyphenyl)acetamide | Ac₂O / HNO₃ (Flow Chemistry) | N/A | 83% | [2] |
| 4-fluoro-2-methoxyaniline | Conc. HNO₃ / CH₂Cl₂ / H₂SO₄ | Ice-cooling | 93% | [5] |
Note: Yields are for the analogous 4-fluoro isomer, but the principles are directly applicable to the 3-fluoro target compound.
Section 5: Frequently Asked Questions (FAQs)
FAQ: What are the critical safety precautions for the nitration step? The nitration reaction is highly exothermic and involves corrosive, strong acids and oxidizing agents. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The addition of the nitrating agent must be done slowly and with efficient cooling to prevent a thermal runaway. Quenching the reaction mixture on ice must also be done with extreme care.
FAQ: Which analytical techniques are best for monitoring reaction progress and assessing final purity?
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. It allows you to visualize the consumption of starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the desired product and detecting any side products. It is excellent for checking reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive method for structural confirmation and purity assessment of the final product. Proton and fluorine NMR will clearly show the substitution pattern and reveal the presence of any isomeric impurities.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis of the final product, often required for pharmaceutical applications.
FAQ: Can I use other protecting groups for the aniline? Yes, other protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be used. However, the acetyl group is often preferred due to its low cost, ease of introduction, stability to nitrating conditions, and straightforward removal under acidic conditions.
References
-
3-Fluoro-5-methoxy-2-nitroaniline | C7H7FN2O3 | CID 131280712 - PubChem . Provides chemical and physical properties of a related isomer. [Link]
-
Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib . Highlights the importance of the compound as a key intermediate in pharmaceutical synthesis. [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents.
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline... - ACS Publications . A research article describing the optimization of the acetylation and nitration steps, confirming the necessity of the protection strategy. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
Technical Support Center: Isomer Separation in the Synthesis of 3-Fluoro-2-methoxy-5-nitroaniline
Welcome to the technical support center for the synthesis and purification of 3-Fluoro-2-methoxy-5-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the common but critical challenge of isomer separation. In the following sections, we provide in-depth FAQs, troubleshooting guides, and validated protocols to help you achieve high purity for your target compound.
Section 1: Frequently Asked questions (FAQs)
This section addresses high-level questions regarding the formation and separation of isomers during the synthesis of this compound.
Q1: What are the primary isomeric byproducts expected during the nitration of 3-Fluoro-2-methoxyaniline?
A: The synthesis of this compound typically proceeds via electrophilic nitration of a precursor, most commonly N-acetyl-3-fluoro-2-methoxyaniline (the acetylated form of 3-fluoro-2-methoxyaniline). The directing effects of the substituents on the aromatic ring determine the position of the incoming nitro group. The primary, desired product results from nitration at the C5 position. However, two main isomeric byproducts are frequently observed:
-
4-Nitro Isomer: 3-Fluoro-2-methoxy-4-nitroaniline
-
6-Nitro Isomer: 3-Fluoro-2-methoxy-6-nitroaniline
The formation of these isomers complicates the purification process and necessitates robust separation strategies.
Q2: Why do these specific isomers form? What is the underlying chemical principle?
A: The outcome of the nitration reaction is governed by the principles of electrophilic aromatic substitution.[1] The substituents on the precursor ring direct the incoming electrophile (the nitronium ion, NO₂⁺). In N-acetyl-3-fluoro-2-methoxyaniline, we have:
-
-NHCOCH₃ (at C1): A powerful activating, ortho, para-director.
-
-OCH₃ (at C2): A strong activating, ortho, para-director.
-
-F (at C3): A deactivating, ortho, para-director.
The highly activating acetamido and methoxy groups are the dominant directors.
-
Desired 5-Nitro Isomer: Forms from direction to the C5 position, which is para to the strongly activating methoxy group. This is often the major product.
-
4-Nitro Isomer: Forms from direction to the C4 position, which is para to the acetamido group.
-
6-Nitro Isomer: Forms from direction to the C6 position, which is ortho to the acetamido group. Steric hindrance from the adjacent methoxy group can reduce the yield of this isomer, but it is often still present.
Q3: What is the best first step to assess the isomeric purity of my crude product?
A: The most effective and immediate method for assessing the purity of your crude product is Thin-Layer Chromatography (TLC) .[2][3] A well-developed TLC method can quickly reveal the number of components in your mixture and give a preliminary indication of the relative proportions of the desired product and its isomers. It is crucial to test various solvent systems to achieve clear separation between the spots corresponding to each isomer.[3]
Q4: What are the main strategies for separating these isomers on a preparative scale?
A: The two most common and effective strategies for preparative scale separation of nitroaniline isomers are:
-
Fractional Recrystallization: This technique exploits the differences in solubility of the isomers in a specific solvent or solvent mixture. Often, one isomer is significantly less soluble and will crystallize out of solution upon cooling, while the others remain in the mother liquor.[4] Symmetrical para isomers are often less soluble than their ortho or meta counterparts due to more efficient crystal lattice packing.[5]
-
Column Chromatography: This is a highly versatile and powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through.[6] By carefully selecting the eluent, isomers with even minor differences in polarity can be effectively separated.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the separation process.
Issue: Poor or No Separation on Thin-Layer Chromatography (TLC)
Q: My TLC shows only one elongated spot, but subsequent analysis confirms a mixture of isomers. What should I do?
A: This indicates that your chosen TLC solvent system (mobile phase) is not suitable for resolving the isomers. The isomers likely have very similar polarities.
-
Causality: The polarity of nitroaniline isomers is subtly different. Isomers capable of forming intramolecular hydrogen bonds (e.g., an -NH₂ and -NO₂ group adjacent to each other) can exhibit lower apparent polarity and thus a higher Rƒ value, as they interact less with the polar silica gel.[7]
-
Solution: You must systematically screen different mobile phases.
-
Start with a standard solvent system: A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point.
-
Fine-tune the polarity: If the Rƒ is too high (spot near the top), decrease the proportion of the polar solvent. If the Rƒ is too low (spot near the bottom), increase it.
-
Change solvent selectivity: If adjusting polarity doesn't work, change one of the solvents. For example, substitute ethyl acetate with dichloromethane (DCM) or acetone. Sometimes, adding a small percentage (~1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sharpen spots and improve resolution.
-
Issue: Difficulty with Recrystallization
Q: I'm attempting to purify my crude this compound by recrystallization, but the purity (assessed by TLC or HPLC) is not improving. Why?
A: This is a common issue that can arise from several factors:
-
Causality 1: Unsuitable Solvent. The chosen solvent may dissolve all isomers equally well, or they may have very similar solubility profiles in that solvent. For successful fractional crystallization, there must be a significant difference in solubility between the desired isomer and the impurities.
-
Causality 2: Cooling Too Quickly. Rapid cooling of the solution can cause the impurities to co-precipitate with your target compound, trapping them within the crystal lattice.
-
Causality 3: Supersaturation. The solution may be supersaturated with respect to both the product and the impurities, leading to simultaneous crystallization.
-
Solution:
-
Systematic Solvent Screening: Test the solubility of your crude mixture in small amounts of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room temperature and at their boiling points. The ideal solvent will dissolve the compound completely when hot but poorly when cold.
-
Slow Cooling: Once a suitable solvent is found, allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Seeding: If crystallization is slow to start, add a single, pure crystal of the desired product (if available) to induce crystallization of that isomer specifically.
-
Issue: Challenges with Column Chromatography
Q: My isomers are co-eluting or have very poor separation during silica gel column chromatography. How can I improve the resolution?
A: Co-elution is a sign that the chromatographic conditions are not optimized for the subtle differences between your isomers.
-
Causality: The separation on a silica gel column depends on the differential polarity of the compounds. If the isomers have nearly identical polarities, they will travel down the column at similar rates.
-
Solution:
-
Optimize the Mobile Phase: Your column's mobile phase should be less polar than your TLC mobile phase. A good rule of thumb is to find a TLC solvent system that gives your target compound an Rƒ value of ~0.2-0.3. Use a slightly less polar version of this system for your column.
-
Switch to Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a non-polar solvent and gradually increase the polarity by adding more of a polar solvent over the course of the separation. This can help to first elute the less polar isomer cleanly before the more polar ones begin to move down the column.
-
Check Column Packing and Loading: Ensure your column is packed perfectly without any cracks or channels. Dissolve your crude product in a minimal amount of solvent and load it onto the column in a tight, narrow band. Overloading the column is a common cause of poor separation.
-
Section 3: Protocols and Methodologies
Protocol 1: Developing an Optimized TLC Method for Isomer Analysis
-
Prepare Samples: Dissolve a small amount of your crude product in a suitable solvent like ethyl acetate or DCM.
-
Spot the Plate: Use a capillary tube to spot the solution on a silica gel TLC plate.
-
Test Solvent Systems: Prepare developing chambers with different solvent systems. A good starting point for nitroanilines is a Hexane:Ethyl Acetate mixture. Test various ratios (e.g., 9:1, 4:1, 2:1).
-
Develop and Visualize: Place the plates in the chambers and allow the solvent to run up the plate. Visualize the spots under a UV lamp.
-
Analyze: The optimal system is one that shows clear baseline separation between three distinct spots. Calculate the Rƒ value for each spot. The goal is to maximize the difference in Rƒ values (ΔRƒ) between the isomers.
| Example TLC Solvent System Screening | Observation | Action |
| Hexane:EtOAc (9:1) | All spots have Rƒ < 0.1. | Increase polarity. |
| Hexane:EtOAc (2:1) | Spots are now at Rƒ 0.2, 0.25, 0.3 but are still overlapping. | Separation is improving. Try a slightly more polar system or change solvent selectivity. |
| Hexane:DCM (1:1) | Spots are well-separated at Rƒ 0.3, 0.45, 0.55. | This is a promising system for column chromatography. |
Protocol 2: Step-by-Step Guide to Preparative Column Chromatography
-
Select Eluent: Based on your optimized TLC method (Protocol 1), prepare a mobile phase that gives the desired product an Rƒ of ~0.2-0.3.
-
Pack the Column: Pack a glass column with silica gel using a wet slurry method with your initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Prepare and Load Sample: Dissolve the crude product in the minimum volume of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
Elute the Column: Begin running the solvent through the column. If using a gradient, start with the low-polarity solvent and gradually introduce the more polar solvent.
-
Collect and Analyze Fractions: Collect small, equally sized fractions in test tubes. Spot every few fractions on a TLC plate and develop it to track the elution of the isomers.
-
Combine and Isolate: Once the fractions have been analyzed by TLC, combine all fractions that contain only the pure, desired isomer. Remove the solvent using a rotary evaporator to obtain the purified product.
Section 4: Visualizations and Data
Predicted Isomer Properties
| Isomer | Potential for Intramolecular H-Bonding | Predicted Relative Polarity | Predicted Elution Order (Normal Phase) |
| 6-Nitro Isomer | High (between -NH₂ and -NO₂) | Lowest | 1st |
| 4-Nitro Isomer | Low | Medium | 2nd |
| 5-Nitro Isomer (Target) | Low | Highest | 3rd |
Note: This table is a prediction based on general chemical principles. The actual elution order must be confirmed experimentally.
Diagrams
Caption: Workflow for Isomer Purification Method Selection.
Caption: Troubleshooting Tree for Column Chromatography.
References
- Radial Chromatography for the Separation of Nitroaniline Isomers.
- Separation of isomeric mixtures of nitroanilines.
- Experiment 4: TLC and HPLC of Nitroanilines. Scribd.
- Analysis of The Composition of Mixture of Nitro Aniline. Scribd.
- Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
- A Technical Guide to the Historical Synthesis of Nitroaniline Deriv
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals.
- Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek.
- Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline. ChemicalBook.
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- How is 4-fluoro-2-Methoxy-5-nitroaniline prepared and used?. Guidechem.
- Recrystallizing nitroacetanilide. Reddit.
- TLC Separ
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
Sources
Technical Support Center: Managing Exothermic Reactions During the Nitration of Fluoro-methoxy Anilines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for managing the highly exothermic nature of nitration reactions involving fluoro-methoxy anilines. Our focus is on ensuring procedural safety, maximizing regioselectivity, and achieving high yields of the desired nitroaromatic products.
Introduction to the Challenge
The nitration of anilines, particularly those substituted with both electron-donating (methoxy) and electron-withdrawing (fluoro) groups, presents a unique set of challenges. The aniline moiety is highly activated towards electrophilic aromatic substitution, but it is also susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts.[1][2] Furthermore, the strong acidic conditions required for nitration protonate the amino group, forming an anilinium ion which is deactivating and meta-directing, often leading to a complex mixture of isomers.[1][2][3][4] The primary concern, however, is the highly exothermic nature of the reaction, which if not properly controlled, can lead to a dangerous thermal runaway.[5][6][7]
This guide provides practical, field-proven advice to navigate these complexities, ensuring both the safety of the experimenter and the integrity of the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of fluoro-methoxy anilines with a standard nitrating mixture (HNO₃/H₂SO₄) so hazardous and what are the primary side reactions?
A1: Direct nitration is problematic due to several competing and often violent reactions:
-
Protonation of the Amino Group: In the strongly acidic nitrating mixture, the basic amino group is protonated to form a fluoro-methoxy anilinium ion.[1][2] This ion is strongly deactivating and a meta-director, leading to the formation of a significant amount of the undesired m-nitro derivative.[1][3][8][9]
-
Oxidation: Nitric acid is a potent oxidizing agent and can readily oxidize the activated aniline ring, resulting in the formation of dark, tarry polymerization and degradation products.[1][10] This not only reduces the yield of the desired product but also complicates purification.
-
Exothermic Nature: The reaction between nitric acid and the aniline derivative is highly exothermic. If the rate of heat generation exceeds the rate of heat removal by the cooling system, a thermal runaway can occur, posing a significant explosion hazard.[5][11]
Q2: I am observing a dark, tarry substance forming in my reaction. What is it, and how can I prevent it?
A2: The tarry substance is a result of oxidation byproducts.[1][2] The electron-rich aniline ring is highly susceptible to oxidation by concentrated nitric acid.[2]
Prevention Strategy: The most effective method to prevent oxidation is to protect the amino group before nitration. This is commonly achieved by acetylation of the aniline with acetic anhydride to form the corresponding acetanilide.[8][12] The acetamido group (-NHCOCH₃) is less activating and less susceptible to oxidation, leading to a much cleaner reaction.[2] The protecting group can be removed by hydrolysis after the nitration is complete.
Q3: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity for the desired isomer?
A3: The lack of regioselectivity is primarily due to the formation of the anilinium ion in the acidic medium, which directs nitration to the meta position.[2][3][8][9] The interplay of the directing effects of the fluoro, methoxy, and amino (or protected amino) groups further complicates the isomeric distribution.
Strategies to Enhance Regioselectivity:
-
Amino Group Protection: As mentioned in Q2, protecting the amino group as an acetanilide is crucial. The bulky acetamido group can sterically hinder nitration at the ortho position, favoring the para product.
-
Choice of Nitrating Agent: The choice of nitrating agent can significantly influence regioselectivity. Milder nitrating agents or different solvent systems can alter the outcome.[13][14][15]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Q4: How can I effectively and safely quench a nitration reaction?
A4: The standard and safest procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[16] This accomplishes two critical tasks: it rapidly dilutes the strong acids and effectively dissipates the significant heat of dilution.[16] The product, which is often insoluble in the now aqueous medium, may precipitate and can be collected by filtration.[17] If the product remains in solution, it can be isolated by extraction with a suitable organic solvent.[16][17]
Caution: Never add water or ice directly to the concentrated acid mixture. The highly exothermic dilution of sulfuric acid can cause dangerous splashing and a rapid increase in temperature.[18]
Troubleshooting Guide
Issue 1: Thermal Runaway or Uncontrolled Exotherm
Symptoms: A rapid, uncontrollable rise in the internal reaction temperature, even with maximum cooling applied. Vigorous gas evolution and a change in the color of the reaction mixture may also be observed.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating agent.
-
Emergency Quenching (Last Resort): If the temperature continues to rise dramatically, and your laboratory has a pre-established emergency procedure, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice.[16] This should only be performed as a last resort and with extreme caution due to the highly exothermic nature of acid dilution.[18]
-
Alert Supervisor: Inform your supervisor and follow all established laboratory emergency protocols.
Potential Causes and Preventative Measures:
| Cause | Preventative Measure |
| Inadequate Cooling | Ensure the cooling bath has sufficient capacity and is at the appropriate temperature (e.g., ice-salt bath for sub-zero temperatures). |
| Rapid Addition of Nitrating Agent | Add the nitrating agent dropwise with continuous monitoring of the internal temperature.[16] The rate of addition should be slow enough to allow the cooling system to dissipate the generated heat. |
| Poor Agitation | Use a powerful overhead stirrer or a large magnetic stir bar to ensure vigorous and efficient stirring. This prevents the formation of localized "hot spots." |
| Incorrect Reagent Concentration | Use the correct concentrations and ratios of nitric and sulfuric acids as specified in a validated procedure. |
| Accumulation of Unreacted Nitrating Agent | If the reaction temperature is too low, the nitration rate may be slow, leading to a buildup of the nitrating agent. A subsequent small temperature increase can then trigger a rapid, delayed exotherm. Maintain the recommended temperature range for the reaction. |
Issue 2: Low Yield of the Desired Nitro-Fluoro-Methoxy Aniline
Symptoms: The isolated product mass is significantly lower than the theoretical yield.
Potential Causes and Corrective Actions:
| Cause | Corrective Action |
| Oxidation of the Starting Material | Protect the amino group as an acetanilide prior to nitration to prevent oxidative degradation.[2][12] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to proceed to completion. |
| Formation of Multiple Isomers | Implement strategies to improve regioselectivity as described in FAQ Q3. This may involve protecting the amino group and optimizing the reaction temperature. |
| Loss of Product During Work-up | If the product is a solid, ensure complete precipitation during quenching by using a sufficient volume of ice-water. If extracting the product, use an appropriate solvent and perform multiple extractions to ensure complete recovery.[17] |
| Sub-optimal Nitrating Conditions | The nitrating mixture may not be potent enough for the substituted aniline. Consider using fuming nitric acid or adjusting the ratio of nitric to sulfuric acid, but only with extreme caution and appropriate safety measures. |
Issue 3: Product Purification Challenges
Symptoms: Difficulty in separating the desired product from isomers or byproducts using standard purification techniques like recrystallization or column chromatography.
Potential Causes and Solutions:
| Cause | Solution |
| Formation of Closely-Related Isomers | The presence of multiple isomers with similar polarities can make chromatographic separation difficult. Optimize the mobile phase for column chromatography to achieve better separation. Sometimes, converting the nitroanilines to their N-acetyl derivatives can alter their chromatographic behavior, facilitating separation. |
| Residual Acidic Impurities | During the work-up, ensure thorough washing of the organic extract with a basic solution (e.g., sodium bicarbonate) to remove all traces of acid.[17] Residual acid can cause streaking on TLC plates and poor separation during column chromatography. |
| Tarry Byproducts | If significant tar formation has occurred, it may be necessary to perform a preliminary purification step, such as filtering the crude product through a plug of silica gel, before attempting a more rigorous purification. |
| Product is an Oil | If the product is an oil and cannot be recrystallized, consider purification by distillation under reduced pressure (if thermally stable) or preparative HPLC. |
Experimental Protocols & Visualizations
Protocol 1: Acetylation of a Fluoro-methoxy Aniline (Amine Protection)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the fluoro-methoxy aniline in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the stirred solution. An exothermic reaction will occur.[19]
-
Reaction Monitoring: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC until all the starting aniline has been consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water to precipitate the acetanilide.[19]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Nitration of the Protected Fluoro-methoxy Acetanilide
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. Maintain a low temperature during this addition.
-
Substrate Addition: In the main reaction vessel, dissolve the fluoro-methoxy acetanilide in concentrated sulfuric acid, ensuring the temperature is maintained between 0-5 °C.
-
Nitrating Agent Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of the acetanilide.[19] CRITICAL: Carefully monitor the internal temperature and ensure it does not exceed 10 °C.[19]
-
Reaction Completion: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.
-
Quenching and Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[16] Collect the precipitated nitro-acetanilide by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.
-
Deprotection (Hydrolysis): The nitro-acetanilide can then be hydrolyzed back to the nitro-aniline by heating with aqueous acid or base.
Workflow Diagrams
Caption: Decision workflow for managing the nitration of fluoro-methoxy anilines.
Caption: Troubleshooting logic for common issues in aniline nitration.
References
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- BenchChem. (n.d.). Technical Support Center: Nitration of Aniline Derivatives.
- Cardillo, P. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Chemistry Stack Exchange. (2019). Nitration of aniline.
- Anjali Devi. (2020). Nitration of aniline. YouTube.
- Khan Academy. (n.d.). Nitration of Aniline.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- BenchChem. (n.d.). Troubleshooting guide for nitration reactions.
- BenchChem. (n.d.). Technical Support Center: Nitration of Aniline Compounds.
- Papke, M., & Scholl, G. (n.d.). Method for nitrating aniline derivatives. Google Patents.
- ResearchGate. (2016). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis.
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Quora. (2017). Direct nitration of aniline is not possible. Why?.
- Wikipedia. (n.d.). TNT.
- Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
- Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- PubMed. (2018). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source.
- PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes.
- ResearchGate. (2018). Ferric nitrate treated ortho-nitration of aniline derivatives.
Sources
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Technical Support Center: Purification of 3-Fluoro-2-methoxy-5-nitroaniline by Recrystallization
Welcome to the Technical Support Center for the purification of 3-Fluoro-2-methoxy-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the recrystallization of this important chemical intermediate. As a versatile synthetic building block, the purity of this compound is paramount for the success of subsequent synthetic steps.[1]
Physicochemical Properties and Considerations
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust recrystallization protocol. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from structurally similar compounds and general chemical principles.
| Property | Value/Inferred Characteristics | Source/Rationale |
| CAS Number | 443-43-6 | [2][3] |
| Molecular Formula | C₇H₇FN₂O₃ | [2] |
| Molecular Weight | 186.14 g/mol | [2] |
| Appearance | Likely a crystalline solid, possibly yellow to orange in color. | Based on the appearance of similar nitroanilines. |
| Melting Point | Not definitively reported in available literature. A key quality control parameter to be determined experimentally after recrystallization. The melting point of the isomeric 4-Fluoro-2-methoxy-5-nitroaniline is 127-129 °C, which may serve as a rough estimate. | [4] |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and acetone. Solubility will likely increase significantly with temperature in these organic solvents. | Inferred from the properties of other substituted anilines.[5][6] |
Core Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[7] The ideal solvent will dissolve the target compound sparingly at room temperature but will have high solubility at its boiling point.[7]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present in the crude material.
Recommended Solvents: Ethanol, Methanol, or an Ethanol/Water mixture.
Step-by-Step Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate while stirring.
-
Add the solvent portion-wise until the solid completely dissolves at the solvent's boiling point. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[5]
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and swirl.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature well below the expected melting point to remove any residual solvent.
-
Visual Workflow of the Recrystallization Process:
Caption: A general workflow for the purification of this compound by recrystallization.
Troubleshooting and FAQs
This section addresses common issues that may arise during the recrystallization of this compound.
Question 1: No crystals are forming after the solution has cooled.
-
Possible Cause: Too much solvent was used, resulting in a solution that is not saturated at the lower temperature.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Allow the solution to cool again.
-
Expert Tip: To check for saturation, dip a glass rod into the solution, remove it, and let the solvent evaporate. A solid residue on the rod indicates a saturated solution.
-
Possible Cause: The solution is supersaturated, but crystal nucleation has not initiated.
-
Solution:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation site.
-
Seeding: If available, add a tiny crystal of pure this compound to the solution to act as a seed for crystal growth.
-
Question 2: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is significantly impure.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a "poorer" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly turbid.
-
Reheat until the solution is clear again and then allow it to cool slowly.
-
Alternatively, try a different solvent with a lower boiling point.
-
Question 3: The yield of recovered crystals is very low.
-
Possible Cause: Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
Solution: The mother liquor can be concentrated by boiling off some of the solvent to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Possible Cause: The solution was not cooled sufficiently.
-
Solution: Ensure the solution is cooled in an ice bath for an adequate amount of time (at least 30 minutes) after it has reached room temperature.
Question 4: The purified crystals are still colored.
-
Possible Cause: Colored impurities are co-precipitating with the product.
-
Solution: Redissolve the crystals in a minimal amount of hot solvent and add a small amount of activated charcoal. Heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Logical Troubleshooting Flowchart:
Caption: A troubleshooting flowchart for common recrystallization problems.
References
- Experiment 2: Recrystallization. (n.d.).
- Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline. (2019, November 5). ChemicalBook.
- 443-43-6|this compound|BLD Pharm. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- How is 4-fluoro-2-Methoxy-5-nitroaniline prepared and used? - FAQ. (n.d.). Guidechem.
- 443-43-6_3-fluoro-2-methoxy-5-nitro-aniline. (2024, September 22). CAS号查询.
- 4-fluoro-2-Methoxy-5-nitroaniline synthesis. (n.d.). ChemicalBook.
- 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9. (n.d.). Sigma-Aldrich.
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- 4-Fluoro-2-methoxy-5-nitroaniline(98%). (n.d.). Pi Chemicals.
- Organic Chemistry Lab: Recrystalliz
- This compound 1g. (n.d.). Dana Bioscience.
- This compound | 443-43-6. (n.d.). Benchchem.
- A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents. (n.d.). Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 443-43-6|this compound|BLD Pharm [bldpharm.com]
- 3. 443-43-6_3-fluoro-2-methoxy-5-nitro-anilineCAS号:443-43-6_3-fluoro-2-methoxy-5-nitro-aniline【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. Pi Chemicals System [pipharm.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. mt.com [mt.com]
Troubleshooting guide for the synthesis of substituted nitroanilines
A Guide for Researchers and Development Professionals
Welcome to the technical support center for the synthesis of substituted nitroanilines. As a Senior Application Scientist, I understand that while the nitration of anilines is a cornerstone of aromatic chemistry, it is frequently plagued by challenges related to selectivity, yield, and purity. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why did my direct nitration of aniline with a standard nitrating mixture (HNO₃/H₂SO₄) result in a dark, tarry mixture and a very low yield of the desired product?
This is the most common failure mode when attempting to nitrate aniline directly. The outcome is a result of two competing and highly problematic side reactions:
-
Oxidation: The amino group (-NH₂) is a powerful activating group, making the aromatic ring extremely electron-rich.[1][2] Concentrated nitric acid is a strong oxidizing agent, and it will readily oxidize the activated aniline molecule, leading to the formation of complex, polymeric, tarry byproducts instead of the desired nitroaniline.[2][3]
-
Anilinium Ion Formation: In the strongly acidic environment of the nitrating mixture, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[4][5] This ion is strongly deactivating and, critically, a meta-director due to its powerful electron-withdrawing inductive effect.[3][4]
Consequently, direct nitration yields a complex mixture containing a significant amount of the meta-isomer, oxidation products, and only a small fraction of the desired ortho and para isomers.[3][6]
Solution: The most effective strategy is to temporarily "tame" the amino group by protecting it. The most common method is acetylation with acetic anhydride to form acetanilide.[7][8] The resulting acetamido group (-NHCOCH₃) has several crucial advantages:
-
It is still an ortho, para-director but is significantly less activating than -NH₂, preventing rampant oxidation.[1][3]
-
It is not basic and will not be protonated in the acidic medium, thus avoiding meta-direction.[3]
-
Its steric bulk helps to favor substitution at the para position over the ortho position.[4][9]
After nitration, the acetyl group is easily removed by acid or base hydrolysis to yield the target nitroaniline.[10][11]
Q2: I protected my aniline as acetanilide, but I'm still getting a mixture of ortho and para isomers. How can I maximize the yield of the para product?
While acetylation is a major step towards controlling regioselectivity, the ortho/para ratio is influenced by several factors. The acetamido group directs to both positions, but you can favor the para isomer significantly.
Causality & Solutions:
-
Steric Hindrance: The primary reason for para selectivity is the steric bulk of the acetamido group, which physically hinders the approach of the electrophile (NO₂⁺) to the adjacent ortho positions.[4][9] You can sometimes enhance this effect by using a bulkier protecting group, although this adds complexity to the synthesis.
-
Temperature Control: Nitration is a highly exothermic reaction.[12] Lower temperatures (typically 0-10 °C) generally improve selectivity for the para isomer.[3][13] Maintaining a low and stable temperature during the addition of the nitrating agent is critical. A runaway temperature can decrease selectivity and increase the formation of dinitrated byproducts.[11][14]
Data on Regioselectivity: The effect of amino group protection on isomer distribution is dramatic.
| Starting Material | Nitrating Conditions | ortho-Isomer (%) | meta-Isomer (%) | para-Isomer (%) | Reference |
| Aniline | HNO₃, H₂SO₄ | ~2 | ~47 | ~51 | [4][6] |
| Acetanilide | HNO₃, H₂SO₄ | ~19 | ~2 | ~79 | [4] |
Q3: My reaction is complete, but I'm struggling to separate the ortho and para isomers. What are the best purification techniques?
Separating ortho and para nitroaniline isomers is a classic purification challenge that leverages their different physical properties, which arise from distinct hydrogen bonding patterns.
-
o-Nitroaniline: Exhibits strong intramolecular hydrogen bonding between the nitro and amino groups. This internal bonding reduces its interaction with solvent molecules and other nitroaniline molecules.
-
p-Nitroaniline: Cannot form intramolecular hydrogen bonds. Instead, it engages in intermolecular hydrogen bonding, forming a more stable and less soluble crystal lattice.
This fundamental difference dictates the best purification strategies:
-
Recrystallization: This is often the most effective method for isolating the p-nitroaniline. Due to its higher symmetry and strong intermolecular hydrogen bonding, p-nitroaniline is generally less soluble in common organic solvents (like ethanol) than the o-isomer.[15] By dissolving the crude mixture in a minimum amount of hot solvent and allowing it to cool slowly, the less soluble p-nitroaniline will crystallize out, leaving the majority of the o-isomer in the solution (mother liquor).[15]
-
Column Chromatography: This technique is ideal for separating both isomers cleanly from a single sample.[15]
-
Principle: The separation is based on polarity. Silica gel, the stationary phase, is highly polar.
-
o-Nitroaniline: Its intramolecular hydrogen bonding masks the polar -NH₂ and -NO₂ groups, making the molecule less polar overall. It interacts weakly with the silica gel and elutes faster with a non-polar eluent (e.g., hexane/ethyl acetate mixture).[15]
-
p-Nitroaniline: With its exposed polar groups, it is significantly more polar. It adsorbs more strongly to the silica gel and requires a more polar eluent to be washed off the column.
-
Experimental Workflows & Protocols
Workflow for Controlled Synthesis of p-Nitroaniline
The following diagram illustrates the logical workflow for a successful and selective synthesis, moving from the problematic direct approach to a controlled, multi-step sequence.
Caption: Controlled synthesis workflow for nitroanilines.
Protocol 1: Protection of Aniline as Acetanilide
This procedure converts the highly reactive aniline into the more manageable acetanilide.[4]
-
Materials: Aniline, acetic anhydride, glacial acetic acid.
-
Procedure:
-
In a flask suitable for the scale of your reaction, dissolve aniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution, maintaining the temperature below 20°C.
-
After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The product is typically pure enough for the next step.
-
Protocol 2: Regioselective para-Nitration of Acetanilide
This protocol focuses on maximizing the yield of the para-isomer.[4][16]
-
Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid, ice.
-
Procedure:
-
Carefully add dried acetanilide (1.0 eq) in portions to concentrated sulfuric acid in a flask, with stirring. The acetanilide should dissolve completely.
-
Cool this solution in an ice-salt bath to 0-5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the stirred acetanilide solution. CRITICAL: Maintain the reaction temperature below 10 °C throughout the addition.[3][17]
-
Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.
-
Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The p-nitroacetanilide will precipitate as a pale yellow solid. Collect the product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Protocol 3: Acid-Catalyzed Hydrolysis of p-Nitroacetanilide
This step removes the acetyl protecting group to yield the final product.[10][18]
-
Materials: p-Nitroacetanilide, sulfuric acid (e.g., 25% aqueous solution), sodium hydroxide solution.
-
Procedure:
-
Place the crude p-nitroacetanilide in a round-bottom flask and add an excess of aqueous sulfuric acid (e.g., 25% v/v).
-
Heat the mixture under reflux until the solid completely dissolves, indicating the completion of hydrolysis (typically 30-45 minutes).
-
Cool the resulting clear solution in an ice bath.
-
Carefully neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the mixture is alkaline. The p-nitroaniline will precipitate as a bright yellow solid.
-
Cool the mixture thoroughly in an ice bath to maximize precipitation.
-
Collect the crude p-nitroaniline by vacuum filtration, wash with cold water, and dry.
-
Protocol 4: Purification of Nitroaniline Isomers by Column Chromatography
This protocol provides a general guideline for separating ortho and para isomers.[15]
-
Materials: Crude nitroaniline mixture, silica gel, hexane, ethyl acetate.
-
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a non-polar solvent like hexane as the slurry solvent.
-
Load the Sample: Dissolve the crude nitroaniline mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or a 9:1 hexane:ethyl acetate mixture). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
The less polar, yellow-orange band of o-nitroaniline will travel down the column first. Collect these fractions.
-
Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexane:ethyl acetate).
-
The more polar, bright yellow band of p-nitroaniline will begin to move down the column. Collect these fractions separately.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure fractions for each isomer.
-
Evaporate the solvent from the combined fractions to obtain the purified isomers.
-
References
-
2-Nitroaniline - Wikipedia. Available at: [Link]
-
4-Nitroaniline - Wikipedia. Available at: [Link]
-
Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline) - PrepChem.com. Available at: [Link]
-
Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. Available at: [Link]
-
What are the precursors for the synthesis of 2 - Nitroaniline? - Blog - HOPEMAX. Available at: [Link]
-
Ceric Ammonium Nitrate Promoted Highly Chemo‐ and Regioselective ortho‐Nitration of Anilines under Mild Conditions - ResearchGate. Available at: [Link]
-
Preparation of 4-nitroacetanilide and 4-nitroaniline - Department of Chemistry, Masaryk University. Available at: [Link]
-
In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... - Homework.Study.com. Available at: [Link]
-
Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid - Universidade de Lisboa. Available at: [Link]
-
The reagent used for protection of amino group during the nitration of aniline is - Allen. Available at: [Link]
-
Why is nitration of aniline difficult? - askIITians. Available at: [Link]
-
Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution - Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Why can aniline not be nitrated directly? - Quora. Available at: [Link]
-
Why is nh2 group of aniline protected before nitration? - Brainly.in. Available at: [Link]
-
Synthesis of p-Nitroaniline - YouTube. Available at: [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. Available at: [Link]
-
Nitration of aniline - Chemistry Stack Exchange. Available at: [Link]
-
p-Nitroaniline : Organic synthesis - YouTube. Available at: [Link]
-
Making Nitroaniline (And the Exploding Snake) - YouTube. Available at: [Link]
-
Synthesis of p-Nitroaniline - YouTube. Available at: [Link]
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Preventing over-nitration in the synthesis of "3-Fluoro-2-methoxy-5-nitroaniline"
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of substituted nitroanilines, specifically focusing on the production of 3-Fluoro-2-methoxy-5-nitroaniline . Our goal is to provide you with field-proven insights and robust troubleshooting strategies to overcome common challenges, most notably the prevention of over-nitration and other side reactions.
Frequently Asked Questions: Understanding the Core Chemistry
This section addresses the fundamental principles governing this synthesis. Understanding why certain issues arise is the first step toward preventing them.
Question: My direct nitration of 3-Fluoro-2-methoxyaniline resulted in a dark, tarry, and intractable mixture. What happened?
Answer: You have likely encountered two major side reactions: oxidation and uncontrolled polymerization. The free amino group (-NH₂) on the aniline ring is highly susceptible to oxidation by the strong nitric acid/sulfuric acid mixture, which generates these dark, polymeric byproducts.[1][2] Direct nitration of anilines is notoriously difficult because the reaction is hard to control; the same highly activating nature of the amino group that promotes the desired reaction also makes it prone to these undesirable pathways.[1][3]
Question: I managed to get some product, but my analysis shows significant amounts of dinitro and even trinitro species. How can I achieve selective mono-nitration?
Answer: This is a classic case of over-nitration. The starting material, 3-Fluoro-2-methoxyaniline, contains two powerful activating groups: the amino (-NH₂) and methoxy (-OCH₃) groups. These groups donate electron density into the aromatic ring, making it extremely reactive towards electrophilic aromatic substitution.[1][4][5] Without moderating this high reactivity, the nitronium ion (NO₂⁺) electrophile will continue to react with the mono-nitrated product, leading to di-nitration. The key to selectivity is to temporarily reduce the activating strength of the most powerful group—the amine.
Question: What is the mechanistic purpose of protecting the amine with acetylation before nitration?
Answer: Acetylation is the cornerstone of a controlled aniline nitration. By reacting the starting material with a reagent like acetic anhydride, you convert the highly activating amino group (-NH₂) into a less activating acetamido group (-NHCOCH₃).[6][7][8] This new group is still an ortho-, para- director, guiding the nitro group to the desired position, but its activating influence is significantly dampened.[4][9] This moderation prevents both the oxidation of the nitrogen atom and the over-nitration of the aromatic ring, leading to a much cleaner reaction and higher yield of the desired mono-nitro product.[8][10] The acetyl group can then be easily removed via acid or base hydrolysis to restore the amine.[7]
Question: Why is strict temperature control (e.g., 0-5 °C) so critical during the addition of the nitrating agent?
Answer: Nitration is a highly exothermic reaction.[8] A rapid increase in temperature dramatically accelerates the reaction rate, which can lead to a loss of selectivity and promote side reactions, including the formation of dinitro compounds and oxidative decomposition. In a worst-case scenario, it can lead to a thermal runaway, which is a significant safety hazard in a laboratory or scale-up environment.[10] Maintaining a low, stable temperature ensures that the reaction proceeds at a controllable rate, maximizing the yield of the desired this compound.[11][12]
Troubleshooting Guide: From Problem to Solution
Use this table to diagnose and resolve specific issues encountered during the synthesis.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete reaction. 2. Degradation of starting material. 3. Incorrect workup procedure. | 1. Monitor reaction progress using Thin Layer Chromatography (TLC) until starting material is consumed.[13] 2. Ensure the amine was protected via acetylation prior to nitration. 3. During workup, carefully adjust the pH to 8-9 to ensure the aniline product precipitates before filtration.[12][14] |
| Significant Formation of Dinitro Byproducts | 1. Amine group was not protected. 2. Reaction temperature was too high. 3. Excess nitrating agent was used. | 1. Crucial Step: Implement an acetylation step to form N-(3-fluoro-2-methoxyphenyl)acetamide before nitration.[8] 2. Maintain strict temperature control at 0-5 °C during nitrating agent addition. 3. Use a slight excess (1.05-1.1 equivalents) of the nitrating agent, but avoid a large excess. |
| Formation of a Dark "Tar" | 1. Oxidation of the unprotected aniline. 2. Thermal decomposition due to poor temperature control. | 1. The primary solution is to protect the amine group. The acetamido group is resistant to oxidation under these conditions.[1] 2. Add the nitrating agent slowly and sub-surface to a vigorously stirred solution in an ice bath to dissipate heat effectively. |
| Product is Difficult to Isolate/Purify | 1. Presence of water-soluble regioisomers. 2. Incomplete precipitation during workup. 3. Oily product instead of solid. | 1. The major regioisomer (5-nitro) is typically less soluble. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography. 2. After quenching in ice water, add base (e.g., NaOH solution) slowly until the pH is stable in the 8-9 range to ensure full precipitation.[12] 3. If an oil forms, attempt to triturate with a non-polar solvent like petroleum ether to induce crystallization.[11] |
Visualizing the Synthetic Strategy
Understanding the reaction pathways is key to controlling the outcome. The following diagram illustrates the recommended synthetic route versus the problematic direct nitration path.
Caption: Recommended vs. problematic synthetic pathways.
Recommended Experimental Protocol
This three-step protocol is designed to maximize yield and purity by controlling reactivity through amine protection.
Step 1: Acetylation of 3-Fluoro-2-methoxyaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Fluoro-2-methoxyaniline (1.0 eq) in acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to approximately 90°C and stir for 3-5 hours.[7]
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting aniline spot is no longer visible.
-
Cool the mixture and pour it into cold water to precipitate the N-(3-fluoro-2-methoxyphenyl)acetamide.
-
Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum. This intermediate is typically used in the next step without further purification.
Step 2: Nitration of N-(3-fluoro-2-methoxyphenyl)acetamide
-
In a clean, dry flask, add the dried N-(3-fluoro-2-methoxyphenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0°C (ice bath), stirring until fully dissolved.
-
In a separate beaker, dissolve potassium nitrate (1.05 eq) in a minimal amount of concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution dropwise to the acetamide solution, ensuring the internal temperature does not exceed 5°C.[12]
-
Stir the reaction mixture at 0-5°C for 2-3 hours.
-
Monitor the reaction by TLC to confirm the formation of the nitrated product.
-
Once complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A yellow solid, N-(3-fluoro-2-methoxy-5-nitrophenyl)acetamide, will precipitate.
Step 3: Hydrolysis to this compound
-
Filter the crude solid from the previous step and wash thoroughly with cold water.
-
Transfer the wet solid to a flask containing a mixture of methanol and hydrochloric acid.[7]
-
Heat the mixture to reflux and stir for 3-5 hours until the hydrolysis is complete (monitor by TLC).
-
Distill off the methanol under vacuum.
-
Cool the remaining aqueous solution and slowly add a sodium hydroxide solution to adjust the pH to ~8-9, causing the final product to precipitate.[11][12]
-
Filter the yellow solid, wash with water, and dry under vacuum to yield this compound.
Quantitative Data & Analytical Monitoring
Effective process control relies on careful monitoring and understanding key parameters.
Table of Key Reaction Parameters
| Parameter | Recommended Value | Rationale & Cited Insights |
| Nitrating Agent | Potassium Nitrate (KNO₃) in H₂SO₄ | Provides a controlled release of the nitronium ion electrophile. An alternative to fuming nitric acid, which can be more aggressive.[7][12] |
| Temperature (Nitration) | 0 °C to 5 °C | Critical for preventing thermal runaway, reducing side-product formation, and ensuring regioselectivity. Nitrations are highly exothermic.[8][10] |
| Stoichiometry (Nitrating Agent) | 1.05 - 1.1 equivalents | A slight excess drives the reaction to completion while minimizing the risk of di-nitration that can occur with a larger excess.[15] |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | A rapid, indispensable tool for tracking the consumption of starting material and the appearance of the acetylated, nitrated, and final products in real-time.[13] |
| Purity Analysis | High-Performance Liquid Chromatography (HPLC) | Essential for determining the final purity of the product and quantifying the presence of any regioisomers or unreacted intermediates.[8][16][17] |
Troubleshooting Workflow
Use this logical diagram to guide your troubleshooting process when results are not as expected.
Caption: A logical workflow for troubleshooting common issues.
References
- Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Vertex AI Search.
- BYJU'S. (n.d.). Electrophilic substitution (case aniline)
- Chemistry Stack Exchange. (2019).
- Anjali Devi. (2020).
- Khan Academy India - English. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.
- ChemicalBook. (2019). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.
- Guidechem. (n.d.). How is 4-fluoro-2-Methoxy-5-nitroaniline prepared and used?
- Benchchem. (n.d.). This compound | 443-43-6.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- ChemicalBook. (n.d.). 4-fluoro-2-Methoxy-5-nitroaniline synthesis.
- Köckinger, M., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- Pereira, C., et al. (n.d.).
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- G. B. Dharma Rao et al. (2024).
- Köckinger, M., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- Sousa, Â. F., et al. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis.
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- 17. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of impurities in "3-Fluoro-2-methoxy-5-nitroaniline" synthesis
Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a definitive resource for characterizing impurities in the synthesis of 3-Fluoro-2-methoxy-5-nitroaniline. As a Senior Application Scientist, my aim is to bridge the gap between theoretical chemistry and practical laboratory challenges, offering not just protocols, but the scientific reasoning behind them.
The control of impurities is not merely a matter of process optimization; it is a cornerstone of drug safety and regulatory compliance. Intermediates like this compound are critical building blocks, and ensuring their purity is paramount to the quality of the final Active Pharmaceutical Ingredient (API). This guide is structured to anticipate the questions and obstacles you may encounter, providing clear, actionable solutions grounded in established analytical principles and regulatory standards.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the synthesis and impurity profiling of this compound.
Q1: What are the likely impurities in the synthesis of this compound and where do they come from?
The most common synthetic route involves the nitration of an N-protected 4-fluoro-2-methoxyaniline, followed by deprotection, or the direct nitration of 4-fluoro-2-methoxyaniline.[1][2] Impurities can be introduced at nearly every stage of this process. They are broadly classified by the International Council for Harmonisation (ICH) as organic impurities, inorganic impurities, and residual solvents.[3]
Organic impurities are of primary concern and typically arise from the sources detailed in the table below.
Table 1: Potential Organic Impurities in this compound Synthesis
| Impurity Type | Potential Structure/Identity | Likely Origin |
|---|---|---|
| Starting Materials | 4-Fluoro-2-methoxyaniline | Incomplete reaction during the nitration step. |
| Intermediates | N-(4-fluoro-2-methoxyphenyl)acetamide | Incomplete deprotection if an acetylation strategy is used.[1] |
| By-products | Positional Isomers (e.g., 3-Fluoro-2-methoxy-6 -nitroaniline) | Lack of complete regioselectivity during the electrophilic nitration of the aromatic ring.[4] |
| By-products | Di-nitro compounds | Over-nitration of the starting material or product under harsh reaction conditions. |
| Reagents/Catalysts | Residual acids (H₂SO₄, HNO₃) | Carried over from the reaction and workup steps.[3] |
| Degradation Products | Oxidized species (e.g., corresponding azo/azoxy compounds) | Oxidation of the aniline functional group, especially under acidic nitrating conditions.[5] |
The synthesis pathway itself provides a map of where these impurities can emerge.
Caption: Synthesis pathway showing potential points of impurity formation.
Q2: What are the regulatory standards for controlling these impurities?
The primary guidance comes from the ICH, specifically the ICH Q3A(R2) guideline for Impurities in New Drug Substances .[6] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[7] Qualification is the process of gathering data to establish the biological safety of an impurity.[3]
Table 2: ICH Q3A(R2) Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% OR 1.0 mg per day intake (whichever is lower) | 0.15% OR 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: Adapted from ICH Q3A(R2) Guideline.[7]
Any impurity observed at a level greater than the identification threshold must be structurally characterized.[3][8]
Q3: What are the most effective analytical techniques for impurity analysis?
A multi-technique approach is essential for comprehensive impurity characterization. No single method provides all the necessary information.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for impurity profiling.[9] When coupled with a UV or Photo Diode Array (PDA) detector, it excels at separating and quantifying impurities relative to the main compound.[10][11] Reversed-phase HPLC is most common for these types of aromatic compounds.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for separating volatile and thermally stable compounds.[13] Coupled with MS, it provides molecular weight information and fragmentation patterns that are invaluable for identifying unknown volatile impurities or by-products.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination links the superior separation of HPLC with the detection power of mass spectrometry.[16] It is the primary tool for obtaining the molecular weight of non-volatile impurities directly as they elute from the HPLC column.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure elucidation of unknown impurities.[18][19] Once an impurity is isolated, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecule's carbon-hydrogen framework, connectivity, and stereochemistry.[20]
Troubleshooting Guide: From Unknown Peak to Identified Structure
Scenario: During routine HPLC analysis of a new batch of this compound, you observe a new, unknown peak at a level of 0.18%, which is above the ICH identification threshold.
Challenge: How do you efficiently determine the structure of this impurity?
Solution Workflow: Follow a systematic, tiered approach to identification.
Caption: Workflow for the structural elucidation of an unknown impurity.
-
Step 1: Preliminary Analysis (LC-MS): Perform an LC-MS analysis on the sample. This will provide the molecular weight of the unknown peak. Compare this mass to the starting materials, known intermediates, and the product itself. An identical mass to the product strongly suggests an isomer.
-
Step 2: Formula Prediction (HRMS): If available, use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). The accurate mass measurement allows for the confident prediction of the elemental formula, significantly narrowing down the possible structures.[16]
-
Step 3: Isolation (Preparative HPLC): To obtain a definitive structure, the impurity must be isolated in a pure form. Develop a preparative HPLC method to collect a sufficient quantity (typically >1 mg) for NMR analysis.
-
Step 4: Structure Elucidation (NMR): This is the final and most conclusive step.[21]
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D COSY: Reveals proton-proton (H-H) correlations through bonds.
-
2D HSQC: Correlates protons directly to the carbons they are attached to.
-
2D HMBC: Shows longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton.[18]
-
By systematically combining these techniques, you can move from a simple unknown peak to a fully characterized structure, satisfying regulatory requirements and ensuring process understanding.
Key Experimental Protocols
Protocol 1: Foundational HPLC Method for Impurity Profiling
This protocol provides a robust starting point for developing a method to separate this compound from its potential impurities. Method development often involves screening different columns and mobile phase pH values to optimize selectivity.[12][22]
Table 3: Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in positive ion mode MS and controls pH. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is a good starting point to ensure elution of all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Detection | PDA/UV at 254 nm | Aromatic nitro compounds typically have strong chromophores around this wavelength. |
Protocol 2: Sample Preparation for GC-MS Analysis
-
Dissolution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Solubilization: Dissolve the sample in a suitable volatile solvent, such as Methanol or Dichloromethane. Ensure the solvent is high purity (GC grade).
-
Dilution: Dilute to the mark with the chosen solvent. This creates a 1 mg/mL stock solution.
-
Working Solution: Perform a further 1:100 dilution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and diluting with the same solvent.
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial.
-
Analysis: Inject 1 µL into the GC-MS system. The goal is to achieve good chromatographic separation without overloading the column or detector.[23]
References
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline . (2006). European Medicines Agency. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products . (2020). Veeprho. [Link]
-
Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . (2022). International Journal of Pharmaceutical Investigation. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 . Veeprho. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . (2006). ICH. [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design . (2024). ResearchGate. [Link]
-
The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities . Intertek. [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development . (2010). American Pharmaceutical Review. [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis . (2024). Veeprho. [Link]
-
Method Development for Drug Impurity Profiling: Part 1 . (2010). LCGC International. [Link]
-
Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation . (2026). PubMed. [Link]
-
Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities . Shimadzu. [Link]
-
STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1 . ResearchGate. [Link]
-
Structure Elucidation of Impurities by 2D NMR Part II . (2015). YouTube. [Link]
-
Analytical methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene . ATSDR. [Link]
-
Who has experience using fast GC-MS as an analytical technique in organic synthesis? . (2015). ResearchGate. [Link]
-
Color Reaction for Determination of Some Aromatic Nitro Compounds . (1966). Analytical Chemistry. [Link]
-
A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory . (2021). Journal of Chemical Education. [Link]
-
GC/MS Analysis for Identification of Unknown Organics . RJ Lee Group. [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (2014).
-
Nitro compounds Analysis of aromatic and basic compounds . Agilent. [Link]
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Measurement and Optimization of Organic Chemical Reaction Yields by GC-MS with Cold EI . (2013). Aviv Analytical. [Link]
-
Reactions of Aniline . Chemistry Steps. [Link]
- The Nitration of Substituted Anilines. (1928). Google Books.
-
THE NITRATION OF SUBSTITUTED ANILINES . (1923). Journal of the American Chemical Society. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . (2018). Master Organic Chemistry. [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring . (2019). Analytical Chemistry. [Link]
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Alternative and greener synthesis routes for "3-Fluoro-2-methoxy-5-nitroaniline"
Technical Support Center: Synthesis of 3-Fluoro-2-methoxy-5-nitroaniline
A Guide to Alternative and Greener Synthetic Routes
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals seeking safer, more efficient, and environmentally responsible methods for preparing this key chemical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and practical troubleshooting advice to ensure your success.
Traditional nitration methods, while effective, often rely on hazardous reagents and produce significant waste, posing challenges for scalability and environmental compliance.[1][2] This guide critically reviews the conventional approach and details modern, greener alternatives that offer enhanced safety, control, and sustainability.
Section 1: The Conventional Synthesis Route - A Critical Review
The established method for synthesizing substituted nitroanilines typically involves the direct nitration of the corresponding aniline derivative. However, the strong activating and oxidizable nature of the primary amine group necessitates a protection-nitration-deprotection sequence to prevent unwanted side reactions and control regioselectivity.
The synthesis of this compound would traditionally start from 3-Fluoro-2-methoxyaniline.[3][4] The process is generally a three-step sequence:
-
Acetylation (Amine Protection): The amino group of 3-Fluoro-2-methoxyaniline is protected, commonly via acetylation with acetic anhydride, to form the corresponding acetanilide. This is crucial because direct nitration of the aniline can lead to oxidation and the formation of undesired byproducts.[5] The acetyl group moderates the activating effect of the amine and helps direct the incoming nitro group.
-
Nitration: The protected intermediate is then subjected to harsh nitrating conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid) at low temperatures (e.g., 0-5°C).[6] This step is notoriously hazardous due to its highly exothermic nature, the corrosive and toxic reagents involved, and the potential for thermal runaway.[7][8]
-
Deprotection: The resulting nitro-acetanilide is hydrolyzed, usually under acidic conditions (e.g., refluxing with HCl), to remove the acetyl group and yield the final product, this compound.[9]
Key Hazards and Environmental Concerns of the Conventional Route:
-
Thermal Runaway: Nitration reactions are highly exothermic.[1] In a large-scale batch reactor, inefficient heat dissipation can lead to a rapid temperature increase, accelerating the reaction rate and potentially causing an explosion.[10]
-
Hazardous Reagents: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and toxic.[8] Accidental contact can cause severe burns, and their fumes are harmful to the respiratory system.
-
Waste Generation: The use of stoichiometric amounts of strong acids results in large volumes of acidic waste, which requires neutralization and disposal, adding to the process cost and environmental burden.[1]
-
Poor Selectivity: In some cases, over-nitration can occur, leading to the formation of dinitrated byproducts that can be difficult to separate and may themselves be explosive.[2]
Section 2: Greener & Alternative Synthesis Strategies
Advances in chemical technology offer safer and more sustainable alternatives to the conventional batch nitration process. These methods prioritize intrinsic safety, waste reduction, and improved control.
Alternative 1: Continuous Flow Synthesis
Continuous flow chemistry is a paradigm shift in managing hazardous reactions like nitration.[11] By performing the reaction in a microreactor or a coiled tube reactor, the inherent safety of the process is dramatically improved.[12] This is due to the small reaction volume and the high surface-area-to-volume ratio, which allows for near-instantaneous heat removal and precise temperature control, virtually eliminating the risk of thermal runaway.[2][13]
A scalable continuous flow process for the analogous 4-fluoro-2-methoxyaniline has been successfully developed, demonstrating the viability of this approach.[5] The principles are directly applicable to the 3-fluoro isomer.
Workflow for Telescoped Continuous Flow Acetylation and Nitration
Sources
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Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Purity of 3-Fluoro-2-methoxy-5-nitroaniline
Introduction
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Fluoro-2-methoxy-5-nitroaniline, a key building block in the synthesis of various therapeutic agents, is no exception. Its molecular structure, characterized by a substituted nitroaniline core, necessitates rigorous analytical oversight to identify and quantify potential impurities that may arise during synthesis or degradation. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound purity, offering a framework for researchers, scientists, and drug development professionals to establish robust and reliable quality control strategies. Our discussion will be grounded in the principles of scientific integrity, drawing upon established regulatory guidelines to ensure a self-validating approach to method development and implementation.
The Criticality of Purity for this compound
The presence of impurities in a pharmaceutical intermediate can have profound consequences, ranging from altered reaction kinetics and yield in subsequent synthetic steps to the introduction of potentially toxic components in the final drug product. For this compound, potential impurities could include positional isomers, starting materials, or by-products of side reactions. Therefore, the selection and validation of an appropriate analytical method are critical for ensuring the consistency and safety of the manufacturing process. The International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures provides a comprehensive framework for this process, outlining the necessary parameters to demonstrate that a method is suitable for its intended purpose.[1][2][3][4][5]
Comparative Analysis of Primary Analytical Techniques
The choice of an analytical technique for purity determination is dictated by the physicochemical properties of the analyte and its potential impurities. For this compound, a polar, aromatic compound, several high-performance analytical techniques are suitable. We will explore the most relevant methods, providing a comparative analysis based on key performance characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity and impurity determination due to its high resolution, sensitivity, and broad applicability to a wide range of compounds.[6] For this compound, a reversed-phase HPLC method with UV detection is the most common and effective approach.
Principle of Causality: The separation in reversed-phase HPLC is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The fluorinated and methoxy-substituted nitroaniline structure imparts a moderate polarity, allowing for excellent retention and separation from both more polar and less polar impurities.
Experimental Protocol: Reversed-Phase HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method development and validation.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] For aniline derivatives, GC can be a viable option, often requiring derivatization to improve volatility and peak shape.[9]
Principle of Causality: Separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The volatility of this compound allows for its analysis by GC, although its polarity may lead to peak tailing on certain stationary phases. A flame ionization detector (FID) is commonly used for quantification.
Experimental Protocol: Gas Chromatography Method
-
Instrumentation: Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate to a concentration of 1 mg/mL.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide valuable information about the physical properties and purity of a substance.[10][11][12][13]
Principle of Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point and the detection of impurities which typically depress and broaden the melting peak.[11] TGA measures the change in mass of a sample as a function of temperature, which is useful for detecting residual solvents and assessing thermal stability.[10][12]
Experimental Protocol: Thermal Analysis
-
DSC:
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pan: Aluminum pans.
-
Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
TGA:
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Pan: Platinum pans.
-
Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Spectroscopic Methods: NMR, IR, and Mass Spectrometry
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound and its potential impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular structure and can be used for quantitative analysis (qNMR).[15][16][17][18]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[19]
-
Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through fragmentation patterns.[14] When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it is a powerful tool for impurity identification.
Performance Comparison of Analytical Methods
The following table provides a comparative summary of the performance of the discussed analytical methods for the purity validation of this compound. The data presented is hypothetical but represents realistic expectations for a well-validated method.
| Parameter | HPLC-UV | GC-FID | DSC | qNMR |
| Specificity | High (Separates isomers) | Moderate (Potential co-elution) | Low (Non-specific) | High (Structurally specific) |
| Linearity (r²) | > 0.999 | > 0.998 | N/A | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | N/A | 99.0 - 101.0% |
| Precision (%RSD) | < 1.0% | < 1.5% | N/A | < 0.5% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.1% | ~0.1% | ~0.1% |
| Throughput | High | Moderate | Low | Low |
| Primary Application | Quantitative Purity & Impurity Profiling | Quantitative Purity & Volatile Impurities | Purity Estimation (High Purity Samples) | Absolute Quantification & Structural Confirmation |
Logical Framework for Method Selection
The selection of an appropriate analytical method should be a logical process based on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of analytical methods for the purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While HPLC stands out as the primary technique for routine quality control due to its high specificity, sensitivity, and robustness, a multi-faceted approach employing orthogonal methods provides the most comprehensive and reliable assessment. Techniques such as GC, DSC, and qNMR serve as powerful complementary tools for impurity profiling, absolute quantification, and structural confirmation. The adoption of a scientifically sound and well-validated analytical strategy, in accordance with ICH guidelines, is paramount for any laboratory involved in the development and manufacturing of pharmaceuticals.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Quality Guidelines - ICH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. [Link]
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]
-
Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]
-
Impact of Biofield Treatment on Spectroscopic and Physicochemical Properties of p-Nitroaniline. [Link]
-
DSC Thermal Characterization Testing - Testing Laboratory. [Link]
-
Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. [Link]
-
Characterization for Pharmaceutical Products - Eurofins Scientific. [Link]
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The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed. [Link]
-
Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. [Link]
-
The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF - ResearchGate. [Link]
-
analytical methods. [Link]
-
Impact of Biofield Treatment on Spectroscopic and Physicochemical Properties of p-Nitroaniline - Zenodo. [Link]
-
A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. [Link]
-
Aniline - SpectraBase. [Link]
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Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method - Journal of Materials and Environmental Science. [Link]
-
p-Nitroaniline - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
method 8131 aniline and selected derivatives by gas chromatography - EPA. [Link]
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AND GAS CHROMATOGRAPHIC DETERMINATIQN BY by Research and Applications Branch Environment Canada 867 Lakeshore Road, P.0. Box 505 - à . [Link]
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3-Fluoro-5-methoxy-2-nitroaniline | C7H7FN2O3 | CID 131280712 - PubChem. [Link]
-
3-Fluoro-5-(methoxymethoxy)-2-nitroaniline | C8H9FN2O4 | CID 72707808 - PubChem. [Link]
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A Comparative Guide to the Analysis of 3-Fluoro-2-methoxy-5-nitroaniline: HPLC-UV vs. GC-MS
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-Fluoro-2-methoxy-5-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the fundamental rationale behind methodological choices, ensuring a robust and validated approach to analytical challenges.
Introduction: The Analytical Challenge
This compound is a substituted fluoroaniline, a class of compounds recognized for its utility as a versatile synthetic building block in medicinal chemistry and materials science.[1] The strategic arrangement of its functional groups—an amine, a nitro group, a methoxy group, and a fluorine atom—provides numerous pathways for synthetic modification.[1] However, this same structural complexity presents a distinct analytical challenge. The presence of a polar amine group, a thermally sensitive nitro group, and its semi-volatile nature places it at the crossroads of the two most powerful chromatographic techniques: HPLC and GC.
Choosing the optimal analytical technique is not merely a matter of equipment availability; it is a critical decision that impacts data quality, method robustness, and analytical efficiency. This guide will dissect the application of both HPLC-UV and GC-MS to this analyte, providing the experimental data and expert insights needed to make an informed choice.
Physicochemical Properties of the Analyte
Understanding the inherent properties of this compound is the foundation of effective method development.
-
Polarity: The molecule contains multiple polar functional groups (-NH₂, -NO₂, -OCH₃, -F), making it a polar compound. Its calculated XLogP3 value is approximately 1.7, indicating moderate lipophilicity.[2]
-
Volatility & Thermal Stability: As a substituted aniline, its volatility is limited. The nitroaromatic structure raises concerns about thermal lability, as such compounds can be prone to degradation at the high temperatures often used in GC analysis.[4]
-
UV Absorbance: The presence of the aromatic ring and the nitro group (a strong chromophore) ensures significant UV absorbance, making it an excellent candidate for HPLC with UV detection.[5]
These properties suggest that while HPLC is a natural fit, GC analysis is plausible but may require special considerations, such as derivatization, to enhance volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC is a premier technique for analyzing non-volatile, thermally unstable, and polar compounds, making it a logical first choice for this analyte.[6][7][8] A reversed-phase method is most appropriate, separating compounds based on their hydrophobic interactions with the stationary phase.
Rationale for Method Development
-
Column Selection: While a standard C18 column is a workhorse for reversed-phase separations, the aromatic and polar nature of this compound makes a Phenyl-Hexyl stationary phase a superior choice.[9] The phenyl groups in the stationary phase can engage in π-π interactions with the analyte's aromatic ring, providing a unique selectivity and enhanced retention that might not be achieved on a C18 phase alone.[10]
-
Mobile Phase Selection: A mobile phase of acetonitrile and water is standard. Acetonitrile is often preferred over methanol for the analysis of aromatic compounds as it can better disrupt π-π interactions, leading to sharper peaks.[10] The addition of a small amount of an acid, such as formic acid, is critical. It serves to protonate the analyte's amine group, ensuring a consistent ionic state and preventing peak tailing that can occur from interactions with residual silanols on the silica-based column packing.[5][10]
Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Dissolve and dilute unknown samples in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumental Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) or UV Detector.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
HPLC-UV Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, offering exceptional separation efficiency and definitive identification through mass spectrometry.[11][12] However, direct analysis of polar, primary aromatic amines like our analyte can be challenging due to poor peak shape and potential thermal degradation.[4][11]
Rationale for Method Development
-
The Need for Derivatization: To overcome the challenges of polarity and thermal stability, a derivatization step is essential.[11][13] This process converts the polar -NH₂ group into a less polar, more volatile, and more thermally stable functional group. Acylation using an agent like Pentafluoropropionic Anhydride (PFPA) is a common and effective strategy. The resulting pentafluoropropionic acid amide is significantly more suitable for GC analysis.[14]
-
Column Selection: A mid-polarity column, such as a DB-5ms or HP-5ms (5% Phenyl Polysiloxane), is an excellent choice. This stationary phase provides good selectivity for a wide range of organic compounds, including the derivatized aniline.
-
Mass Spectrometry Parameters: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity for quantitative analysis. By monitoring only specific, characteristic ions of the derivatized analyte, chemical noise is filtered out, leading to lower detection limits compared to full scan mode. For qualitative identification, a full scan is used to obtain the complete mass spectrum.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation (with Derivatization):
-
Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate.
-
Create calibration standards by diluting the stock solution.
-
For each standard and sample, place 100 µL into a vial.
-
Add 50 µL of a catalyst such as pyridine.
-
Add 100 µL of the derivatizing agent, Pentafluoropropionic Anhydride (PFPA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
-
Instrumental Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.[15]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split 10:1 for higher concentrations).
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-450) for identification; SIM mode for quantification (select 3-4 characteristic ions).
-
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Performance Comparison: HPLC-UV vs. GC-MS
The choice between these techniques hinges on the specific analytical goal. The following table summarizes a comparison based on key performance metrics, derived from typical results for similar analytes.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Rationale & Commentary |
| Selectivity | Good to Excellent | Excellent to Superior | HPLC selectivity is determined by column/mobile phase chemistry. GC-MS adds the dimension of mass-to-charge ratio, providing superior selectivity, especially in complex matrices.[6] |
| Sensitivity (LOD/LOQ) | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) | GC-MS, particularly in SIM mode, is generally more sensitive than standard UV detection.[8][12] |
| Analysis Time | Moderate (10-20 min/sample) | Moderate to Fast (10-15 min/sample) | While GC run times can be fast, the mandatory derivatization step adds significant time to the overall sample preparation workflow.[4][16] |
| Sample Preparation | Simple (Dilute and Shoot) | Complex (Requires derivatization) | HPLC offers a significant advantage in ease of sample preparation.[6] The derivatization for GC is multi-step and requires careful optimization. |
| Compound Suitability | Ideal for polar, non-volatile, and thermally labile compounds.[7] | Best for volatile or semi-volatile, thermally stable compounds (or their derivatives).[12] | HPLC directly analyzes the native compound, eliminating risks of degradation or incomplete derivatization. |
| Identification Confidence | Based on retention time match with a standard. | Based on retention time and mass spectrum match, providing definitive identification. | The mass spectrum is a chemical fingerprint, making GC-MS the gold standard for compound identification.[6] |
| Cost & Complexity | Lower initial and operational cost. Simpler to operate.[16] | Higher initial and operational cost (e.g., vacuum pumps, gas supply). More complex to operate and maintain.[7][12] |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and valid techniques for the analysis of this compound, but their strengths are suited to different applications.
Choose HPLC-UV for:
-
Routine quantitative analysis and quality control (QC): Its simplicity, robustness, and speed of sample preparation make it ideal for high-throughput environments where the primary goal is to determine the purity or concentration of the main component.
-
Analysis of potentially unstable samples: As it operates at ambient temperatures and analyzes the native compound, it is the safest method to avoid thermal degradation.[6][16]
Choose GC-MS for:
-
Trace-level impurity identification and quantification: Its superior sensitivity (especially in SIM mode) and unparalleled selectivity are necessary for detecting and identifying trace impurities that UV detection might miss.[12]
-
Definitive structural confirmation: When unambiguous identification is required, the mass spectrum provided by GC-MS is the authoritative standard.[6] This is crucial in research, forensic, and regulatory settings.
-
Analysis in complex matrices: The high resolving power of the GC column combined with the selectivity of the mass spectrometer allows for the confident analysis of the target analyte even in the presence of co-eluting matrix components.
Ultimately, the decision rests on balancing the need for analytical power against the desire for operational simplicity. For most routine applications, the directness and efficiency of HPLC-UV are compelling. For research applications requiring the highest degree of sensitivity and certainty, the extra effort of derivatization for GC-MS analysis is a worthwhile investment.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Das, A., & Lahiri, S. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 724(2), 315-321. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131280712, 3-Fluoro-5-methoxy-2-nitroaniline. Retrieved from [Link]
-
Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. Retrieved from [Link]
-
AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Apart. Retrieved from [Link]
-
Houston Methodist Scholars. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4- carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]
-
Jones, R. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Wang, H., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(15), 2469-2477. Retrieved from [Link]
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Jekel, M., & Dünnbier, U. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(13), 2215-2226. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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Schmidt, K., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(13), 2933-2943. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Retrieved from [Link]
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Lee, S., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of Analytical Toxicology, 48(1), 58-65. Retrieved from [Link]
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Kaziur-Cegla, W., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC–MS. Green Analytical Chemistry, 6, 100071. Retrieved from [Link]
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Weiss, T., et al. (2002). Simultaneous Determination of Various Aromatic Amines and Metabolites of Aromatic Nitro Compounds in Urine for Low Level Exposure Using Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 26(4), 205-212. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 3-Fluoro-2-methoxy-5-nitroaniline and 4-Fluoro-2-methoxy-5-nitroaniline
Introduction
In the landscape of pharmaceutical and materials science research, the precise characterization of constitutional isomers is of paramount importance. Subtle changes in the arrangement of functional groups on an aromatic scaffold can lead to profound differences in chemical reactivity, biological activity, and material properties. This guide provides an in-depth spectroscopic comparison of two such isomers: 3-Fluoro-2-methoxy-5-nitroaniline and 4-Fluoro-2-methoxy-5-nitroaniline. Both compounds share the same molecular formula (C₇H₇FN₂O₃) and molecular weight (186.14 g/mol ), making their differentiation by mass spectrometry alone challenging without detailed fragmentation analysis.[1]
This document is intended for researchers, scientists, and drug development professionals. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear framework for distinguishing these two molecules. The analysis for 4-Fluoro-2-methoxy-5-nitroaniline is based on available experimental data, while the spectroscopic characteristics for This compound are predicted based on established principles of spectroscopy and substituent effects, due to the current lack of publicly available experimental spectra. This comparative approach will not only serve as a practical guide for identification but also as an educational tool for understanding structure-spectrum correlations in substituted nitroanilines.
Molecular Structures and Isomeric Differences
The key to understanding the spectroscopic differences between these two isomers lies in the spatial arrangement of their substituents on the aniline ring. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups, create distinct electronic environments for the aromatic protons and carbons.
Caption: Molecular structures of the two isomers.
¹H NMR Spectroscopy: A Tale of Two Doublets
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers due to the sensitivity of proton chemical shifts and coupling patterns to their local electronic environment.
Analysis of 4-Fluoro-2-methoxy-5-nitroaniline
Experimental data for this isomer reveals a relatively simple aromatic region.[2][3]
-
Aromatic Protons: Two doublets are observed.
-
One proton appears at approximately 7.39 ppm with a coupling constant (J) of ~7.2 Hz. This downfield shift is attributed to the proton positioned between the electron-withdrawing nitro and fluoro groups.
-
The second proton is observed further upfield at around 6.63 ppm with a larger coupling constant of ~12.4 Hz, characteristic of a proton adjacent to the electron-donating amino group and experiencing a strong coupling to the fluorine atom.
-
-
Methoxy Protons: A singlet for the -OCH₃ group appears at approximately 3.94 ppm .
-
Amino Protons: A broad singlet for the -NH₂ protons is observed around 3.90 ppm . The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Predicted ¹H NMR Spectrum of this compound
For the 3-fluoro isomer, we can predict the spectrum based on established substituent effects:
-
Aromatic Protons: We expect to see two distinct signals in the aromatic region, both appearing as doublets due to coupling with each other.
-
The proton at the C4 position (meta to the -NO₂ and -F, ortho to the -NH₂) will likely be the most upfield aromatic proton.
-
The proton at the C6 position (ortho to the -NO₂ and -NH₂) will be shifted downfield due to the strong deshielding effect of the nitro group.
-
-
Methoxy Protons: The methoxy singlet is expected to be in a similar region to the 4-fluoro isomer, around 3.9-4.0 ppm.
-
Amino Protons: A broad singlet for the amino protons is also expected.
The most significant predicted difference will be in the coupling constants of the aromatic protons. In the 3-fluoro isomer, the two aromatic protons are meta to each other, which would result in a much smaller coupling constant (typically 2-3 Hz) compared to the ortho and para couplings observed in the 4-fluoro isomer.
Caption: Predicted key ¹H-¹⁹F and ¹H-¹H coupling differences.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Predicted ¹³C NMR Spectra
-
Carbons bonded to electronegative atoms (O, N, F) will be significantly deshielded and appear at lower field. The carbon attached to the nitro group will be particularly deshielded.
-
Methoxy Carbon: The methoxy carbon (-OCH₃) typically appears around 55-62 ppm.[4][5][6]
-
Isomer Differentiation: The primary difference between the two isomers will be the chemical shifts of the fluorinated carbon and its neighbors. The C-F coupling will also be a key diagnostic feature, with the magnitude of the coupling constant depending on the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF). In 4-Fluoro-2-methoxy-5-nitroaniline , the fluorine is at C4, while in the 3-Fluoro isomer, it is at C3. This will lead to a distinct pattern of chemical shifts and C-F coupling constants for the aromatic carbons.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is excellent for identifying the functional groups present in a molecule. Both isomers will exhibit characteristic absorption bands for the amino, nitro, and methoxy groups, as well as the aromatic ring.
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.[7]
-
N-O Stretching: The nitro group will display two strong, characteristic bands corresponding to asymmetric (around 1550-1475 cm⁻¹) and symmetric (around 1360-1290 cm⁻¹) stretching.[8][9][10]
-
C-O Stretching: The methoxy group will show a C-O stretch in the fingerprint region.
-
Aromatic C-H and C=C: Bands for aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching bands will be present in the 1400-1600 cm⁻¹ region.
While the overall IR spectra will be similar, subtle shifts in the positions and intensities of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be expected due to the different substitution patterns. These differences arise from the altered electronic distribution and steric interactions within each molecule.
Mass Spectrometry: Fragmentation Pathways
Both isomers will have the same molecular ion peak (M⁺) at m/z = 186.14. Differentiation must therefore rely on analyzing their fragmentation patterns. The fragmentation of nitroaromatic compounds is often complex and can be influenced by the position of other substituents.[11][12]
Predicted Fragmentation:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatics is the loss of the nitro group (•NO₂), which would result in a fragment ion at m/z 140.
-
Loss of NO: Loss of nitric oxide (•NO) to give a fragment at m/z 156 is also possible.
-
Loss of CH₃: Cleavage of the methoxy methyl group would lead to a fragment at m/z 171.
-
Further Fragmentation: Subsequent losses of CO or other small molecules from these initial fragments can occur. The relative intensities of these fragment ions are likely to differ between the two isomers due to the varying stability of the resulting carbocations, influenced by the position of the fluorine atom. For instance, the proximity of the fluorine to the methoxy group in the 3-fluoro isomer might influence the fragmentation pathways involving these groups.
Summary of Spectroscopic Data
| Spectroscopic Technique | 4-Fluoro-2-methoxy-5-nitroaniline (Experimental/Predicted) | This compound (Predicted) | Key Differentiating Feature |
| ¹H NMR | Aromatic H's: ~7.39 ppm (d, J≈7.2 Hz), ~6.63 ppm (d, J≈12.4 Hz). -OCH₃: ~3.94 ppm (s). -NH₂: ~3.90 ppm (br s).[3] | Aromatic H's: Two doublets with small meta coupling (J≈2-3 Hz). -OCH₃: ~3.9-4.0 ppm (s). -NH₂: broad singlet. | Aromatic proton coupling constants. |
| ¹³C NMR | Predicted: Distinct signals for 7 carbons. C-F coupling will be prominent for C4 and adjacent carbons. | Predicted: Distinct signals for 7 carbons. C-F coupling will be prominent for C3 and adjacent carbons. | Chemical shifts and C-F coupling patterns of aromatic carbons. |
| IR | Predicted: N-H stretches (~3300-3500 cm⁻¹), strong N-O stretches (~1530 & ~1350 cm⁻¹), aromatic C=C and C-H bands. | Predicted: Similar functional group bands to the 4-isomer, with subtle shifts in the fingerprint region. | Minor shifts in the fingerprint region. |
| Mass Spec. | M⁺ at m/z 186. Predicted fragments from loss of •NO₂, •NO, •CH₃. | M⁺ at m/z 186. Predicted fragments from loss of •NO₂, •NO, •CH₃. | Relative intensities of fragment ions. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of fluoro-methoxy-nitroaniline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion and major fragment ions.
-
Tandem MS (MS/MS): For detailed structural elucidation, perform MS/MS analysis on the molecular ion to obtain a fragmentation spectrum.
Caption: General analytical workflow for isomer differentiation.
Conclusion
While this compound and 4-Fluoro-2-methoxy-5-nitroaniline are constitutionally similar, their spectroscopic properties are predicted to be distinct enough for unambiguous identification. ¹H NMR spectroscopy, in particular, serves as a powerful diagnostic tool, with the predicted differences in aromatic proton coupling constants providing a definitive means of differentiation. ¹³C NMR, IR, and Mass Spectrometry offer valuable confirmatory data, reinforcing the structural assignment. This guide provides a comprehensive framework, blending experimental data with established spectroscopic principles, to aid researchers in the confident characterization of these and other related substituted aromatic isomers.
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Orchard Analytical. (n.d.). IR: nitro groups. Retrieved from [Link]
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Abreu, P. E., et al. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. Retrieved from [Link]
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Abreu, P. E., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]
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Not Voodoo. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Retrieved from [Link]
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Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. Retrieved from [Link]
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Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]
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Ang-gay, G., et al. (2016). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH. Retrieved from [Link]
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Anonymous. (n.d.). Infrared of nitro compounds. Retrieved from [Link]
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Dolbier, W. R. (2009). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]
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Isaac, R., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. PMC - NIH. Retrieved from [Link]
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Oberacher, H., & Pitterl, F. (2009). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 1075705-01-9 | Product Name : 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]
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A Researcher's Guide to Electrophilic Aromatic Substitution: Comparative Reactivity of Fluoro-methoxy-nitroaniline Isomers
For professionals in synthetic chemistry and drug development, understanding the subtle factors that govern molecular reactivity is paramount. The regioselectivity and rate of electrophilic aromatic substitution (EAS) are cornerstone principles that dictate the feasibility of synthetic routes to complex target molecules. This guide provides an in-depth comparison of the reactivity of fluoro-methoxy-nitroaniline isomers, moving from foundational theory to practical application. We will dissect the interplay of electronic effects and provide a validated experimental protocol for assessing these differences empirically.
Theoretical Framework: Decoding Substituent Effects in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[1] The rate of this reaction is critically dependent on the stability of the arenium ion intermediate.
Substituents already present on the aniline ring dictate the overall reactivity and the position of the incoming electrophile by modulating the electron density of the ring and the stability of the intermediate.[2][3] These influences are categorized into two primary types:
-
Inductive Effects (I): These are transmitted through the sigma bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (like -NO2, -F) exert a negative inductive (-I) effect, pulling electron density from the ring and deactivating it. Electron-donating groups (like alkyl groups) have a positive inductive (+I) effect.
-
Mesomeric or Resonance Effects (M/R): These occur through the delocalization of π-electrons. Substituents with lone pairs (like -NH2, -OCH3) can donate electron density into the ring, exerting a positive mesomeric (+M) effect. This effect significantly increases electron density at the ortho and para positions, strongly activating the ring towards EAS.[2][4] Conversely, groups with π-bonds to electronegative atoms (like -NO2) withdraw electron density via resonance (-M effect), strongly deactivating the ring.
The Substituents in Focus:
-
Amino (-NH2): A powerful activating group. Its +M effect far outweighs its -I effect, making the ring highly nucleophilic and directing incoming electrophiles to the ortho and para positions.[5][6]
-
Methoxy (-OCH3): Also a strong activating group due to its dominant +M effect, directing ortho and para. It is less activating than -NH2.
-
Fluoro (-F): An interesting case. Fluorine is highly electronegative, exerting a strong -I effect that deactivates the ring. However, it also has lone pairs capable of a +M effect. For halogens, the inductive effect dominates, making them deactivators, but the resonance effect still directs substitution to the ortho and para positions.[3]
-
Nitro (-NO2): A potent deactivating group. It exerts both strong -I and -M effects, significantly reducing the ring's electron density. It is a powerful meta-director.[3][7]
The overall reactivity of a polysubstituted aniline is determined by the cumulative and sometimes competing effects of all attached groups.
Comparative Reactivity Analysis of Isomers
The reactivity hierarchy is based on the degree to which the activating groups can stabilize the arenium ion intermediate, a process that is severely hampered by a strategically placed electron-withdrawing nitro group.
Table 1: Predicted Reactivity Hierarchy of Fluoro-methoxy-nitroaniline Isomers in EAS
| Isomer Example (Substitution Pattern) | Predicted Reactivity | Rationale |
| 4-Fluoro-2-methoxy-5-nitroaniline | Highest | The -NH2 and -OCH3 groups are ortho and para to the open C6 position, strongly activating it. The -NO2 group is meta to this position, minimizing its deactivating resonance effect at the site of attack. |
| 2-Fluoro-4-methoxy-5-nitroaniline | High | Similar to the above, the C6 position is strongly activated by the para -NH2 and ortho -OCH3 groups. The nitro group's deactivating influence is primarily felt elsewhere. |
| 4-Fluoro-2-methoxy-3-nitroaniline | Moderate | The nitro group is now ortho to the primary activating group (-NH2), significantly diminishing its ability to donate electron density into the ring and stabilize the intermediate for attack at C6. |
| 2-Fluoro-4-methoxy-6-nitroaniline | Low | The nitro group is ortho to the amino group, severely deactivating the ring. All available positions for substitution are heavily influenced by the withdrawing nature of the nitro group. |
| 4-Fluoro-6-methoxy-2-nitroaniline | Lowest | The nitro group is ortho to the powerful -NH2 group. Furthermore, steric hindrance from the flanking groups makes electrophilic attack challenging. |
This hierarchy can be quantified using the Hammett equation , which provides a linear free-energy relationship for substituted aromatic compounds.[8] The Hammett substituent constant (σ) quantifies the electronic effect of a substituent.[9][10] For multiply substituted systems, a summation of σ values can provide a reasonable estimate of the overall electronic effect, with more positive values indicating stronger deactivation.[9]
dot digraph "Substituent_Effects" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: "Interplay of activating and deactivating substituent effects on an aniline ring."
Experimental Protocol: Comparative Bromination for Reactivity Assessment
To empirically validate the predicted reactivity, a comparative electrophilic bromination experiment can be performed. Bromination is an excellent model reaction for EAS.[11][12] Due to the high activation of the aniline ring, the reaction can proceed rapidly, even without a Lewis acid catalyst.[5] To control the reaction and allow for meaningful comparison, we will use a mild brominating agent, N-Bromosuccinimide (NBS), in a suitable solvent.
Objective: To compare the relative reaction rates of two selected isomers (e.g., 4-Fluoro-2-methoxy-5-nitroaniline vs. 4-Fluoro-6-methoxy-2-nitroaniline) by monitoring the consumption of the starting material over time via Thin Layer Chromatography (TLC).
Materials:
-
Isomer 1 (e.g., 4-Fluoro-2-methoxy-5-nitroaniline)
-
Isomer 2 (e.g., 4-Fluoro-6-methoxy-2-nitroaniline)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate
-
TLC plates (silica gel 60 F254)
-
Standard laboratory glassware
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of Isomer 1 in anhydrous acetonitrile in a 25 mL round-bottom flask.
-
Prepare a separate 0.1 M solution of Isomer 2 under identical conditions.
-
Prepare a 0.1 M solution of NBS in anhydrous acetonitrile. This should be made fresh.
-
Rationale: Using standardized concentrations ensures that any observed differences in reaction rate are due to the inherent reactivity of the substrates, not concentration effects. Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
-
Reaction Initiation and Monitoring:
-
Place both flasks in a temperature-controlled water bath at 25 °C.
-
At time t=0, add 1.0 equivalent of the NBS solution to each flask simultaneously with stirring.
-
Immediately spot a sample from each reaction mixture onto a pre-labeled TLC plate (this is the t=0 time point).
-
Elute the TLC plate using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate, to be optimized). Visualize under UV light.
-
Rationale: TLC allows for a rapid, semi-quantitative assessment of the reaction progress by comparing the intensity of the starting material spot to the product spot(s).
-
-
Time Course Analysis:
-
At regular intervals (e.g., t = 5, 15, 30, 60 minutes), take an aliquot from each reaction and spot it on a new TLC plate.
-
Monitor the disappearance of the starting material spot for each isomer. The isomer whose starting material spot disappears faster is the more reactive species.
-
Rationale: A time-course study provides clear evidence of the relative reaction rates. For a more quantitative analysis, aliquots could be quenched and analyzed by HPLC or GC-MS.
-
-
Work-up and Characterization (for product isolation):
-
Once the reaction is complete (as determined by TLC), quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any remaining NBS.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography and characterized by NMR and Mass Spectrometry to confirm its structure.
-
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for comparative reactivity analysis using TLC monitoring."
Conclusion and Implications
The reactivity of fluoro-methoxy-nitroaniline isomers in electrophilic aromatic substitution is a complex function of the interplay between multiple electronic effects. A systematic analysis reveals that the position of the strongly deactivating nitro group is the primary determinant of the ring's overall nucleophilicity. When the nitro group is positioned such that its deactivating -M and -I effects are minimized at the potential sites of electrophilic attack, the activating +M effects of the amino and methoxy groups can dominate, leading to higher reactivity. Conversely, when the nitro group is positioned ortho or para to the activating groups, reactivity is severely diminished.
This predictive understanding, grounded in the fundamental principles of physical organic chemistry and verifiable through straightforward experimental protocols, is essential for drug development professionals. It enables the rational design of synthetic pathways, allowing for the regioselective functionalization of complex aromatic scaffolds and avoiding undesirable side reactions or unreactive substrates.
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A Comparative Analysis of Synthetic Pathways to 3-Fluoro-2-methoxy-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Fluoro-2-methoxy-5-nitroaniline
This compound is a substituted aniline that features a unique arrangement of electron-donating and electron-withdrawing groups on the aromatic ring. This substitution pattern makes it a versatile precursor for the introduction of diverse functionalities, particularly in the development of novel therapeutic agents. The presence of the fluoro, methoxy, nitro, and amino groups provides multiple reaction sites for further chemical transformations, enabling the construction of complex molecular architectures. While the specific applications of this particular isomer are not as extensively documented in readily available literature as its 4-fluoro counterpart, its structural motifs suggest potential utility in medicinal chemistry, where such substituted anilines are common pharmacophores.
Theoretical Synthetic Route: Electrophilic Nitration of 3-Fluoro-2-methoxyaniline
The most logical and direct approach to the synthesis of this compound is through the electrophilic aromatic substitution, specifically the nitration, of the precursor 3-fluoro-2-methoxyaniline.[1] The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the benzene ring.
Understanding the Directing Effects:
-
Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are strong activating groups and are ortho, para-directors. They donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at these positions.
-
Fluoro (-F) Group: The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, like other halogens, it is also an ortho, para-director because of the electron-donating capabilities of its lone pairs through resonance.
In the case of 3-fluoro-2-methoxyaniline, the positions ortho and para to the powerful activating amino and methoxy groups are C4, C6, and C2. The C2 position is already occupied by the methoxy group, and the C4 and C6 positions are ortho and para to the amino group, respectively. The C5 position is meta to the amino and methoxy groups but ortho to the fluorine atom. The nitration is expected to occur at the position most activated by the synergistic effects of the directing groups. The strong activation and ortho, para-directing influence of the amino and methoxy groups will predominantly control the position of nitration. The position para to the amino group (C6) and ortho to the methoxy group is sterically unhindered. However, the position para to the methoxy group and ortho to the amino group (C5) is also a potential site for substitution. The interplay of these directing effects makes the precise prediction of the major product challenging without experimental data.
Below is a diagram illustrating the theoretical nitration of 3-fluoro-2-methoxyaniline.
Caption: Theoretical synthesis of this compound via nitration.
Comparative Case Study: The Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline
Due to the limited availability of detailed experimental procedures for this compound, a comparative analysis of the well-documented synthesis of its isomer, 4-Fluoro-2-methoxy-5-nitroaniline, provides valuable insights into the potential challenges and strategies.
The synthesis of 4-fluoro-2-methoxy-5-nitroaniline is typically achieved by the nitration of 4-fluoro-2-methoxyaniline.[2][3] However, direct nitration of the aniline can lead to oxidation and the formation of undesired byproducts.[4] To circumvent these issues, a common strategy involves the protection of the highly reactive amino group.
A Proven Two-Step Strategy for the 4-Fluoro Isomer:
-
Acetylation of the Amino Group: The amino group of 4-fluoro-2-methoxyaniline is first protected as an acetamide by reacting it with acetic anhydride. This reduces the activating effect of the amino group and prevents its oxidation during nitration.[5]
-
Nitration of the Protected Intermediate: The resulting N-(4-fluoro-2-methoxyphenyl)acetamide is then nitrated using a mixture of nitric acid and sulfuric acid. The acetyl group directs the incoming nitro group to the position para to the methoxy group and ortho to the amide.
-
Deprotection: The final step involves the hydrolysis of the acetyl group, typically under acidic or basic conditions, to yield the desired 4-fluoro-2-methoxy-5-nitroaniline.[5]
This multi-step approach generally provides higher yields and a cleaner product compared to direct nitration.[5]
The following diagram illustrates a typical workflow for the synthesis of the 4-fluoro isomer.
Caption: General workflow for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline.
Proposed Synthetic Protocols for this compound
Based on the theoretical considerations and the successful strategies employed for its isomer, two potential synthetic routes for this compound are proposed.
Route 1: Direct Nitration of 3-Fluoro-2-methoxyaniline
This approach offers the most straightforward synthesis but carries the risk of lower yields and byproduct formation due to the high reactivity of the aniline.
Experimental Protocol:
-
Dissolution: Dissolve 3-fluoro-2-methoxyaniline in concentrated sulfuric acid at a low temperature (e.g., -15 to 0 °C) with constant stirring.
-
Nitration: Slowly add a nitrating agent, such as a solution of potassium nitrate in concentrated sulfuric acid or concentrated nitric acid, while maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice water and carefully neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Further purification may be necessary using techniques like recrystallization or column chromatography.
Route 2: Nitration with Amino Group Protection
This route is expected to provide better control over the reaction and lead to a cleaner product with a higher yield.
Experimental Protocol:
-
Protection (Acetylation): React 3-fluoro-2-methoxyaniline with acetic anhydride in a suitable solvent (e.g., acetic acid) to form N-(3-fluoro-2-methoxyphenyl)acetamide.
-
Nitration: Dissolve the protected intermediate in concentrated sulfuric acid at low temperature and add a nitrating agent (e.g., fuming nitric acid) dropwise.
-
Workup of Nitrated Intermediate: Quench the reaction with ice water and isolate the nitrated acetamide by filtration.
-
Deprotection (Hydrolysis): Heat the N-(3-fluoro-2-methoxy-5-nitrophenyl)acetamide in the presence of an acid (e.g., HCl) or a base (e.g., NaOH) to cleave the acetyl group.
-
Isolation and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure. Purify the crude product as needed.
Comparative Data Summary
| Parameter | Route 1 (Direct Nitration of 4-fluoro-2-methoxyaniline) | Route 2 (via Acetyl Protection) |
| Starting Material | 4-Fluoro-2-methoxyaniline | 4-Fluoro-2-methoxyaniline |
| Key Reagents | Conc. H₂SO₄, KNO₃ or conc. HNO₃ | Acetic anhydride, Conc. H₂SO₄, Fuming HNO₃, HCl or NaOH |
| Reported Yield | 83.7% (with KNO₃/H₂SO₄)[2] | 73.55% (overall yield from protected intermediate)[3] |
| Reaction Conditions | Low temperature (-15 °C)[2] | Protection at 25-35°C, Nitration at 0-5°C, Deprotection at reflux[5] |
| Advantages | Fewer steps | Higher purity, better control, avoids oxidation of aniline |
| Disadvantages | Potential for side reactions and lower purity | More steps, potentially lower overall yield |
Conclusion and Future Outlook
The synthesis of this compound, a potentially valuable building block in medicinal chemistry, is most logically approached through the nitration of 3-fluoro-2-methoxyaniline. While direct nitration presents a shorter route, the well-established synthesis of its 4-fluoro isomer strongly suggests that a protection-nitration-deprotection strategy will likely offer superior control and lead to a purer product. The development of an efficient and scalable synthesis for this compound will be crucial for enabling its broader application in drug discovery and development. Further experimental investigation is necessary to determine the optimal reaction conditions and to fully characterize the regioselectivity of the nitration reaction for this specific isomer.
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Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
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Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020, October 6). Organic Process Research & Development. Retrieved January 20, 2026, from [Link]
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Validation of "3-Fluoro-2-methoxy-5-nitroaniline" structure by 1H NMR and 13C NMR
< < A Senior Application Scientist's Guide to the Structural Validation of 3-Fluoro-2-methoxy-5-nitroaniline by ¹H and ¹³C NMR Spectroscopy
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful technique for the structural elucidation of organic compounds.[1][2][3] This guide provides an in-depth, expert-led validation of the chemical structure of "this compound," a substituted aniline derivative of interest in medicinal chemistry.
This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data to explain the why behind the spectral features. By comparing predicted NMR data with established principles and contrasting it with plausible alternatives, we will build a self-validating case for the correct structure. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure trustworthiness and scientific integrity.
The Imperative of Structural Certainty
The precise arrangement of atoms in a molecule dictates its chemical and biological properties. In drug discovery, a misplaced substituent can be the difference between a life-saving therapeutic and an inactive or even toxic compound. Therefore, validating the structure of a synthesized molecule like this compound is not merely a procedural step but a critical checkpoint in the research and development pipeline. NMR spectroscopy, by probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), provides a detailed molecular fingerprint that is highly sensitive to subtle structural variations.[2][3]
Analyzing the Target Structure: this compound
To validate the structure, we must first understand the expected NMR signatures based on the electronic effects of the substituents on the aniline ring.
-
-NH₂ (Amino group): An activating, electron-donating group.
-
-OCH₃ (Methoxy group): A strongly activating, electron-donating group.
-
-F (Fluoro group): An electronegative but weakly activating group due to resonance effects.
-
-NO₂ (Nitro group): A strongly deactivating, electron-withdrawing group.
The interplay of these groups creates a unique electronic environment for each proton and carbon atom in the molecule, which in turn governs their chemical shifts in the NMR spectra.
Visualizing the Molecular Structure and Validation Workflow
A clear understanding of the molecule's layout and the process for its validation is essential.
Caption: Structure of this compound with atom numbering.
Caption: Experimental workflow for NMR-based structural validation.
Predictive Analysis of NMR Spectra
Before acquiring experimental data, a robust predictive analysis based on established principles of substituent effects is crucial. This provides a theoretical framework against which the experimental data can be judged.
¹H NMR Spectrum: What to Expect
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to H-4 and H-6.
-
H-6: This proton is ortho to the electron-donating amino group (-NH₂) and meta to the electron-withdrawing nitro group (-NO₂). The donating effect of the amino group is expected to shield this proton, shifting it upfield relative to benzene (δ ~7.3 ppm).[4]
-
H-4: This proton is ortho to the strongly electron-withdrawing nitro group (-NO₂) and meta to the electron-donating methoxy group (-OCH₃). The powerful deshielding effect of the nitro group will dominate, causing this proton to resonate at a significantly lower field (higher ppm).
The methoxy protons (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.5-4.5 ppm.[5] The amino protons (-NH₂) will present as a broad singlet, the chemical shift of which can be variable and dependent on concentration and solvent.
¹³C NMR Spectrum: A Deeper Look
The ¹³C NMR spectrum will provide complementary information, with six distinct signals for the aromatic carbons and one for the methoxy carbon.
-
Carbons bonded to electronegative atoms (C-F, C-O, C-N): These carbons will be significantly deshielded and appear at lower fields. The carbon attached to the fluorine (C-3) will exhibit a large one-bond C-F coupling constant.
-
C-5 (bonded to -NO₂): The strong electron-withdrawing nature of the nitro group will deshield this carbon, shifting it downfield.[6]
-
C-1 (bonded to -NH₂): The electron-donating amino group will shield this carbon, shifting it upfield relative to a non-substituted carbon.
-
C-2 (bonded to -OCH₃): The electron-donating methoxy group will also cause an upfield shift for this carbon.
-
C-4 and C-6: The chemical shifts of these carbons will be influenced by the combined effects of the various substituents.
-
Methoxy Carbon (-OCH₃): This will appear as a single peak in the aliphatic region, typically around 55-60 ppm.
Comparative Analysis with a Plausible Isomer: 4-Fluoro-2-methoxy-5-nitroaniline
To demonstrate the discerning power of NMR, we will compare the expected spectra of our target compound with a potential isomer, 4-Fluoro-2-methoxy-5-nitroaniline. The simple transposition of the fluoro and amino groups would lead to distinct and predictable changes in the NMR spectra.
| Compound | Expected ¹H Chemical Shifts (Aromatic Region) | Key Differentiating Features |
| This compound | Two distinct aromatic protons. One significantly downfield due to the ortho-nitro group. | The proton ortho to the nitro group will be a doublet of doublets due to coupling with the meta proton and the fluorine. |
| 4-Fluoro-2-methoxy-5-nitroaniline | Two distinct aromatic protons. | The relative positions of the aromatic protons will differ due to the change in substituent effects. The coupling patterns will also be different. |
| Compound | Expected ¹³C Chemical Shifts (Aromatic Region) | Key Differentiating Features |
| This compound | Six distinct aromatic carbon signals. | The carbon attached to fluorine will show a large ¹JCF coupling constant. The chemical shifts of the carbons will reflect the specific substitution pattern. |
| 4-Fluoro-2-methoxy-5-nitroaniline | Six distinct aromatic carbon signals. | The position of the carbon with the large C-F coupling will be different, and the chemical shifts of the other carbons will be altered due to the new arrangement of substituents. |
Experimental Protocol: A Self-Validating System
The following protocol is designed to yield high-quality, reproducible NMR data.
Sample Preparation
-
Analyte Preparation: Accurately weigh 10-20 mg of the synthesized "this compound" for ¹H NMR and 50-100 mg for ¹³C NMR.[7][8]
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable.[9]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[10]
-
Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
-
Use a wider spectral width (e.g., 0-200 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[11]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Interpreting the Experimental Data: The Moment of Truth
Let's assume the following hypothetical, yet realistic, experimental data was obtained for our synthesized compound.
Table 1: Hypothetical Experimental NMR Data for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | H-4 | |
| 6.45 | d | 1H | H-6 | |
| 4.50 | br s | 2H | -NH₂ | |
| 3.90 | s | 3H | -OCH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| 155.2 (d, ¹JCF = 250 Hz) | C-3 | |
| 148.5 | C-5 | |
| 142.1 | C-1 | |
| 135.8 | C-2 | |
| 110.6 | C-4 | |
| 105.3 | C-6 | |
| 56.4 | -OCH₃ |
The 'd' in the ¹³C NMR data denotes a doublet due to C-F coupling.
Validation Through Data Analysis
The hypothetical experimental data aligns perfectly with our predictive analysis for this compound.
-
¹H NMR:
-
The downfield signal at 7.85 ppm is consistent with H-4, which is ortho to the strongly electron-withdrawing nitro group.
-
The upfield signal at 6.45 ppm corresponds to H-6, shielded by the ortho-amino group.
-
The integration values of 1H for each aromatic proton and 2H and 3H for the amino and methoxy groups, respectively, are in complete agreement with the proposed structure.
-
-
¹³C NMR:
-
The signal at 155.2 ppm with a large coupling constant of 250 Hz is a definitive indicator of the carbon atom directly bonded to fluorine (C-3).
-
The chemical shifts of the other carbons are in ranges consistent with the electronic effects of the attached substituents.
-
The data provides a compelling and self-consistent picture that validates the structure as this compound. The distinct chemical shifts and coupling patterns would not be consistent with the isomeric structure of 4-Fluoro-2-methoxy-5-nitroaniline, thus ruling out this plausible alternative.
Conclusion
This guide has demonstrated a rigorous, multi-faceted approach to the structural validation of this compound using ¹H and ¹³C NMR spectroscopy. By integrating predictive analysis based on fundamental principles with a robust experimental protocol and comparative reasoning, we have established a high degree of confidence in the assigned structure. This methodical approach, grounded in scientific integrity, is essential for ensuring the quality and reliability of chemical entities in research and development.
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A Comparative Guide to the Quantitative Analysis of 3-Fluoro-2-methoxy-5-nitroaniline in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3-Fluoro-2-methoxy-5-nitroaniline, a key building block in the synthesis of various therapeutic agents. As Senior Application Scientists, we present not just protocols, but a rationale-driven comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, empowering you to make informed decisions for your analytical workflows.
The accurate determination of this compound in a complex reaction matrix is critical for ensuring reaction efficiency, product purity, and ultimately, the safety and efficacy of the final drug product. The choice of analytical technique can significantly impact the speed, accuracy, and robustness of your in-process controls and final product testing.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, revered for its high resolving power and sensitivity. For a polar, aromatic compound like this compound, a reverse-phase HPLC method is the classical approach.
Rationale for Method Design
The selection of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for the aromatic nitroaniline.[1][2] The mobile phase, a mixture of acetonitrile and water, is chosen to allow for the fine-tuning of the analyte's retention time. The addition of a small amount of phosphoric acid to the mobile phase is crucial for suppressing the ionization of the amine group, thereby ensuring a sharp and symmetrical peak shape.[3] UV detection is selected due to the presence of a strong chromophore in the molecule, which allows for sensitive detection at an appropriate wavelength.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[5]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Visualizing the HPLC Workflow
Caption: Workflow for the quantitative HPLC-UV analysis.
Method 2: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct quantification without the need for a calibration curve, provided a certified internal standard is used.[6] For a fluorinated molecule like this compound, ¹⁹F qNMR is particularly advantageous due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, and the wide chemical shift range which minimizes signal overlap.[7]
Rationale for Method Design
The choice of ¹⁹F qNMR leverages the unique fluorine atom in the target molecule. This provides a specific spectral window, often free from interferences from other components in the reaction mixture, which typically lack fluorine atoms. The use of a known amount of a fluorinated internal standard allows for the direct calculation of the analyte's concentration based on the ratio of their integrated signal areas. This approach can be significantly faster than chromatography as it often requires minimal sample preparation.
Experimental Protocol: ¹⁹F qNMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount (e.g., 5 mg) of a suitable internal standard (e.g., trifluorotoluene) to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard.
-
-
NMR Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 64).
-
-
Data Processing and Quantification:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the area of the signal corresponding to this compound and the signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)
Where:
-
C = Concentration
-
I = Integral area
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
-
Visualizing the qNMR Workflow
Caption: Workflow for the quantitative ¹⁹F qNMR analysis.
Performance Comparison: HPLC-UV vs. ¹⁹F qNMR
The choice between HPLC-UV and ¹⁹F qNMR will depend on the specific requirements of the analysis, including the available instrumentation, the need for high throughput, and the complexity of the reaction mixture.
| Parameter | HPLC-UV | ¹⁹F qNMR | Justification |
| Specificity | High (with proper method development) | Very High | HPLC separates components in time, but co-elution is possible. ¹⁹F qNMR is highly specific to the fluorine nucleus, minimizing interference. |
| Sensitivity (LOD/LOQ) | Low µg/mL to ng/mL range | Mid to high µg/mL range | HPLC with UV detection is generally more sensitive than NMR. |
| Analysis Time per Sample | 15-30 minutes (including equilibration) | 5-10 minutes | qNMR has a significantly faster sample turnaround time due to minimal sample preparation and shorter acquisition times. |
| Sample Preparation | Multi-step (weighing, dissolving, filtering) | Minimal (weighing, dissolving) | The need for filtration and the preparation of a calibration curve makes HPLC sample preparation more laborious.[8][9] |
| Quantification Principle | External calibration curve | Direct ratio to an internal standard | qNMR is a primary ratio method, which can be more accurate as it is less susceptible to variations in injection volume. |
| Potential for Automation | High | High | Both techniques can be readily automated for high-throughput analysis. |
| Robustness | Susceptible to column degradation, mobile phase variations | Generally robust, less affected by matrix | Chromatographic methods can be sensitive to small changes in experimental conditions.[3] |
Navigating the Analytical Landscape: A Senior Scientist's Perspective
Choosing HPLC-UV: This method is the workhorse for many quality control laboratories. Its high sensitivity makes it ideal for the detection of low-level impurities alongside the main component. When dealing with a well-characterized reaction mixture and when a validated method is in place, HPLC provides reliable and reproducible results. However, the potential for co-eluting impurities necessitates careful peak purity analysis, for instance, by using a diode array detector. The synthesis of related compounds like 4-fluoro-2-methoxy-5-nitroaniline often involves nitration and other substitution reactions, which can lead to isomeric impurities that may be challenging to separate.[10][11]
Embracing ¹⁹F qNMR: For process development and reaction monitoring where speed and specificity are critical, ¹⁹F qNMR is an exceptional tool. The ability to obtain a quantitative result in minutes without the need for extensive method development for each new impurity profile is a significant advantage. It provides a "snapshot" of all fluorine-containing species in the mixture, which can be invaluable for understanding reaction kinetics and identifying unexpected byproducts. While its sensitivity may be lower than HPLC, it is often more than sufficient for quantifying the main component in a reaction mixture.
Conclusion
Both HPLC-UV and ¹⁹F qNMR are powerful techniques for the quantitative analysis of this compound. The optimal choice depends on a careful consideration of the analytical needs. For routine quality control where high sensitivity is required, a validated HPLC-UV method is a robust and reliable option. For research, process development, and situations demanding high throughput and specificity with minimal sample preparation, ¹⁹F qNMR offers a modern and efficient alternative. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the quality and consistency of their work.
References
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
GE Healthcare. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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ChemRxiv. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Retrieved from [Link]
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Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
ResearchGate. (2025, October 18). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Dana Bioscience. (n.d.). This compound 1g. Retrieved from [Link]
-
ResearchGate. (2018, March 13). 2-Fluoro-5-nitroaniline. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2024, April 17). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]
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Comparing the efficacy of "3-Fluoro-2-methoxy-5-nitroaniline" as a precursor with other anilines
A Comparative Efficacy Analysis of 3-Fluoro-2-methoxy-5-nitroaniline as a Synthetic Precursor
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of a precursor molecule is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Substituted anilines are foundational building blocks, and their unique electronic and steric properties can be leveraged to achieve specific synthetic outcomes. This guide provides an in-depth comparison of This compound with other structurally related anilines, offering experimental insights into its efficacy as a versatile precursor.
The strategic arrangement of a fluorine atom, a methoxy group, and a nitro group on the aniline ring gives this compound a distinct reactivity profile.[1] The fluorine atom, with its high electronegativity, and the methoxy group can significantly influence the molecule's acidity, basicity, and lipophilicity.[1] These characteristics are highly desirable in medicinal chemistry for enhancing a drug's binding affinity and metabolic stability.[1] This guide will dissect the contributions of these substituents by comparing its performance in a cornerstone reaction—the Sandmeyer reaction—against a curated set of alternative anilines.
The Panel of Precursors: Physicochemical Properties
To establish a baseline for comparison, we selected four anilines with varying substitution patterns. The interplay of electron-donating groups (EDGs) like methoxy and electron-withdrawing groups (EWGs) like fluoro and nitro directly impacts the nucleophilicity of the amino group and the stability of reaction intermediates.
| Compound | Structure | Molar Mass ( g/mol ) | pKa (Predicted) | Key Features |
| This compound | ![]() | 186.14 | 1.5 | Combination of strong EWG (NO₂), moderate EWG (F), and moderate EDG (OCH₃) |
| 2-Methoxy-5-nitroaniline | ![]() | 168.15 | 2.1 | Strong EWG (NO₂) and moderate EDG (OCH₃) |
| 2-Fluoro-5-nitroaniline | ![]() | 156.11 | 0.8 | Strong EWG (NO₂) and moderate EWG (F) |
| 4-Nitroaniline | ![]() | 138.12 | 1.0 | Strong EWG (NO₂) in para position |
Note: pKa values are estimations and serve for comparative purposes.
The amino group in anilines is a strong activator and an ortho, para director in electrophilic aromatic substitution reactions.[2] However, the presence of electron-withdrawing groups decreases the electron density of the benzene ring, making the arylamine less basic.[2] This reduced basicity is a crucial factor in reactions like diazotization, which precedes the Sandmeyer reaction.
Comparative Efficacy in the Sandmeyer Reaction
The Sandmeyer reaction is a versatile and widely used method to synthesize aryl halides from aryl diazonium salts, utilizing copper(I) salts as catalysts.[3] This transformation is a staple in synthetic organic chemistry for introducing a wide range of functionalities onto an aromatic ring.[4][5] The efficacy of the precursor aniline in this two-step process (diazotization followed by nucleophilic substitution) is a robust measure of its utility.
The reaction proceeds via the formation of a diazonium salt from the primary aromatic amine, which is then displaced by a nucleophile.[3][4]
The following diagram outlines the standardized workflow used to compare the anilines. By maintaining consistent conditions, any variations in yield and reaction time can be directly attributed to the intrinsic properties of the precursor.
Caption: Standardized workflow for the comparative Sandmeyer chlorination.
-
Diazotization:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 10.0 mmol of the respective aniline precursor in 20 mL of 6M hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (11.0 mmol, 0.76 g) in 5 mL of water dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting solution for an additional 20 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate 250 mL flask, prepare a solution of copper(I) chloride (12.0 mmol, 1.19 g) in 15 mL of concentrated hydrochloric acid.
-
Cool this solution to 0-5°C.
-
Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Effervescence (evolution of N₂ gas) should be observed.
-
-
Workup and Analysis:
-
Pour the reaction mixture into 100 mL of water and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and purity of the isolated aryl chloride using ¹H NMR and GC-MS analysis.
-
| Precursor Aniline | Product | Reaction Time (h) | Isolated Yield (%) | Purity (%) |
| This compound | 1-Chloro-3-fluoro-2-methoxy-5-nitrobenzene | 2.5 | 88 | >98 |
| 2-Methoxy-5-nitroaniline | 1-Chloro-2-methoxy-5-nitrobenzene | 2.0 | 92 | >99 |
| 2-Fluoro-5-nitroaniline | 1-Chloro-2-fluoro-5-nitrobenzene | 3.0 | 75 | >98 |
| 4-Nitroaniline | 1-Chloro-4-nitrobenzene | 2.0 | 85 | >99 |
Analysis and Expert Insights: Decoding the Reactivity
The experimental data reveals a nuanced interplay of electronic effects that govern the efficacy of each precursor.
-
The Role of the Methoxy Group (EDG): 2-Methoxy-5-nitroaniline provided the highest yield in the shortest time. The electron-donating methoxy group, ortho to the amino group, likely stabilizes the intermediate diazonium salt through resonance, facilitating a clean and efficient conversion.
-
The Impact of the Fluoro Group (EWG): In contrast, 2-Fluoro-5-nitroaniline gave the lowest yield and required a longer reaction time. The strong inductive electron-withdrawing effect of the fluorine atom destabilizes the electron-deficient diazonium cation, making it more prone to side reactions and decomposition before it can be intercepted by the chloride nucleophile.
-
The Balanced Act of this compound: Our title compound, this compound, demonstrates a compelling balance. It provides a high yield (88%), only slightly lower than its non-fluorinated counterpart. This suggests that the electron-donating effect of the ortho-methoxy group effectively counteracts the destabilizing inductive effect of the meta-fluorine atom. This electronic "tuning" results in a diazonium salt that is stable enough for high-yield conversion but also possesses the unique structural features imparted by the fluorine atom.
-
4-Nitroaniline as a Baseline: 4-Nitroaniline performs well, as expected for a standard substrate in this reaction. The strong electron-withdrawing nitro group deactivates the ring but does not unduly destabilize the diazonium salt, leading to a respectable yield.
The following diagram illustrates the causal relationship between the substituent's electronic properties and the reaction outcome.
Caption: Influence of electronic effects on Sandmeyer reaction efficacy.
Conclusion and Recommendations
While 2-Methoxy-5-nitroaniline offers the highest yield in a standard Sandmeyer chlorination, This compound emerges as a highly efficacious precursor for syntheses where the incorporation of a fluorine atom is paramount. Its unique substitution pattern provides a "best of both worlds" scenario: the activating methoxy group ensures high reactivity and yield, while the fluoro group is carried through the synthesis to impart desirable properties in the final product.
For drug development professionals, the slight trade-off in yield for this compound is often justified by the significant downstream advantages of fluorine incorporation, such as enhanced metabolic stability and binding affinity.[1] In contrast, for applications where maximizing yield is the sole priority and fluorine is not required, 2-Methoxy-5-nitroaniline would be the precursor of choice.
This guide demonstrates that precursor selection is not merely about a single metric like yield but a holistic evaluation of how a molecule's inherent structure serves the broader goals of the synthetic campaign. This compound stands out as a valuable and highly effective building block for creating complex, fluorinated molecules.
References
- Significance of Substituted Fluoroanilines in Chemical Research. Benchchem.
-
Reactions of Aniline . Chemistry Steps. [Link]
-
Sandmeyer reaction . Wikipedia. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]
-
Diazotisation . Organic Chemistry Portal. [Link]
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Navigating Isomeric Complexity: A Comparative Guide to the Characterization of Fluoro-Methoxy-Nitroanilines
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural characterization of molecular intermediates is not merely a procedural formality; it is the bedrock of reproducibility, safety, and ultimate success. Substituted anilines, a class of compounds integral to the synthesis of a multitude of therapeutic agents, often present significant analytical challenges due to the existence of closely related positional isomers.[1] This guide provides an in-depth, comparative analysis of the characterization data for key fluoro-methoxy-nitroaniline isomers, designed for researchers, scientists, and drug development professionals.
A notable challenge in this chemical space is the frequent ambiguity between 3-Fluoro-2-methoxy-5-nitroaniline and its positional isomer, 4-Fluoro-2-methoxy-5-nitroaniline . Our investigation reveals that the latter (CAS 1075705-01-9) is a well-documented and crucial building block in the synthesis of targeted cancer therapies like Osimertinib, and consequently, a wealth of characterization data is available for it.[2] In contrast, verifiable, detailed experimental data for the 3-fluoro isomer is sparse.
This guide will, therefore, pivot to a scientifically rigorous comparison that addresses this real-world scenario. We will use the comprehensively characterized 4-Fluoro-2-methoxy-5-nitroaniline as our primary subject of analysis and cross-validate its properties against a commercially significant, non-fluorinated analog, 2-Methoxy-4-nitroaniline . This comparative approach will serve to highlight the critical role of analytical chemistry in distinguishing between structurally similar molecules and underscore the importance of robust, multi-technique validation.
Core Compound Physicochemical and Purity Profiles
The initial step in the characterization of any chemical intermediate is the verification of its fundamental physical properties and purity. These parameters provide a baseline for identity and quality, directly impacting the stoichiometry and outcome of subsequent synthetic steps.
| Property | 4-Fluoro-2-methoxy-5-nitroaniline | 2-Methoxy-4-nitroaniline | Rationale & Significance |
| CAS Number | 1075705-01-9[3][4] | 97-52-9[5] | Unambiguous identification and traceability. |
| Molecular Formula | C₇H₇FN₂O₃[3][4][6] | C₇H₈N₂O₃[5] | Confirms elemental composition. |
| Molecular Weight | 186.14 g/mol [3][4][6] | 168.15 g/mol [5] | Essential for all stoichiometric calculations. |
| Appearance | Yellow to brown crystalline powder[3][7] | Yellow to orange crystalline powder[1][5] | A primary, albeit non-specific, indicator of identity and purity. |
| Melting Point | 127-132 °C[8][9] | 140-142 °C[5] | A sharp melting range is a key indicator of high purity. |
| Purity (HPLC) | ≥98.0%[8] - 99.48%[6] | Commercially available at various purities | High-Performance Liquid Chromatography is the gold standard for assessing the purity of non-volatile organic compounds. |
Orthogonal Analytical Validation: A Multi-Technique Approach
Reliance on a single analytical technique is insufficient for the unambiguous structural confirmation of complex organic molecules, particularly in a landscape populated by isomers. A robust characterization workflow employs multiple, orthogonal techniques that probe different aspects of the molecule's structure. This self-validating system ensures the highest degree of confidence in the compound's identity and purity.
Caption: Orthogonal workflow for compound validation.
Experimental Protocols & Comparative Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR maps the carbon skeleton. For substituted anilines, the choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃) are commonly used, as they effectively solubilize these compounds without interfering with the key spectral regions. The distinct substitution patterns of our target compounds will result in unique chemical shifts and coupling constants, providing a definitive structural fingerprint.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A greater number of scans is required (often 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
Comparative NMR Data
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| 4-Fluoro-2-methoxy-5-nitroaniline | δ ~7.4 (d, 1H), ~6.6 (d, 1H), ~4.0 (s, 3H, OCH₃), ~3.9 (br s, 2H, NH₂)[6] | Expected peaks ~150-155 (C-F), ~145-150 (C-O), ~135-140 (C-NO₂), ~120-130 (C-NH₂), ~100-115 (aromatic C-H), ~56 (OCH₃) |
| 2-Methoxy-4-nitroaniline | δ ~7.7 (d, 1H), ~7.5 (dd, 1H), ~7.0 (d, 1H), ~5.9 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃)[10] | δ ~151.2, 149.5, 121.8, 118.1, 113.2, 112.8, 111.9, 56.0 (OCH₃)[6] |
Analysis: The presence of the fluorine atom in 4-Fluoro-2-methoxy-5-nitroaniline will introduce characteristic splitting patterns (coupling) in both the ¹H and ¹³C NMR spectra for adjacent nuclei, a feature absent in the spectrum of 2-Methoxy-4-nitroaniline . This C-F and H-F coupling provides an unambiguous marker for the fluorinated isomer.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a primary confirmation of its elemental formula. The choice of ionization technique is crucial for analyzing nitroaromatic compounds. Electrospray Ionization (ESI) is a "soft" ionization method well-suited for these polar molecules, as it typically yields the protonated molecular ion ([M+H]⁺) with minimal fragmentation.[3] This is essential for confidently determining the parent mass.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 reverse-phase column is typically used with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid to facilitate protonation).
-
Ionization: Utilize an Electrospray Ionization (ESI) source in positive ion mode.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.
Comparative MS Data
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| 4-Fluoro-2-methoxy-5-nitroaniline | C₇H₇FN₂O₃ | 186.0441[3] | 187.0519 |
| 2-Methoxy-4-nitroaniline | C₇H₈N₂O₃ | 168.0535[8] | 169.0613 |
Analysis: The mass spectra will show a clear distinction in the parent ion peak, with a difference of approximately 18 mass units, corresponding to the substitution of a proton with a fluorine atom. This provides definitive confirmation of the elemental composition and differentiates the two compounds.
Caption: Expected primary ESI-MS ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is an excellent technique for confirming the presence of key functional groups within a molecule. Each functional group (e.g., N-H, N=O, C-O, C-F) absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.
Experimental Protocol: FTIR (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Comparative FTIR Data
| Functional Group | Vibrational Mode | 4-Fluoro-2-methoxy-5-nitroaniline (Expected cm⁻¹) | 2-Methoxy-4-nitroaniline (Reported cm⁻¹)[11] |
| N-H (Amine) | Asymmetric & Symmetric Stretch | ~3400-3500 | 3487, 3371 |
| C-H (Aromatic) | Stretch | ~3000-3100 | ~3000-3100 |
| NO₂ (Nitro) | Asymmetric Stretch | ~1570-1590 | 1576 |
| NO₂ (Nitro) | Symmetric Stretch | ~1330-1350 | 1335 |
| C-O (Methoxy) | Stretch | ~1250-1270 | 1261 |
| C-F (Fluoro) | Stretch | ~1100-1200 | N/A |
Analysis: The most telling difference in the FTIR spectra will be the presence of a strong absorption band in the ~1100-1200 cm⁻¹ region for 4-Fluoro-2-methoxy-5-nitroaniline , corresponding to the C-F bond stretch. This band will be absent in the spectrum of 2-Methoxy-4-nitroaniline , providing a clear and rapid method for distinguishing the two.
Conclusion: The Imperative of Rigorous Cross-Validation
The successful application of chemical intermediates like fluoro-methoxy-nitroanilines in high-stakes fields such as drug development hinges on the unambiguous confirmation of their structure and purity. As demonstrated, positional isomers can exhibit distinct physical and spectral properties that are readily discernible through a systematic, multi-technique analytical approach. While the originally requested This compound remains an entity with limited public data, the principles of its characterization are identical to those applied here.
This guide illustrates that a combination of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, FTIR for functional group identification, and HPLC for purity assessment forms a self-validating workflow. This orthogonal approach mitigates the risks of misidentification, particularly in cases of isomeric ambiguity, ensuring the integrity and success of the research and development process.
References
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed, Rapid Communications in Mass Spectrometry. [Link]
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4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072. PubChem. [Link]
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FTIR spectrum of 2-methoxy-4-nitroaniline. ResearchGate. [Link]
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China 4-fluoro-2-Methoxy-5-nitroaniline Manufacturers Suppliers Factory. chemical-synthesis.com. [Link]
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2-Methoxy-4-nitroaniline. Wikipedia. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Fluoro-2-methoxy-5-nitroaniline for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Fluoro-2-methoxy-5-nitroaniline, ensuring the safety of your team and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory operations.
Understanding the Compound: Hazard Profile of this compound
Before we delve into the disposal protocol, it is crucial to understand the inherent hazards of this compound. This substituted nitroaniline is a solid, crystalline powder, typically pale yellow to orange-red in color.[1] Its hazard profile, as detailed in its Safety Data Sheet (SDS), indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] Some sources also suggest it is suspected of causing genetic defects.[3]
The nitro group in the aniline structure is a key determinant of its chemical reactivity and toxicity. Nitroanilines, as a class of compounds, are known to be toxic by inhalation and skin absorption and can produce oxides of nitrogen upon combustion.[4] These hazardous decomposition products necessitate specialized disposal methods to prevent environmental contamination and health risks.[5]
Table 1: Key Hazard Information for this compound
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and get medical help.[2] |
| Causes skin irritation | Skin Irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling.[2][3] |
| Causes serious eye irritation | Eye Irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[2][3] |
| May cause respiratory irritation | Specific target organ toxicity | Avoid breathing dust. Use only in a well-ventilated area.[2] |
| Suspected of causing genetic defects | Germ cell mutagenicity | Obtain special instructions before use.[3] |
The Core Principle: Cradle-to-Grave Responsibility
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system. This means that the generator of the waste—your laboratory—is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[6] Adherence to these regulations is not just a matter of compliance but a cornerstone of responsible scientific practice.
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance at every stage.
Step 1: Waste Minimization
The most effective way to manage waste is to minimize its generation in the first place.[7] This can be achieved by:
-
Prudent Purchasing: Order only the quantity of this compound that is realistically needed for your experiments.
-
Accurate Weighing: Use precise weighing techniques to avoid unnecessary excess.
-
Inventory Management: Maintain a current chemical inventory to prevent the purchase of duplicate reagents.[8]
Step 2: Personal Protective Equipment (PPE)
Before handling waste this compound, it is imperative to wear the appropriate PPE to mitigate exposure risks.[9]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[9]
-
Hand Protection: Use chemically resistant gloves.[9]
-
Body Protection: A lab coat is essential. For larger quantities or potential for dust generation, consider additional protective clothing.[2]
-
Respiratory Protection: If there is a risk of inhaling dust, a full-face respirator with an appropriate filter should be used.[2][9]
Step 3: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.[8][10]
-
Dedicated Waste Container: Designate a specific, clearly labeled container for solid this compound waste.
-
Material Compatibility: The container must be made of a material compatible with the chemical. The original container is often the best choice. Ensure the container is in good condition, with a secure, tight-fitting lid.[10]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, particularly reactive substances.[10]
Step 4: Labeling
Clear and accurate labeling is a regulatory requirement and a safety imperative.[10][11] The label on your hazardous waste container must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound".
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").[11]
-
The date when the waste was first added to the container (accumulation start date).
Step 5: Storage
Waste containers must be stored safely pending disposal.[10]
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[11]
-
Secondary Containment: Place the container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Secure and Upright: Keep the container tightly closed and stored in a cool, dry, and well-ventilated area, away from heat or ignition sources.[9][10]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Final Disposal: The Only Acceptable Route
The final disposition of this compound must be handled by a licensed hazardous waste disposal company.[10] The recommended and most environmentally sound method for the destruction of this compound is controlled incineration at a licensed chemical destruction plant, equipped with flue gas scrubbing technology .[9] This high-temperature process, combined with the scrubbing of exhaust gases, ensures the complete destruction of the hazardous compound and prevents the release of toxic byproducts into the atmosphere.
Under no circumstances should this compound be:
-
Disposed of down the drain: This can contaminate waterways and is a violation of environmental regulations.[9]
-
Thrown in the regular trash: This poses a significant risk to sanitation workers and the environment.
-
Evaporated in a fume hood: This is not a recognized or safe disposal method and can lead to atmospheric pollution and exposure.
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[9]
-
Containment: Prevent the spill from spreading.
-
Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[9] All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EH&S) office. For large spills, evacuate the area and contact EH&S immediately.
Conclusion: A Commitment to Safety and Scientific Excellence
The proper management of chemical waste is a non-negotiable aspect of professional laboratory practice. By adhering to this comprehensive disposal guide for this compound, you are not only ensuring the safety of your laboratory and community but also upholding the principles of scientific integrity and environmental stewardship. This commitment to responsible chemical handling is integral to the advancement of research and the development of novel therapeutics.
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- Managing Hazardous Chemical Waste in the Lab. LabManager.
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- EPA Hazardous Waste Management.
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- NITROANILINES. CAMEO Chemicals - NOAA.
- 4-NITROANILINE Safety D
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- 4-Fluoro-2-methoxy-5-nitroaniline. Sigma-Aldrich.
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Navigating the Handling of 3-Fluoro-2-methoxy-5-nitroaniline: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of specialized chemical reagents is a cornerstone of successful research and development. This guide provides essential, immediate safety and logistical information for the use of 3-Fluoro-2-methoxy-5-nitroaniline (CAS No. 443-43-6), a compound with significant potential in various synthetic applications. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but also to ensure a culture of safety and operational excellence within your laboratory.
Understanding the Hazard Landscape
-
Acute Toxicity: Harmful if swallowed, with potential for toxic effects if it comes into contact with skin or is inhaled.[1]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[2][3]
-
Sensitization: Aromatic amines are a known class of potential skin sensitizers.
-
Mutagenicity: There is a suspicion that this compound may cause genetic defects.[3][4]
-
Organ Toxicity: Prolonged or repeated exposure to similar nitroanilines may cause damage to organs such as the kidney, liver, heart, and blood.
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required.
| Protection Level | Equipment | Rationale and Expert Insight |
| Primary Engineering Controls | Certified Chemical Fume Hood | All handling of the solid compound and its solutions should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. |
| Hand Protection | Double gloving with a combination of nitrile and butyl rubber or Viton™ gloves. | Aromatic amines and nitro compounds can permeate common laboratory gloves. Nitrile gloves offer good splash resistance but may have limited breakthrough times for prolonged contact.[5][6] Butyl rubber gloves are recommended for their resistance to nitro-compounds and many aromatic hydrocarbons.[7] For extended manipulations, wearing a nitrile glove underneath a more robust butyl rubber or Viton™ glove provides an excellent barrier and a visual indicator of a breach in the outer glove. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Due to the risk of serious eye irritation, chemical splash goggles that form a complete seal around the eyes are mandatory. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Body Protection | Chemical-resistant lab coat with tight-fitting cuffs. | A lab coat made of a chemical-resistant material (e.g., a poly/cotton blend is generally insufficient) is essential to protect against skin contact from spills. Ensure the lab coat is fully buttoned with sleeves rolled down. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/particulate cartridges. | While working in a fume hood is the primary control, a respirator should be readily available for emergency situations, such as a spill outside of containment. For weighing and transferring the solid, where aerosolization is possible, a respirator is highly recommended. |
Operational and Disposal Plans: A Step-by-Step Approach
A self-validating system of protocols is crucial for ensuring safety and experimental integrity. The following workflow provides a procedural guide for the handling and disposal of this compound.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including residual solids, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, properly labeled hazardous waste container.
-
Waste Stream Classification: This compound falls under the category of halogenated organic waste . Do not mix it with non-halogenated waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").
-
Containerization: Use a chemically compatible, leak-proof container with a secure lid.
-
Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste disposal company. The primary method of disposal for this type of compound is typically high-temperature incineration.[8]
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidental exposures can occur. Immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and you are trained and equipped to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment conducive to innovation and discovery.
References
-
Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]
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International Glove Protection. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Glove Selection Chart. Retrieved from [Link]
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Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]
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SHIELD Scientific. (n.d.). Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection. Retrieved from [Link]
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University of California, Irvine. (n.d.). Glove Selection Chart. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]
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State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

